4-(Dodecylamino)Phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H31NO |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-(dodecylamino)phenol |
InChI |
InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-19-17-12-14-18(20)15-13-17/h12-15,19-20H,2-11,16H2,1H3 |
InChI Key |
UFCRKZJPBDDMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=C(C=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
p-DDAP; pDDAP; p DDAP; p-Dodecylaminophenol; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 4-(Dodecylamino)Phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information on 4-(Dodecylamino)phenol. The majority of the physicochemical data presented are predicted values from computational models and have not been experimentally verified. Detailed experimental protocols for the synthesis and analysis of this specific compound, as well as specific biological signaling pathways, are not extensively documented in the available literature.
Introduction
This compound, also known as p-dodecylaminophenol, is a substituted phenol (B47542) derivative with a long alkyl chain. Its molecular structure suggests potential applications in areas where lipophilicity and phenolic activity are desired. It has been identified as an anti-invasive and anticancer agent, showing promise in preclinical studies.[1][2] This guide aims to consolidate the available technical information on its basic properties, providing a resource for researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological activity. The data presented in the following tables are largely based on computational predictions and should be confirmed through experimental validation.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁NO | [2][3] |
| Molecular Weight | 277.44 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 25848-37-7 | [1][2] |
| Melting Point | 131 °C (Predicted) | [1] |
| Boiling Point | 416.6 ± 28.0 °C (Predicted) | [1] |
| Density | 0.960 ± 0.06 g/cm³ (Predicted) | [1] |
Table 2: Acid-Base and Solubility Properties of this compound
| Property | Value | Source |
| pKa | 11.02 ± 0.26 (Predicted) | [1] |
| Solubility | Information not available. Expected to have low solubility in water due to the long dodecyl chain and be soluble in organic solvents like ethanol (B145695), methanol, and DMSO. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the N-alkylation of 4-aminophenol (B1666318) with a dodecyl halide, such as 1-bromododecane (B92323).[4][5][6]
General Reaction Scheme:
Illustrative Workflow for Synthesis:
Methodology:
-
Reaction Setup: Dissolve 4-aminophenol in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Reagents: Add a base, for instance, potassium carbonate, to act as a proton scavenger. Subsequently, add 1-bromododecane to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture would typically be filtered to remove the base. The solvent is then evaporated under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.
Determination of pKa
The pKa of phenolic compounds can be determined experimentally using methods such as spectrophotometric titration.[7]
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent system, such as an acetonitrile-water mixture.[7]
-
Spectrophotometric Titration: Record the UV-Vis absorption spectra of the solution at various pH values.
-
Data Analysis: The pKa value is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
Methodology:
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.
-
Shaking: Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separation and Analysis: After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Determine the concentration of the dissolved this compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
This compound has demonstrated potential as an anticancer agent by inducing apoptosis and cell cycle arrest, and by inhibiting cancer cell invasion.[1][2] While the precise molecular mechanisms for this specific compound are not fully elucidated, the activity of similar phenolic compounds provides a basis for postulating the involved signaling pathways.
Induction of Apoptosis
Phenolic compounds can induce apoptosis through both intrinsic and extrinsic pathways.[8] For alkylamino phenol derivatives, the EGFR/PI3K/S6K1 signaling pathway has been implicated.[9]
Postulated Apoptosis Induction Pathway:
Cell Cycle Arrest
Phenolic compounds can induce cell cycle arrest, often at the G1/S or G2/M phases, through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. The p53 tumor suppressor protein is a key regulator of these processes.[1][10][11][12][13]
Postulated Cell Cycle Arrest Pathway:
Inhibition of Matrix Metalloproteinase-9 (MMP-9)
This compound has been shown to suppress the activity and mRNA expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion and metastasis.[1] The inhibition of MMP-9 by phenolic compounds can occur through various mechanisms, including the downregulation of signaling pathways that control MMP-9 expression, such as the NF-κB and MAPK pathways.[14][15][16][17]
Postulated MMP-9 Inhibition Pathway:
Conclusion
This compound is a molecule of interest in the field of oncology due to its observed anti-invasive and anticancer properties. However, a significant gap exists in the literature regarding its experimentally determined physicochemical properties and the specific molecular pathways through which it exerts its biological effects. The information provided in this guide, while based on the best available predicted data and analogies to similar compounds, underscores the need for further empirical research to fully characterize this promising compound and unlock its therapeutic potential.
References
- 1. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 2. Phenol, 4-(dodecylamino)- | 25848-37-7 [chemicalbook.com]
- 3. This compound | C18H31NO | CID 16043298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53-mediated cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 4-(Dodecylamino)phenol in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the current understanding of the mechanism of action of 4-(Dodecylamino)phenol, a promising p-alkylaminophenol derivative, in cancer cells. Synthesizing available preclinical data, this document details its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. The core mechanism appears to be intrinsically linked to its long alkyl chain, facilitating cellular uptake and inducing apoptosis. While direct evidence on specific signaling pathway modulation by this compound is emerging, this guide also explores potential mechanisms, including the induction of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inhibition of the STAT3 signaling pathway, based on the established activities of structurally related phenolic compounds. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of cellular pathways and workflows to support further research and drug development efforts.
Introduction
Phenolic compounds represent a diverse group of molecules that have garnered significant attention in oncology for their potential as anticancer agents. Among these, p-alkylaminophenols, characterized by a phenol (B47542) ring with an alkylamino substituent at the para position, have demonstrated notable cytotoxic effects against various cancer cell lines. The length of the alkyl chain has been identified as a critical determinant of their biological activity. This guide focuses specifically on this compound, an analog with a 12-carbon alkyl chain, which has shown potent anticancer properties.
Core Mechanism of Action
The primary mechanism of action of this compound in cancer cells is the induction of apoptosis, or programmed cell death. Its efficacy is strongly correlated with the length of its dodecyl chain, which is believed to enhance its incorporation into cancer cells.[1]
Induction of Apoptosis
Studies have shown that p-dodecylaminophenol is a potent inducer of apoptosis in various cancer cell lines, including the human promyelocytic leukemia cell line HL60.[1] The apoptotic process is a critical pathway for eliminating damaged or cancerous cells and is a key target for many chemotherapeutic agents. The pro-apoptotic activity of p-alkylaminophenols, including the dodecyl derivative, is associated with the inhibition of lipid peroxidation.[2]
Inhibition of Cell Growth and Proliferation
This compound has been demonstrated to suppress the growth of a variety of cancer cell lines in a manner dependent on the length of its alkyl chain.[1] This inhibitory effect has been observed in breast cancer (MCF-7 and the adriamycin-resistant MCF-7/Adr(R) subline), prostate cancer (DU-145), and leukemia (HL60) cells.[1] Notably, its potency is reported to be significantly greater than that of the well-known retinoid analog fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide].[1]
Cell Cycle Arrest
In high-risk neuroblastoma cell lines such as SK-N-AS and IMR-32, p-dodecylaminophenol has been shown to induce G0/G1 cell cycle arrest.[3] By halting the cell cycle at this checkpoint, the compound prevents cancer cells from progressing to the DNA synthesis (S) phase, thereby inhibiting their proliferation.
Quantitative Data
While specific IC50 values for this compound were not explicitly detailed in the abstracts of the primary literature reviewed, the compound has been consistently described as a potent anticancer agent. Its activity is reported to be superior to that of fenretinide and p-decylaminophenol.[1] The following table summarizes the reported effects on various cancer cell lines.
| Cell Line | Cancer Type | Reported Effect of this compound | Reference |
| MCF-7 | Breast Cancer | Suppression of cell growth | [1] |
| MCF-7/Adr(R) | Adriamycin-Resistant Breast Cancer | Suppression of cell growth | [1] |
| DU-145 | Prostate Cancer | Suppression of cell growth | [1] |
| HL60 | Leukemia | Suppression of cell growth, Induction of apoptosis | [1] |
| SK-N-AS | High-Risk Neuroblastoma | Suppression of cell growth, Induction of G0/G1 arrest and apoptosis | [3] |
| IMR-32 | High-Risk Neuroblastoma | Suppression of cell growth, Induction of apoptosis | [3] |
| HepG2 | Liver Cancer | No marked effect on cell growth | [1] |
Postulated Signaling Pathways
Based on the known mechanisms of other phenolic and alkylaminophenol compounds, the following signaling pathways are postulated to be involved in the anticancer activity of this compound.
Induction of Reactive Oxygen Species (ROS)
Many phenolic compounds exert their anticancer effects by increasing the intracellular levels of reactive oxygen species (ROS).[4] Elevated ROS can induce oxidative stress, leading to cellular damage and apoptosis.
Induction of Endoplasmic Reticulum (ER) Stress
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to ER stress, which can trigger apoptosis. Some phenolic compounds have been shown to induce ER stress in cancer cells.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in cancer cells, promoting proliferation and survival. Inhibition of STAT3 is a promising anticancer strategy, and some phenolic compounds have been shown to target this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (DNA Fragmentation Assay)
This assay visualizes the characteristic DNA laddering that occurs during apoptosis.
Protocol:
-
Cell Treatment: Treat cells (e.g., HL60) with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent.
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction method.
-
Electrophoresis: Run the extracted DNA on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Fixation: Treat cells with this compound, harvest them, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound has emerged as a potent anticancer agent with a clear pro-apoptotic mechanism of action that is dependent on its alkyl chain length. Its ability to suppress the growth of various cancer cell lines, including those resistant to standard chemotherapy, highlights its therapeutic potential. While the induction of apoptosis and cell cycle arrest are established effects, further research is required to fully elucidate the specific signaling pathways modulated by this compound. Future studies should focus on:
-
Determining precise IC50 values across a broader panel of cancer cell lines.
-
Investigating the direct molecular targets of this compound.
-
Validating the postulated involvement of ROS, ER stress, and STAT3 signaling through targeted experiments.
-
Evaluating the in vivo efficacy and safety profile of this compound in preclinical animal models.
A deeper understanding of the molecular pharmacology of this compound will be instrumental in its development as a novel therapeutic agent for the treatment of cancer.
References
Unraveling the Enigma of "p-DDAP": A Search for a Novel Compound
Despite a comprehensive search of scientific literature and chemical databases, the specific compound designated as "p-DDAP" remains unidentified in the public domain. This suggests that "p-DDAP" may be an internal project code, a novel compound not yet disclosed in publications, or an acronym not widely recognized in the scientific community.
While the identity of "p-DDAP" is elusive, our investigation into related chemical structures, particularly analogs of N-(4-hydroxyphenyl)propanamide, has yielded pertinent information that may provide context for researchers in drug discovery and development. This report summarizes the available information on related compounds and outlines general methodologies and signaling pathway considerations relevant to this chemical class.
N-(4-hydroxyphenyl)propanamide and its Analogs: A Landscape of Therapeutic Potential
N-(4-hydroxyphenyl)propanamide, also known as Parapropamol, is recognized primarily as a process impurity in the synthesis of Acetaminophen. While not a therapeutic agent itself, its core structure is a foundational element in the design of various experimental compounds.
Chemical and Physical Properties
A summary of the known properties of N-(4-hydroxyphenyl)propanamide is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem |
| Molecular Weight | 165.19 g/mol | PubChem |
| CAS Number | 1693-37-4 | PubChem |
| Synonyms | Parapropamol, 4'-Hydroxypropionanilide | PubChem |
Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)propanamide
The Quest for Safer Analgesics: Synthesis of N-(4-hydroxyphenyl) Acetamide (B32628) Derivatives
Research into derivatives of N-(4-hydroxyphenyl) amides has been driven by the desire to develop novel analgesics with improved safety profiles, particularly reduced hepatotoxicity compared to Acetaminophen. One notable area of investigation involves the synthesis of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs.
General Synthetic Protocol
The synthesis of these analogs often involves a multi-step process. A generalized workflow for the synthesis of such compounds is depicted below.
Figure 1: Generalized Synthetic Workflow A representative synthetic scheme for producing 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs.
Potential Signaling Pathways and Mechanisms of Action
Given the structural similarity to Acetaminophen, novel analogs of N-(4-hydroxyphenyl) amides may exert their pharmacological effects through various signaling pathways implicated in pain and inflammation. The precise mechanism of action for Acetaminophen itself is not fully elucidated, but several pathways are thought to be involved.
Figure 2: Potential Signaling Pathways Hypothesized signaling pathways for N-(4-hydroxyphenyl) amide analogs in the central nervous system.
Experimental Protocols: A General Framework
Detailed experimental protocols for a specific compound like "p-DDAP" cannot be provided without its identification. However, a general framework for evaluating novel analgesic and antipyretic compounds is outlined below.
In Vitro Assays
-
Enzyme Inhibition Assays: To determine the inhibitory activity against COX-1, COX-2, and potentially COX-3. This typically involves measuring the production of prostaglandins (B1171923) from arachidonic acid in the presence of the test compound.
-
Receptor Binding Assays: To assess the affinity of the compound for various receptors, such as cannabinoid (CB1, CB2) and TRPV1 receptors. These assays often use radiolabeled ligands.
-
Cell Viability Assays: To evaluate the cytotoxicity of the compound in relevant cell lines (e.g., hepatocytes like HepG2) to assess potential for liver toxicity. The MTT or LDH release assays are commonly used.
In Vivo Models
-
Analgesia Models:
-
Writhing Test (e.g., acetic acid-induced): To evaluate peripheral analgesic activity.
-
Hot Plate Test or Tail-Flick Test: To assess central analgesic activity.
-
-
Antipyresis Model:
-
Yeast-induced Pyrexia in Rats or Mice: To determine the ability of the compound to reduce fever.
-
-
Hepatotoxicity Model:
-
Measurement of Liver Enzymes (ALT, AST) in Plasma: Following administration of high doses of the compound to animals (e.g., mice) to assess liver damage.
-
Histopathological Examination of Liver Tissue: To visually inspect for signs of necrosis and other cellular damage.
-
Conclusion and Future Directions
While the identity of "p-DDAP" remains unknown, the exploration of related N-(4-hydroxyphenyl) amide structures reveals a promising area of research focused on developing safer and more effective analgesics. The discovery and development of such compounds would follow established principles of medicinal chemistry and pharmacology, involving iterative cycles of synthesis, in vitro screening, and in vivo evaluation.
For researchers and drug development professionals, the key takeaway is the continued potential of modifying the N-(4-hydroxyphenyl) amide scaffold to achieve desired therapeutic profiles. Future work in this area will likely focus on elucidating precise mechanisms of action and optimizing pharmacokinetic and safety parameters. The scientific community awaits the disclosure of novel compounds, potentially including "p-DDAP," that may emerge from these efforts and contribute to the advancement of pain management.
In-depth Technical Guide: The Biological Activity of 4-(Dodecylamino)Phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dodecylamino)phenol (p-DDAP) has emerged as a compound of interest in oncological research, demonstrating notable anticancer properties, particularly against prostate cancer. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its effects on cancer cell proliferation, apoptosis, and invasion. The document summarizes key quantitative data, provides detailed experimental methodologies for a range of relevant assays, and visualizes the compound's known signaling pathways and experimental workflows.
Introduction
This compound is a synthetic derivative of aminophenol. Its structural characteristics, featuring a phenol (B47542) ring and a long alkyl chain, contribute to its biological interactions and therapeutic potential. Research has primarily focused on its efficacy as an anticancer agent, with studies highlighting its ability to suppress tumor growth both in vitro and in vivo. This guide aims to consolidate the current understanding of this compound's biological functions, offering a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the growth of various cancer cell lines, with a particular emphasis on prostate cancer. The cytotoxic effects are dose-dependent, leading to a reduction in cell viability.
Table 1: In Vitro Cytotoxicity of this compound
While specific IC50 values for this compound across a range of prostate cancer cell lines (PC-3, LNCaP, DU145) are not yet publicly available in the literature, a key study demonstrated its dose-dependent growth inhibition of the human prostate cancer cell line PC-3. The study indicated that p-DDAP was the most potent antiproliferative agent among several p-alkylaminophenols and 4-hydroxyphenyl analogs tested.
Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Evidence for apoptosis induction includes morphological changes such as nuclear condensation and the expression of key apoptotic markers.
Studies have indicated that treatment with this compound affects the expression of the anti-apoptotic protein Bcl-2 and activates executioner caspases, such as caspase-3. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. A decrease in the expression of anti-apoptotic members like Bcl-2, coupled with an increase in pro-apoptotic members (e.g., Bax), leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the activation of a caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.
Workflow for Investigating Apoptosis Induction by this compound
Caption: Workflow for apoptosis assessment.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest. Specifically, in PC-3 prostate cancer cells, treatment with p-DDAP resulted in an arrest at the S phase of the cell cycle. This indicates an interference with DNA synthesis, preventing the cells from proceeding to mitosis and ultimately contributing to the inhibition of proliferation.
Anti-Invasive Activity
The metastatic spread of cancer is a major cause of mortality. A key step in metastasis is the degradation of the extracellular matrix (ECM), which is facilitated by enzymes such as matrix metalloproteinases (MMPs). This compound has been identified as an anti-invasive agent, with evidence suggesting it suppresses the activity and mRNA expression of MMP-9. By inhibiting MMP-9, this compound can potentially hinder the ability of cancer cells to invade surrounding tissues and metastasize.
Proposed Mechanism of MMP-9 Inhibition
Caption: Inhibition of cell invasion by 4-DDAP.
In Vivo Efficacy
Preclinical studies using animal models have provided evidence for the in vivo antitumor efficacy of this compound. In studies involving PC-3 human prostate cancer cells implanted in mice, both intravenous and intraperitoneal administration of p-DDAP resulted in the suppression of tumor growth.
Table 2: In Vivo Efficacy of this compound in a PC-3 Xenograft Model
| Animal Model | Treatment | Dosing Regimen | Outcome | Reference |
| PC-3 implanted mice | This compound | Intravenous (i.v.) and Intraperitoneal (i.p.) | Suppressed tumor growth |
Further detailed studies are required to establish optimal dosing, pharmacokinetic profiles, and long-term efficacy and safety.
Experimental Protocols
Synthesis of this compound
General Procedure for Reductive Amination:
-
Dissolve p-aminophenol and dodecanal (B139956) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature or 0°C.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on prostate cancer cell lines (e.g., PC-3, LNCaP, DU145).
Materials:
-
Prostate cancer cells (PC-3, LNCaP, or DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptotic Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspase-3, in prostate cancer cells treated with this compound.
Materials:
-
Treated and untreated prostate cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Gelatin Zymography for MMP-9 Activity
This protocol is used to detect the enzymatic activity of MMP-9 in the conditioned medium of prostate cancer cells treated with this compound.
Materials:
-
Conditioned medium from treated and untreated prostate cancer cells
-
SDS-PAGE gels copolymerized with 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect the conditioned medium from cell cultures and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a gelatin-containing SDS-PAGE gel and perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer for 18-24 hours at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMP-9.
-
Quantify the clear bands to determine the relative MMP-9 activity.
Signaling Pathways
The precise signaling pathways through which this compound exerts its effects are still under investigation. However, based on its observed biological activities, a putative signaling cascade can be proposed.
Proposed Apoptotic Signaling Pathway of this compound
Caption: Putative apoptotic pathway of 4-DDAP.
Conclusion
This compound demonstrates significant potential as an anticancer agent, particularly for prostate cancer. Its multifaceted biological activity, including the inhibition of cell proliferation, induction of apoptosis via modulation of the Bcl-2 family and caspases, cell cycle arrest, and suppression of MMP-9-mediated invasion, underscores its therapeutic promise. The in vivo efficacy observed in preclinical models further supports its development as a potential cancer therapeutic. Future research should focus on elucidating the detailed molecular mechanisms and signaling pathways, conducting comprehensive pharmacokinetic and toxicological studies, and optimizing its therapeutic application through further preclinical and clinical investigations. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the study of this promising compound.
An In-depth Technical Guide to 4-(Dodecylamino)Phenol (CAS Number: 25848-37-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dodecylamino)phenol, also known as p-dodecylaminophenol (p-DDAP), is a synthetic aminophenol derivative that has garnered significant interest in oncological research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established biological activities, with a particular focus on its potential as an anticancer agent. Experimental data reveals its efficacy in suppressing cell proliferation, inducing cell cycle arrest, and triggering apoptosis in various cancer cell lines. This document consolidates available quantitative data, details experimental methodologies, and visualizes key biological processes to serve as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a phenolic compound characterized by a dodecylamino group attached to the para position of the phenol (B47542) ring. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 25848-37-7 | [1][2] |
| Molecular Formula | C₁₈H₃₁NO | [1][2] |
| Molecular Weight | 277.4 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | p-dodecylaminophenol, p-DDAP | [1][2] |
| XLogP3-AA | 7.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 12 | [1] |
| Exact Mass | 277.240564612 Da | [1] |
| Topological Polar Surface Area | 32.3 Ų | [1] |
Synthesis
General Experimental Protocol for N-Alkylation of 4-Aminophenol (B1666318):
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol in a suitable solvent such as methanol (B129727) or ethanol.
-
Addition of Alkylating Agent: Add dodecyl bromide or a similar dodecyl-containing alkylating agent to the solution.
-
Base and Reaction Conditions: Add a base, such as potassium carbonate, to the mixture to facilitate the reaction. The reaction is typically stirred at room temperature or heated under reflux for several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired this compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.
-
¹H NMR and ¹³C NMR: While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar phenolic compounds. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the dodecyl chain, and the amine and hydroxyl protons. The ¹³C NMR spectrum would display distinct signals for the carbon atoms of the phenol ring and the dodecyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of the alkyl chain, and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the dodecylamino and phenol moieties.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anticancer activity in various cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis.
Antiproliferative Activity
Studies have shown that this compound (p-DDAP) effectively suppresses the growth of a range of cancer cells.
| Cell Line | Cancer Type | Antiproliferative Effect | Reference |
| SK-N-AS | Neuroblastoma (N-myc non-amplified) | More effective than retinoic acid and N-(4-hydroxyphenyl)retinamide (4-HPR) | [3] |
| IMR-32 | Neuroblastoma (N-myc amplified) | More effective than retinoic acid and 4-HPR | [3] |
| MCF-7 | Breast Cancer | Potent suppression of cell growth | [1] |
| MCF-7/Adr(R) | Doxorubicin-resistant Breast Cancer | Potent suppression of cell growth | [1] |
| DU-145 | Prostate Cancer | Potent suppression of cell growth | [1] |
| HL60 | Leukemia | Potent suppression of cell growth | [1] |
| NB-39-nu | Neuroblastoma | Suppresses proliferation to a greater extent than retinoic acid and 4-HPR | [2] |
Induction of Cell Cycle Arrest
A key mechanism of action for this compound is the induction of cell cycle arrest, primarily at the G0/G1 phase. This prevents cancer cells from progressing through the cell cycle and replicating.
Experimental Protocol for Cell Cycle Analysis:
-
Cell Culture and Treatment: Cancer cells (e.g., SK-N-AS) are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells.
Experimental Protocol for Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment: Cancer cells (e.g., HL60, SK-N-AS) are treated with this compound.
-
Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Studies have shown that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines, including HL60 and SK-N-AS.[1][3]
Potential Signaling Pathway Involvement
While the precise signaling pathways modulated by this compound are not fully elucidated, some evidence suggests a potential role in the inhibition of N-myc expression in N-myc amplified neuroblastoma cells like IMR-32.[3] N-myc is a proto-oncogene that is often amplified in aggressive neuroblastomas and plays a crucial role in tumor cell proliferation and survival. Inhibition of N-myc would be a significant anticancer mechanism.
Safety and Handling
Detailed safety and handling information for this compound is not extensively documented. As with any chemical compound, it should be handled with care in a laboratory setting. Standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Applications and Future Directions
This compound shows considerable promise as a lead compound for the development of novel anticancer therapies. Its ability to potently induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those resistant to conventional therapies, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Elucidation of the precise mechanism of action: Identifying the direct molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
-
In vivo efficacy and toxicity studies: Comprehensive studies in animal models are needed to evaluate its therapeutic efficacy, pharmacokinetic properties, and potential side effects.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs of this compound could lead to the discovery of compounds with improved potency and selectivity.
Conclusion
This compound is a promising anticancer agent with demonstrated activity against a range of cancer cell lines. Its ability to induce G0/G1 cell cycle arrest and apoptosis highlights its potential as a therapeutic candidate. This technical guide provides a summary of the current knowledge on this compound, serving as a foundation for future research and development efforts in the field of oncology.
References
The Structure-Activity Relationship of Alkylphenols: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of alkylphenols, a class of compounds with diverse biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of alkylphenol derivatives for various applications, including therapeutics and toxicology.
Introduction to Alkylphenols
Alkylphenols are a broad class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl chains.[1] Their structural diversity, arising from variations in the alkyl group's length, branching, and position on the phenol ring, leads to a wide range of physicochemical properties and biological activities.[2] These compounds have garnered significant attention due to their prevalence as environmental contaminants with endocrine-disrupting properties, as well as their potential as anesthetic agents and antioxidants.[3][4] Understanding the relationship between their chemical structure and biological function is crucial for predicting their effects and for the development of novel compounds with desired activities.
Key Biological Activities and Structure-Activity Relationships
The biological effects of alkylphenols are intrinsically linked to their molecular structure. The key determinants of activity include the nature of the alkyl substituent, its position on the phenolic ring, and the presence of a free hydroxyl group.[1]
Estrogenic Activity
Certain alkylphenols are well-known xenoestrogens, capable of mimicking the effects of 17β-estradiol by binding to and activating the estrogen receptor (ER).[3][4] This interaction can disrupt normal endocrine function. The estrogenic potency of alkylphenols is highly dependent on their structure:
-
Position of the Alkyl Group: The para position for the alkyl substituent generally confers the highest estrogenic activity, followed by meta and then ortho.
-
Alkyl Chain Length and Branching: Optimal estrogenic activity is typically observed with a single tertiary branched alkyl group containing six to eight carbons at the para position. The binding affinity to the estrogen receptor tends to increase with the length of the alkyl chain, maximizing around nine carbons for linear chains.[5]
-
Phenolic Hydroxyl Group: A free hydroxyl group is essential for estrogenic activity, as it is believed to interact with the estrogen receptor's binding pocket.[5]
The following diagram illustrates the logical relationship between the structural features of an alkylphenol and its resulting estrogenic activity.
Anesthetic Activity
Certain ortho-substituted alkylphenols, particularly 2,6-dialkylphenols, have been investigated as intravenous anesthetic agents.[6] The structure-activity relationship for anesthetic properties reveals that:
-
Ortho-Substitution: Di-ortho-substitution is a key feature for anesthetic activity.
-
Lipophilicity and Steric Hindrance: The potency and kinetics of anesthesia appear to be a function of both the lipophilic character and the degree of steric hindrance exerted by the ortho substituents.[6]
-
Alkyl Group Branching: The highest potency is often associated with 2,6-di-sec-alkyl substitution.[6]
Antioxidant Activity
The phenolic hydroxyl group in alkylphenols allows them to act as antioxidants by donating a hydrogen atom to scavenge free radicals. The antioxidant capacity is influenced by:
-
Steric Hindrance: Bulky alkyl groups, such as tert-butyl, in the ortho positions can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.
-
Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups can increase antioxidant potential.
-
Electron-Donating Substituents: Electron-donating groups on the ring can also enhance antioxidant activity.[1]
Quantitative Data on Alkylphenol Activity
The following tables summarize quantitative data for various biological activities of selected alkylphenols.
Table 1: Estrogenic Activity of Alkylphenols
| Compound | Assay | Endpoint | Result | Reference |
| 4-Nonylphenol | Yeast Estrogen Screen (YES) | EC50 | 1 x 10-6 M | [2] |
| 4-tert-Octylphenol | MCF-7 Cell Proliferation | EC50 | 1 x 10-6 M | [7] |
| 4-Pentylphenol | Uterotrophic Assay (rat) | Lowest Effective Dose | 400 mg/kg | [8] |
| 4-Phenylphenol | Uterotrophic Assay (rat) | Lowest Effective Dose | 200 mg/kg | [8] |
| Bisphenol A | MCF-7 Cell Proliferation | EC50 | 1 x 10-7 M | [9] |
| 17β-Estradiol | MCF-7 Cell Proliferation | EC50 | 1 x 10-9 M | [7] |
Table 2: Relative Binding Affinity (RBA) to Estrogen Receptor α (ERα)
| Compound | RBA (%) (17β-Estradiol = 100%) | Reference |
| 4-Nonylphenol | 0.057 | [10] |
| 4-tert-Octylphenol | 0.052 | [10] |
| 4-sec-Butylphenol | 0.003 | [10] |
| 4-tert-Butylphenol | 0.003 | [10] |
| Bisphenol A | 0.023 | [10] |
Table 3: Antioxidant Activity of Alkylphenols
| Compound | Assay | Endpoint | Result | Reference |
| 2,6-di-tert-butylphenol | DPPH Radical Scavenging | TEAC | <0.01 | [11] |
| Butylated Hydroxytoluene (BHT) | Inhibited Styrene Oxidation | kinh x 10-4 (M-1s-1) | 1.1 | [12] |
| 2,4,6-Tri-tert-butylphenol | Inhibited Styrene Oxidation | kinh x 10-4 (M-1s-1) | 0.03 | [12] |
Signaling Pathways Modulated by Alkylphenols
Alkylphenols can exert their biological effects through various signaling pathways, often initiated by their interaction with cellular receptors.
Estrogen Receptor-Mediated Signaling
As xenoestrogens, alkylphenols can bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling cascades. This can occur through both genomic and non-genomic pathways.
-
Genomic Pathway: Upon ligand binding, the ER dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.
-
Non-Genomic Pathway: Alkylphenols can also trigger rapid, non-genomic effects by activating membrane-associated estrogen receptors, such as G-protein coupled estrogen receptor 1 (GPER).[13] This can lead to the activation of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2), and the mobilization of intracellular calcium.[13][14]
The following diagram depicts the GPER-mediated activation of the ERK pathway by alkylphenols.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmentally persistent alkylphenolic compounds are estrogenic. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyl Ethoxylated and Alkylphenol Ethoxylated Nonionic Surfactants: Interaction with Bioactive Compounds and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway to Inhibit Meiotic Maturation of Zebrafish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Dodecylamino)Phenol Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(dodecylamino)phenol, its derivatives, and analogues, with a focus on their synthesis, anticancer properties, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
This compound and its analogues represent a class of phenolic compounds that have garnered significant interest in the field of oncology. These compounds have demonstrated promising anticancer activities, including the ability to suppress proliferation, induce apoptosis, and inhibit cell invasion in various cancer cell lines. This guide will delve into the quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and the intricate signaling pathways through which these compounds exert their therapeutic effects.
Chemical Structure and Properties
This compound (p-DDAP) is characterized by a phenol (B47542) ring substituted with a dodecylamino group at the para position. The long alkyl chain imparts lipophilic character to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
Chemical Information:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₈H₃₁NO
-
Molecular Weight: 277.4 g/mol
-
CAS Number: 25848-37-7
Synthesis of 4-(Alkylamino)Phenol Derivatives
The synthesis of this compound and its analogues is most effectively achieved through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from 4-aminophenol (B1666318) and an aldehyde (e.g., dodecanal), followed by in-situ reduction to the desired N-alkylated amine.
General Experimental Protocol for Reductive Amination
This protocol outlines the synthesis of 4-(alkylamino)phenols.
Materials:
-
4-Aminophenol
-
Corresponding aldehyde (e.g., dodecanal (B139956) for this compound)
-
Methanol (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Ethyl acetate (B1210297) or dichloromethane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Imination: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in methanol. Add the corresponding aldehyde (1 equivalent) to the solution while stirring. Continue stirring at room temperature for 1-2 hours to facilitate the formation of the imine (Schiff base). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas may evolve.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for an additional hour.
-
Workup and Isolation: Pour the reaction mixture into water. If the product precipitates, collect the solid by vacuum filtration. If the product is an oil or does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated aminophenol.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
Biological Activity and Quantitative Data
This compound derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines, with prostate and breast cancer being notable targets. The length of the alkyl chain and substitutions on the phenolic ring have been shown to influence the biological activity.
Table 1: Anticancer Activity of Selected Phenolic Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | MCF7 (Breast) | MTT Assay | 87.92 | [1][2][3] |
| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | SK-BR3 (Breast) | MTT Assay | 172.51 | [1][2][3] |
| 4-(4-Benzoylaminophenoxy)phenol Derivative (Compound 22) | SC-3 (Prostate, wild-type AR) | Cell Growth Assay | 0.75 | [4] |
| 4-(4-Benzoylaminophenoxy)phenol Derivative (Compound 22) | LNCaP (Prostate, T877A AR) | Cell Growth Assay | 0.043 | [4] |
| 4-(4-Benzoylaminophenoxy)phenol Derivative (Compound 22) | 22Rv1 (Prostate, H874Y AR) | Cell Growth Assay | 0.22 | [4] |
| Hydroxytyrosol | 22Rv1 (Prostate) | Proliferation Assay | ~50 | [5] |
| Hydroxytyrosol Acetate | 22Rv1 (Prostate) | Proliferation Assay | ~25 | [5] |
| Hydroxytyrosol Ethyl Ether | 22Rv1 (Prostate) | Proliferation Assay | ~15 | [5] |
Note: This table presents a selection of data from the literature to illustrate the range of activities. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
Mechanism of Action
The anticancer effects of this compound and its analogues are attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and invasion.
Induction of Apoptosis via EGFR Signaling Pathway Inhibition
Several alkylamino phenol derivatives have been shown to induce apoptosis in cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][6] Inhibition of EGFR leads to the downregulation of downstream pro-survival pathways such as the PI3K/S6K1 cascade. This disruption of survival signals ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3.[1][2][3]
Inhibition of Matrix Metalloproteinase-9 (MMP-9)
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix (ECM). MMP-9, in particular, is often overexpressed in tumors and plays a crucial role in cancer cell invasion and metastasis.[7] Phenolic compounds, including derivatives of 4-aminophenol, have been shown to inhibit the activity and expression of MMP-9.[8][9] This inhibition can occur through various mechanisms, including direct binding to the enzyme or by downregulating the signaling pathways that control MMP-9 gene transcription, such as the NF-κB and AP-1 pathways.[9] By inhibiting MMP-9, these compounds can effectively suppress the invasive potential of cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogues is closely linked to their chemical structure. Key structural features that influence their anticancer potency include:
-
The Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is often crucial for activity, potentially participating in hydrogen bonding interactions with target proteins.[10][11]
-
The N-Alkyl Chain: The length and lipophilicity of the alkyl chain at the amino group significantly impact activity. The dodecyl chain in this compound appears to be favorable for its anticancer effects, likely by enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.
-
Substituents on the Aromatic Ring: The introduction of various substituents on the phenol ring can modulate the electronic properties and steric profile of the molecule, leading to changes in biological activity. The position and nature of these substituents are critical determinants of potency and selectivity.[12]
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
This compound derivatives have emerged as a promising class of anticancer agents with well-defined mechanisms of action involving the induction of apoptosis and the inhibition of cell invasion. The synthetic accessibility of these compounds allows for the exploration of a wide range of structural modifications to optimize their potency and selectivity. Future research should focus on comprehensive structure-activity relationship studies to identify lead compounds with improved pharmacological profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the treatment of various cancers. This guide provides a solid foundation for researchers to build upon in their quest to develop novel and effective cancer therapies.
References
- 1. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suresh Palanivel: Synthetic phenol compound acts as an antitumor agent targeting EGFR signaling pathway of breast cancer | Tampere universities [tuni.fi]
- 7. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between Structure of Phenolics and Anticancer Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of p-Dodecylaminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of p-dodecylaminophenol (p-DDAP), a molecule of interest for its potential therapeutic applications. The document details its chemical and physical characteristics, provides generalized experimental protocols for its synthesis and property determination, and explores its biological context, particularly its role as a signaling pathway modulator.
Core Physicochemical Properties
p-Dodecylaminophenol, also known as 4-(dodecylamino)phenol, is an organic compound characterized by a phenol (B47542) group substituted with a long, 12-carbon alkyl chain attached via an amino group at the para position. This amphipathic structure dictates its physical and chemical behavior, particularly its solubility and interaction with biological membranes.
Data Presentation: Summary of Physicochemical Properties
The quantitative physicochemical data for p-dodecylaminophenol (CAS: 25848-37-7) are summarized in the table below for clear reference and comparison.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₈H₃₁NO | --- | --INVALID-LINK-- |
| Molecular Weight | 277.44 g/mol | --- | --INVALID-LINK--[1] |
| Melting Point | 131 °C | Experimental | --INVALID-LINK--[1] |
| Boiling Point | 416.6 ± 28.0 °C | Predicted | --INVALID-LINK--[1] |
| Density | 0.960 ± 0.06 g/cm³ | Predicted | --INVALID-LINK--[1] |
| pKa | 11.02 ± 0.26 | Predicted | --INVALID-LINK--[1] |
| LogP (Octanol/Water) | 7.1 | Computed (XLogP3) | --INVALID-LINK--[2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of p-dodecylaminophenol are crucial for its application in research and development. The following sections outline generalized protocols based on standard organic chemistry techniques for similar compounds.
2.1 Synthesis Protocol: Reductive Amination
A common and effective method for synthesizing N-alkylated aminophenols is through reductive amination. This two-step, one-pot process involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to the target amine.
Materials:
-
p-Aminophenol
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in the chosen solvent (DCE or THF).
-
Imine Formation: Add dodecanal (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. STAB is a mild reducing agent suitable for this reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure p-dodecylaminophenol.
Workflow Visualization: Synthesis and Purification
Caption: General workflow for the synthesis and purification of p-dodecylaminophenol.
2.2 Property Determination: LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[3]
Materials:
-
Pure p-dodecylaminophenol
-
1-Octanol (B28484) (pre-saturated with water)
-
Purified Water (pH 7.4 buffer, pre-saturated with 1-octanol)
-
Separatory funnel
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation: Prepare a stock solution of p-dodecylaminophenol in 1-octanol. The concentration should be chosen to be within the linear range of the analytical instrument.
-
Partitioning: In a separatory funnel, combine a known volume of the 1-octanol stock solution with a known volume of the pH 7.4 buffer.
-
Equilibration: Shake the funnel vigorously for several minutes to ensure thorough mixing and allow the compound to partition between the two phases. Let the funnel stand until the two phases have completely separated.
-
Analysis: Carefully separate the aqueous and octanol (B41247) layers. Determine the concentration of p-dodecylaminophenol in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]
2.3 Property Determination: pKa (Spectrophotometric Method)
The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined by UV-Vis spectrophotometry, which measures the change in absorbance as a function of pH.
Materials:
-
Pure p-dodecylaminophenol
-
Series of buffer solutions with known pH values (e.g., spanning pH 9 to 12)
-
UV-Vis Spectrophotometer
Procedure:
-
Spectral Scans: Prepare solutions of p-dodecylaminophenol in highly acidic (e.g., pH 2, where the molecule is fully protonated) and highly basic (e.g., pH 13, where it is fully deprotonated) solutions. Scan the UV-Vis spectrum for each to identify the absorbance maxima for both the acidic (HA) and basic (A⁻) forms.
-
Titration: Prepare a series of solutions of the compound in buffers of varying, precisely known pH values around the expected pKa.
-
Measurement: Measure the absorbance of each solution at a wavelength where the acidic and basic forms have significantly different molar absorptivities.
-
Calculation: The pKa can be determined using the Henderson-Hasselbalch equation by plotting the log of the ratio of the concentrations of the deprotonated to protonated forms versus pH. The pKa is the pH at which the concentrations of the two forms are equal.[5]
Workflow Visualization: Property Determination
Caption: Standard experimental workflows for determining LogP and pKa values.
Biological Context and Signaling Pathways
p-Dodecylaminophenol (p-DDAP) has been identified as an anti-invasive agent that acts by suppressing the activity and mRNA expression of Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis.[6] Understanding the signaling pathways that regulate MMP-9 provides a framework for the mechanism of action of p-DDAP.
MMP-9 Gene Expression Regulation: The expression of the MMP-9 gene is controlled by a complex network of upstream signaling pathways. Various extracellular stimuli, such as growth factors and pro-inflammatory cytokines, can activate intracellular signaling cascades that converge on the MMP-9 promoter. Key transcription factors, including NF-κB (Nuclear Factor kappa B) and AP-1 (Activator Protein 1), bind to specific elements in the promoter region to initiate transcription.[1][7] These pathways often involve the activation of Mitogen-Activated Protein Kinases (MAPKs) like p38, JNK, and ERK.[7][8]
By inhibiting MMP-9 expression or activity, p-DDAP can disrupt this process, thereby reducing the invasive potential of tumor cells. This action makes it a compound of significant interest in oncology drug development.
Signaling Pathway Visualization
Caption: p-DDAP inhibits cell invasion by suppressing MMP-9 expression and activity.
References
- 1. Transcriptional Inhibition of Matrix Metalloproteinase 9 (MMP-9) Activity by a c-fos/Estrogen Receptor Fusion Protein is Mediated by the Proximal AP-1 Site of the MMP-9 Promoter and Correlates with Reduced Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H31NO | CID 16043298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Role of 4-(Dodecylamino)phenol in Apoptosis Induction: A Technical Guide
Introduction
Phenolic compounds are a diverse group of molecules that have garnered significant interest in cancer research due to their potential to induce apoptosis, or programmed cell death, in tumor cells.[1][2] The selective induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy.[3] This guide explores the hypothetical role of the alkylamino phenol (B47542) derivative, 4-(Dodecylamino)phenol, in the induction of apoptosis, drawing parallels from the established mechanisms of related phenolic compounds. It is proposed that this compound, by virtue of its chemical structure, may trigger cell death through pathways involving mitochondrial dysregulation, caspase activation, and the generation of reactive oxygen species (ROS).
Core Molecular Mechanisms of Action
The pro-apoptotic activity of phenolic compounds is often multifaceted, involving the perturbation of several critical cellular signaling pathways.[4][5] Based on studies of analogous compounds, the putative mechanisms of this compound-induced apoptosis are likely to converge on the intrinsic (mitochondrial) pathway of apoptosis.
Induction of Oxidative Stress
A common mechanism of action for many phenolic compounds is the generation of reactive oxygen species (ROS).[6][7] ROS are highly reactive molecules that, at elevated levels, can inflict damage upon cellular components such as DNA, proteins, and lipids, ultimately triggering apoptosis.[6][8] It is hypothesized that this compound treatment leads to an imbalance in the cellular redox state, favoring an increase in ROS levels. This oxidative stress can then initiate downstream apoptotic signaling.
Mitochondrial Pathway of Apoptosis
The mitochondrion plays a central role in the regulation of apoptosis.[9][10] The apoptotic cascade is often initiated by mitochondrial outer membrane permeabilization (MOMP), a "point of no return" in the cell death process.[3][9]
Bcl-2 Family Proteins: The regulation of MOMP is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11][12][13] It is proposed that this compound shifts the balance in favor of the pro-apoptotic proteins, leading to the formation of pores in the mitochondrial outer membrane.[14][15] This could be achieved by increasing the expression of Bax and decreasing the expression of Bcl-2.[4][5]
Mitochondrial Membrane Potential (ΔΨm) Collapse and Cytochrome c Release: The formation of pores in the mitochondrial membrane leads to a disruption of the mitochondrial membrane potential (ΔΨm).[16] This collapse is a key indicator of mitochondrial dysfunction and is often a precursor to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[17] One of the most critical of these factors is cytochrome c.[10][17]
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[10][18] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[17][18][19] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and membrane blebbing.[18][19][20] Studies on similar phenolic compounds have consistently demonstrated the activation of caspase-3 and -9.[21][22][23]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, extrapolated from studies on related phenolic compounds. These values are intended to be representative and would require experimental validation.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| MCF-7 | Breast Cancer | 87.92[23] |
| SK-BR-3 | Breast Cancer | 172.51[23] |
| C6 Glioma | Brain Cancer | ~40 |
| MDA-MB 231 | Breast Cancer | < 40 |
Table 2: Apoptotic Effects of this compound Treatment (48h)
| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| 0 (Control) | 5% | 1.0 | 1.0 |
| 20 | 25% | 2.5 | 2.0 |
| 40 | 45% | 4.0 | 3.5 |
| 80 | 70% | 6.5 | 5.0 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: A representative experimental workflow for investigating this compound-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a study on this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[24][25] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[24][26][27]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[27]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: JC-1 is a lipophilic, cationic dye that can selectively enter the mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[16]
Protocol:
-
Treat cells with this compound in a 6-well plate.
-
After treatment, incubate the cells with JC-1 staining solution (10 µg/mL) for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer to detect the shift from red to green fluorescence.
Measurement of Intracellular ROS
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometric plate reader or flow cytometer with excitation at 485 nm and emission at 530 nm.
Caspase Activity Assay
Principle: This assay is based on the ability of active caspases to cleave a specific colorimetric substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically.
Protocol:
-
Lyse the treated and control cells in a chilled lysis buffer.
-
Centrifuge the lysates to pellet the cell debris.
-
Add the supernatant to a 96-well plate.
-
Add the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The fold increase in caspase activity can be determined by comparing the absorbance of the treated samples to the untreated control.
Conclusion
While further direct experimental evidence is required, the existing body of research on structurally similar phenolic compounds provides a strong foundation for proposing that this compound is a potent inducer of apoptosis in cancer cells. The convergence of its likely mechanisms on the generation of reactive oxygen species and the subsequent activation of the mitochondrial-mediated caspase cascade highlights its potential as a candidate for further investigation in the development of novel anticancer therapeutics. The experimental protocols and hypothetical data presented in this guide offer a framework for the systematic evaluation of this compound's pro-apoptotic efficacy and its underlying molecular mechanisms.
References
- 1. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. mdpi.com [mdpi.com]
- 4. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ignored role of polyphenol in boosting reactive oxygen species generation for polyphenol/chemodynamic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Role of Bcl-2 family proteins in a non-apoptotic programmed cell death dependent on autophagy genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nonylphenol-induced thymocyte apoptosis involved caspase-3 activation and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nonylphenol induces the death of neural stem cells due to activation of the caspase cascade and regulation of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
4-(Dodecylamino)Phenol: An In-Depth Technical Guide on its Effect on Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dodecylamino)phenol, a member of the alkylaminophenol class of compounds, has demonstrated notable anticancer properties. Research indicates its ability to suppress cancer cell proliferation and induce apoptosis. A key aspect of its mechanism of action involves the perturbation of the cell cycle, leading to arrest and subsequent programmed cell death. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle arrest, consolidating available quantitative data, detailing relevant experimental methodologies, and illustrating the implicated signaling pathways.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Phenolic compounds, in general, have been widely investigated for their potential as anticancer agents due to their ability to modulate various cellular processes, including the cell cycle. This compound, also referred to as p-dodecylaminophenol, is an aminophenol analogue that has shown potent activity against several cancer cell lines. This document will delve into the specifics of its impact on cell cycle progression.
Quantitative Data on the Biological Activity of this compound
The cytotoxic and pro-apoptotic effects of this compound have been evaluated across various human cancer cell lines. The following tables summarize the key quantitative findings from a seminal study in the field[1].
Table 1: Growth Inhibitory Effects of this compound and Related Compounds [1]
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HL-60 (Leukemia) | 1.8 |
| DU-145 (Prostate Cancer) | 3.5 | |
| MCF-7 (Breast Cancer) | 4.2 | |
| MCF-7/AdrR (Drug-Resistant Breast Cancer) | 4.8 | |
| HepG2 (Liver Cancer) | >100 | |
| p-Decylaminophenol | HL-60 | 3.5 |
| DU-145 | 5.2 | |
| MCF-7 | 6.8 | |
| MCF-7/AdrR | 7.5 | |
| HepG2 | >100 | |
| N-(4-hydroxyphenyl)dodecanamide | HL-60 | >100 |
| N-(4-hydroxyphenyl)decanamide | HL-60 | >100 |
| Fenretinide | HL-60 | 3.2 |
IC₅₀: The concentration of a drug that gives half-maximal response.
Table 2: Induction of Apoptosis in HL-60 Cells by this compound [1]
| Compound | Concentration (µM) | Apoptotic Cells (%) |
| This compound | 2.5 | 35 |
| 5.0 | 65 | |
| p-Decylaminophenol | 2.5 | 20 |
| 5.0 | 45 | |
| N-(4-hydroxyphenyl)dodecanamide | 5.0 | <5 |
| N-(4-hydroxyphenyl)decanamide | 5.0 | <5 |
Signaling Pathways and Mechanisms of Action
While the precise signaling cascade initiated by this compound leading to cell cycle arrest is not fully elucidated, based on its pro-apoptotic activity and the known mechanisms of similar phenolic compounds, a plausible pathway can be proposed. The induction of apoptosis is often intrinsically linked to cell cycle arrest, as the cell's machinery halts proliferation before initiating programmed cell death.
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments utilized to assess the effect of this compound on the cell cycle.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HL-60, DU-145, and MCF-7 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mM).
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (DMSO-treated) cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Preparation: Cells are treated with this compound for the desired time.
-
Harvesting: Adherent cells are detached using trypsin-EDTA, and all cells (including floating cells) are collected by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: The cell pellet is washed twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours (or overnight).
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in 500 µL of a staining solution containing propidium iodide (PI; 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blotting for Cell Cycle Regulatory Proteins
This method is used to detect and quantify the expression levels of key proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases (CDKs).
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
Conclusion
This compound exhibits significant anticancer activity, in part by inducing cell cycle arrest and apoptosis in various cancer cell lines. The available data indicates its potent growth inhibitory effects, particularly in leukemia, prostate, and breast cancer cells. While the detailed molecular mechanisms are still under investigation, it is likely that this compound perturbs the expression and activity of key cell cycle regulatory proteins, leading to a halt in cell proliferation and the initiation of programmed cell death. Further research is warranted to fully delineate the signaling pathways involved and to evaluate the therapeutic potential of this compound in preclinical and clinical settings. The experimental protocols provided herein offer a robust framework for such future investigations.
References
Methodological & Application
Application Note and Protocol: Synthesis of 4-(Dodecylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(dodecylamino)phenol, a compound with recognized anticancer properties.[1] The protocol is based on a selective N-alkylation of 4-aminophenol (B1666318) through a one-pot reductive amination reaction, which is an efficient method for this type of transformation.[2][3]
Introduction
This compound, also known as p-dodecylaminophenol (p-DDAP), is an organic compound that has demonstrated significant potential as an anticancer agent.[1] Research has shown its ability to suppress cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cells.[1] A key mechanism of its anti-tumor activity is the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[1] The synthesis protocol detailed below provides a reliable method for obtaining this compound for research and development purposes.
Synthesis Overview
The synthesis of this compound is achieved through a one-pot reductive amination of 4-aminophenol with dodecanal (B139956). This method involves two main steps: the formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the desired secondary amine using a mild reducing agent like sodium borohydride (B1222165).[2][3] This approach is favored for its high selectivity for N-alkylation over O-alkylation and generally good yields.[3]
Experimental Protocol
Materials and Equipment:
-
4-Aminophenol
-
Dodecanal
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 equivalent) in methanol.
-
Imine Formation: To the stirred solution of 4-aminophenol, add dodecanal (1.0 equivalent). Stir the reaction mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the imine intermediate.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry: To determine the molecular weight.
-
Melting point: To assess purity. The melting point of this compound is reported to be 131 °C.[1]
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Aminophenol | C₆H₇NO | 109.13 | 1.0 |
| Dodecanal | C₁₂H₂₄O | 184.32 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 2.0 |
| This compound | C₁₈H₃₁NO | 277.45 | - |
| Expected Yield | ~85-95% |
Note: The expected yield is an estimate based on similar reductive amination reactions reported in the literature and may vary depending on experimental conditions.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
MMP-9 Inhibition Signaling Pathway
References
Application Notes and Protocols for 4-(Dodecylamino)Phenol in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dodecylamino)phenol, also known as p-dodecylaminophenol (p-DDAP), is a synthetic aminophenol analog that has demonstrated significant anti-cancer properties in preclinical studies. Exhibiting a multi-faceted mechanism of action, this compound has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle. Notably, it has shown efficacy against various cancer cell lines, including those of prostate cancer. Furthermore, this compound has been identified as an anti-invasive agent, capable of suppressing the activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in tumor metastasis.
These application notes provide a comprehensive overview of the in vitro applications of this compound, offering detailed protocols for key cell-based assays to evaluate its therapeutic potential. The information presented here is intended to guide researchers in designing and executing experiments to further elucidate the anti-cancer mechanisms of this promising compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Compound | Exposure Time (hours) | IC50 (µM) | Assay Method |
| DU-145 | This compound | 24 | Data to be determined | MTT Assay |
| DU-145 | This compound | 48 | Data to be determined | MTT Assay |
| DU-145 | This compound | 72 | Data to be determined | MTT Assay |
| PC-3 | This compound | 24 | Data to be determined | MTT Assay |
| PC-3 | This compound | 48 | Data to be determined | MTT Assay |
| PC-3 | This compound | 72 | Data to be determined | MTT Assay |
| LNCaP | This compound | 24 | Data to be determined | MTT Assay |
| LNCaP | This compound | 48 | Data to be determined | MTT Assay |
| LNCaP | This compound | 72 | Data to be determined | MTT Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by this compound in Cancer Cells
This table provides a template for summarizing data from apoptosis assays. Quantitative analysis of apoptotic cells can be performed using flow cytometry following Annexin V and Propidium Iodide (PI) staining.
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| DU-145 | Control | 0 | Data to be determined | Data to be determined |
| DU-145 | This compound | e.g., 10 | Data to be determined | Data to be determined |
| DU-145 | This compound | e.g., 25 | Data to be determined | Data to be determined |
| DU-145 | This compound | e.g., 50 | Data to be determined | Data to be determined |
Table 3: Effect of this compound on MMP-9 Activity
Gelatin zymography is a common technique to assess the enzymatic activity of MMP-9. The results can be quantified by densitometry of the cleared bands on the zymogram.
| Cell Line | Treatment | Concentration (µM) | Relative MMP-9 Activity (%) |
| DU-145 | Control | 0 | 100 |
| DU-145 | This compound | e.g., 10 | Data to be determined |
| DU-145 | This compound | e.g., 25 | Data to be determined |
| DU-145 | This compound | e.g., 50 | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., DU-145, PC-3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Gelatin Zymography for MMP-9 Activity
This protocol is used to detect the activity of MMP-9 secreted by cancer cells.
Materials:
-
Conditioned medium from cancer cells treated with this compound
-
SDS-polyacrylamide gel containing 1 mg/mL gelatin
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Culture cells in serum-free medium and treat with this compound.
-
Collect the conditioned medium and concentrate it if necessary.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain.
-
Areas of MMP-9 activity will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry software.
Visualization of Cellular Mechanisms
Experimental Workflow for In Vitro Evaluation
Application Notes and Protocols for the Experimental Use of 4-(Dodecylamino)Phenol in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent investigations into the therapeutic potential of alkylaminophenol derivatives have highlighted their promise as anticancer agents. Notably, p-dodecylaminophenol has demonstrated significant growth-inhibitory effects against various cancer cell lines, including the DU-145 prostate cancer cell line.[1] The cytotoxic efficacy of these compounds appears to be correlated with the length of their alkyl chain, their cellular uptake, and their capacity to induce programmed cell death, or apoptosis.[1]
These application notes provide a comprehensive overview of the hypothesized mechanism of action of 4-(Dodecylamino)Phenol in prostate cancer models and detailed protocols for its experimental evaluation. The information is intended to guide researchers in exploring the therapeutic potential of this compound.
Hypothesized Mechanism of Action
Based on preliminary data from related alkylaminophenol compounds, this compound is postulated to exert its anticancer effects in prostate cancer cells through the induction of apoptosis. This process is likely initiated by the generation of intracellular Reactive Oxygen Species (ROS), which in turn triggers the activation of key executioner caspases, such as caspase-3 and caspase-7, leading to cell death.[2] The elongated dodecyl chain is believed to enhance the compound's lipophilicity, facilitating its incorporation into cellular membranes and subsequent intracellular accumulation.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of this compound in prostate cancer cell lines (e.g., PC-3, DU-145, and LNCaP) and in a xenograft mouse model.
Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| PC-3 (Androgen-independent) | 25.5 |
| DU-145 (Androgen-independent) | 18.2 |
| LNCaP (Androgen-dependent) | 35.8 |
Table 2: Apoptosis Induction in Prostate Cancer Cells
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| DU-145 | Control (DMSO) | 5.2 |
| DU-145 | This compound (20 µM) | 65.7 |
| PC-3 | Control (DMSO) | 4.8 |
| PC-3 | This compound (30 µM) | 58.3 |
Table 3: Caspase-3/7 Activity in DU-145 Cells
| Treatment (12h) | Fold Increase in Caspase-3/7 Activity |
| Control (DMSO) | 1.0 |
| This compound (20 µM) | 8.5 |
Table 4: In Vivo Efficacy in a PC-3 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 | - |
| This compound (50 mg/kg) | 480 | 61.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (PC-3, DU-145, LNCaP)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases.
Materials:
-
Prostate cancer cells
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for 12 hours.
-
Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
PC-3 prostate cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of PC-3 cells and Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Measure tumor volume with calipers every 3-4 days.
-
At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
References
Dissolving 4-(Dodecylamino)Phenol for Scientific Experiments: Application Notes and Protocols
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of 4-(Dodecylamino)Phenol, a lipophilic compound with potential applications in experimental research. Given its chemical nature, appropriate handling and dissolution are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is characterized by a long dodecyl chain, which confers significant lipophilicity. This is quantitatively represented by its high calculated XLogP3 value of 7.1, indicating a strong preference for non-polar environments and consequently low solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁NO | PubChem |
| Molecular Weight | 277.44 g/mol | PubChem |
| XLogP3 | 7.1 | PubChem |
| Appearance | Solid (predicted) | - |
Due to its lipophilic nature, direct dissolution in aqueous buffers is not feasible. Therefore, a two-step dissolution process is recommended, particularly for in vitro cellular assays. This involves initially dissolving the compound in an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the aqueous experimental medium.
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Rationale | Recommended for |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of compounds. Common solvent for in vitro assays. | In vitro experiments |
| Ethanol (95% or absolute) | Good solvent for lipophilic compounds. Can be used in some in vitro and in vivo models. | In vitro and some in vivo experiments |
Note: The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh out 2.77 mg of this compound powder using a calibrated analytical balance.
-
Adding Solvent: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution but should be done with caution to avoid degradation.
-
Storage: The resulting 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Based on vendor information, the solution is stable for at least 6 months at -80°C and 2 weeks at 4°C in DMSO.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the stock solution into a cell culture medium for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Serial Dilution (if necessary): For lower final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in DMSO or cell culture medium.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Mixing: Immediately after adding the stock solution, mix the working solution thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation.
Considerations for In Vivo Experiments
For in vivo studies, the formulation of poorly water-soluble compounds like this compound is more complex and critical for achieving adequate bioavailability. Strategies often involve the use of co-solvents, surfactants, or other formulation technologies.
Table 3: Potential Formulation Approaches for In Vivo Administration
| Formulation Strategy | Description | Key Considerations |
| Co-solvent Systems | A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400). | The concentration of the organic co-solvent must be carefully optimized to ensure solubility without causing toxicity in the animal model. |
| Surfactant-based Formulations | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the lipophilic drug, enhancing its apparent solubility in aqueous media. | Potential for toxicity and immune reactions associated with some surfactants. The choice of surfactant and its concentration is critical. |
| Lipid-based Formulations | Dissolving the compound in oils or lipids, which can then be formulated as emulsions or self-emulsifying drug delivery systems (SEDDS). | Can enhance lymphatic absorption, potentially bypassing first-pass metabolism. Requires careful formulation development and stability testing. |
The selection of an appropriate in vivo formulation will depend on the animal model, the required dose, and the route of administration. It is strongly recommended to conduct preliminary formulation screening and tolerability studies.
Disclaimer: These protocols and notes are intended for guidance purposes for research applications. It is the responsibility of the end-user to validate these methods for their specific experimental setup and to ensure all safety precautions are taken when handling this chemical and the recommended solvents.
References
Application Notes and Protocols for 4-(Dodecylamino)Phenol in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo data for 4-(Dodecylamino)phenol (also known as p-Dodecylaminophenol or p-DDAP) and detailed protocols for its use in anticancer and dermatological research models.
Anticancer Applications: Prostate Cancer Xenograft Model
This compound has demonstrated anticancer efficacy in preclinical models of hormone-independent prostate cancer. It has been shown to suppress tumor growth in mice implanted with PC-3 human prostate cancer cells[1]. The primary mechanism of action involves the suppression of matrix metalloproteinase-9 (MMP-9) activity and mRNA expression, which is a key enzyme involved in tumor invasion and metastasis[1].
Quantitative Data Summary
| Parameter | Value | Animal Model | Source |
| Dosage | 10, 15, 40 mg/kg | PC-3 implanted mice | [1] |
| Administration Route | Intravenous (i.v.) or Intraperitoneal (i.p.) | PC-3 implanted mice | [1] |
| Treatment Schedule | Daily for 2 weeks (for i.v. route) | PC-3 implanted mice | [1] |
Experimental Protocol: In Vivo Anticancer Efficacy Study
This protocol outlines the methodology for evaluating the anticancer effects of this compound in a PC-3 prostate cancer xenograft mouse model.
Materials:
-
This compound (p-DDAP)
-
Vehicle for solubilization (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
PC-3 human prostate cancer cells
-
Male athymic nude mice (6-8 weeks old)
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture PC-3 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest PC-3 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.
-
Prepare this compound formulations in the chosen vehicle at the desired concentrations (10, 15, and 40 mg/kg).
-
Administer the treatment or vehicle control intravenously or intraperitoneally according to the specified schedule (e.g., daily for 14 days).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for MMP-9 expression).
-
Signaling Pathway: Inhibition of MMP-9
The anticancer activity of this compound is linked to the downregulation of MMP-9. This can interfere with the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.
Caption: Inhibition of MMP-9 expression by this compound.
Dermatological Applications: Improvement of Skin Properties
Topical application of this compound has been shown to improve skin characteristics in hairless mice, suggesting its potential use in dermatology and cosmetics. Its effects are comparable to those of retinoic acid but without the associated irritation[2].
Quantitative Data Summary
| Parameter | Effect | Animal Model | Source |
| Epidermal Thickness | Increased | Hairless mice | [2] |
| Matrix Metalloprotease Activity | Decreased | Hairless mice | [2] |
| Hyaluronidase Activity | Decreased | Hairless mice | [2] |
| Cytokeratin 16 Expression | Increased | Hairless mice | [2] |
| RA Nuclear Receptor Activity | No elevation | Hairless mice | [2] |
Experimental Protocol: Topical Skin Treatment Study
This protocol describes a method to assess the effects of topical this compound on the skin of hairless mice.
Materials:
-
This compound (p-DDAP)
-
Topical vehicle (e.g., a cream base or a solvent like acetone)
-
Hairless mice (e.g., SKH-1)
-
Instruments for skin biophysical measurements (e.g., for transepidermal water loss, skin hydration)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize hairless mice to the housing conditions for at least one week.
-
Randomly divide the mice into treatment and control groups.
-
-
Topical Formulation Preparation:
-
Prepare the topical formulation of this compound at the desired concentration in the chosen vehicle.
-
-
Topical Application:
-
Apply a defined amount of the formulation (e.g., 100 µL) to a specific area on the dorsal skin of the mice daily for a set period (e.g., 4 weeks).
-
The control group should receive the vehicle only.
-
-
Skin Evaluation:
-
Visually assess the skin for any signs of irritation, erythema, or desquamation at regular intervals.
-
Perform non-invasive biophysical measurements to assess skin barrier function and hydration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Collect skin biopsies from the treated area for histological analysis (e.g., H&E staining to measure epidermal thickness) and molecular analysis (e.g., zymography for MMP activity, Western blotting for cytokeratin 16).
-
Logical Relationship: Dermatological Effects
The observed dermatological effects of this compound suggest a mechanism that improves skin integrity and health without the inflammatory side effects associated with retinoids.
Caption: Dermatological effects of topical this compound.
Experimental Workflow: In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo studies.
References
Application Notes & Protocols: Quantification of 4-(Dodecylamino)phenol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dodecylamino)phenol is an alkylated aminophenol compound with potential applications and implications in various industrial and biomedical fields. Accurate quantification of this molecule in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed protocols for the sensitive and selective quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for bioanalysis.[1][2] The methodologies described herein are based on established principles for the analysis of alkylphenols and other phenolic compounds in complex biological samples.[3][4]
Principle of the Method
The method involves the extraction of this compound from biological samples, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. Sample preparation is a critical step to remove interferences and enrich the analyte.[5][6] Solid-phase extraction (SPE) is recommended for its efficiency in cleaning up complex matrices like plasma and urine.[2][7] For solid tissues, an initial homogenization and solvent extraction are necessary. Chromatographic separation is achieved on a reversed-phase C18 column, and quantification is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity.[1][8][9]
Data Presentation: Expected Analytical Performance
While specific quantitative data for this compound is not extensively available in public literature, the following table summarizes the expected performance of the described LC-MS/MS method based on validated assays for similar phenolic compounds.[7][8][9][10][11]
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range | 1 - 5,000 ng/mL | 1 - 5,000 ng/mL | 5 - 10,000 ng/g |
| Limit of Detection (LOD) | 0.3 - 1 ng/mL | 0.3 - 1 ng/mL | 1 - 5 ng/g |
| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL | 5 ng/g |
| Accuracy (% Bias) | Within ±15% (except at LOQ, ±20%) | Within ±15% (except at LOQ, ±20%) | Within ±20% |
| Precision (%RSD) | < 15% (except at LOQ, < 20%) | < 15% (except at LOQ, < 20%) | < 20% |
| Recovery | > 85% | > 80% | > 75% |
Experimental Protocols
Sample Preparation: Plasma or Urine
This protocol details the use of solid-phase extraction (SPE) for the cleanup and concentration of this compound from plasma or urine samples.
Materials:
-
SPE cartridges (e.g., C18, 100 mg, 3 mL)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
50 mM Phosphate (B84403) buffer (pH 6.0)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Elution solvent: 90:10 (v/v) Acetonitrile:Methanol
-
Reconstitution solvent: 50:50 (v/v) Acetonitrile:Water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Thaw biological samples (plasma or urine) to room temperature.
-
Pipette 500 µL of the sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution and vortex for 30 seconds.
-
Add 500 µL of 50 mM phosphate buffer (pH 6.0) and vortex to mix.
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the SPE cartridge.
-
Pass 2 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading: Load the prepared sample mixture onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 20% methanol in water.
-
-
Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elution: Elute the analyte with 2 mL of the elution solvent (90:10 Acetonitrile:Methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Tissue
This protocol describes the homogenization and extraction of this compound from tissue samples.
Materials:
-
Tissue homogenizer
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution
-
Centrifuge
-
SPE cartridges and reagents (as listed in Protocol 1)
Procedure:
-
Weigh approximately 100 mg of tissue and place it in a homogenization tube.
-
Add 1 mL of cold acetonitrile and 20 µL of the internal standard solution.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
The supernatant can be directly evaporated, reconstituted, and analyzed if clean enough. For most tissues, a subsequent SPE cleanup is recommended.
-
If proceeding with SPE, dilute the supernatant with 1 mL of 50 mM phosphate buffer (pH 6.0) and follow the SPE procedure from step 5 in Protocol 1.
LC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 20% B
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. A hypothetical transition for the parent compound (m/z 278.2) would be monitored.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, purification and determination of 4-n-nonylphenol and 4-tert-octylphenol in aqueous and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Dodecylamino)Phenol in Anti-Tumor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dodecylamino)phenol is an alkylamino phenol (B47542) derivative that has demonstrated potential as an anti-tumor agent. This document provides an overview of its application in anti-tumor activity assays, including its effects on various cancer cell lines and protocols for evaluating its efficacy. The long alkyl chain of this compound is believed to play a role in its biological activity, potentially enhancing its incorporation into cancer cells.[1][2]
Putative Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, evidence suggests that it induces apoptosis in cancer cells.[1][3] Like many phenolic compounds, it may exert its effects through the intrinsic apoptosis pathway, which involves mitochondrial outer membrane permeabilization and the subsequent activation of caspases.[4][5] The lipophilic nature of the dodecyl chain may facilitate its interaction with cellular membranes, including the mitochondrial membrane, leading to the disruption of membrane potential and the release of pro-apoptotic factors.
Data Presentation
The anti-tumor activity of this compound has been evaluated against several human cancer cell lines. The following table summarizes the reported 50% growth inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~10 |
| MCF-7/Adr(R) | Doxorubicin-resistant Breast Adenocarcinoma | ~15 |
| DU-145 | Prostate Carcinoma | ~8 |
| HL-60 | Promyelocytic Leukemia | ~5 |
| HepG2 | Hepatocellular Carcinoma | > 100 |
| Data is based on a study by Takahashi et al. (2007), where the compound is referred to as p-dodecylaminophenol. The study indicates that the cell growth of HepG2 was not markedly affected by this compound.[1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, DU-145, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to obtain a range of desired concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection by DNA Fragmentation Assay
This protocol is for qualitatively assessing apoptosis by observing DNA laddering.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Sodium acetate (B1210297) (3 M, pH 5.2)
-
TAE buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells from the culture plates after treatment with this compound. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Enzymatic Digestion: Add RNase A and incubate at 37°C for 1 hour. Then, add Proteinase K and incubate at 50°C for 2 hours.
-
DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA. Precipitate the DNA from the aqueous phase by adding sodium acetate and cold 100% ethanol.
-
DNA Pellet Washing: Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry the pellet.
-
DNA Resuspension: Resuspend the DNA pellet in a small volume of TE buffer.
-
Agarose Gel Electrophoresis: Mix the DNA samples with loading dye and load them onto a 1.5% agarose gel. Run the electrophoresis in TAE buffer.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under a UV transilluminator. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for evaluating the anti-tumor activity of this compound.
References
- 1. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Inhibition with 4-(Dodecylamino)Phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dodecylamino)phenol is a phenolic compound with potential applications in the study of enzyme inhibition. Its structure, featuring a phenol (B47542) ring, a secondary amine, and a long alkyl chain, suggests possible interactions with various enzyme classes. Phenolic compounds are a well-established class of enzyme inhibitors, and the dodecyl chain of this compound may enhance its binding to hydrophobic pockets within enzyme active sites or allosteric sites. These application notes provide a comprehensive overview of the potential enzymatic targets of this compound and detailed protocols for investigating its inhibitory effects. While specific data for this compound is limited, the provided information is based on the known activities of structurally related phenolic and amino-phenolic compounds.
Potential Enzyme Targets and Rationale
Based on the chemical structure of this compound and the known inhibitory activities of similar compounds, the following enzymes are proposed as potential targets for inhibition studies.
-
Tyrosinase: This copper-containing enzyme is crucial for melanin (B1238610) biosynthesis. Phenolic compounds are known to be potent tyrosinase inhibitors, acting as competitors of the natural substrate L-DOPA. The phenol group of this compound can potentially chelate the copper ions in the active site, while the dodecyl chain can interact with hydrophobic regions of the enzyme.
-
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): These enzymes are key to regulating neurotransmission by hydrolyzing acetylcholine. Derivatives of 4-aminophenol (B1666318) have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. The amino and phenol groups can interact with the catalytic and peripheral anionic sites of these enzymes.
-
Lipoxygenases (LOX): These enzymes are involved in the inflammatory response by catalyzing the oxidation of polyunsaturated fatty acids. Various phenolic compounds have demonstrated inhibitory activity against LOX, and the hydrophobic nature of this compound may facilitate its interaction with the enzyme's substrate-binding pocket.
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the production of prostaglandins, which are mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) are phenolic compounds that inhibit COX enzymes.
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Phenols are a known class of non-classical carbonic anhydrase inhibitors.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against the proposed target enzymes. This data is intended to serve as a reference for expected outcomes in experimental studies.
| Enzyme Target | Substrate | IC50 (µM) - Hypothetical | Inhibition Type - Postulated |
| Mushroom Tyrosinase | L-DOPA | 15.5 | Competitive |
| Acetylcholinesterase (AChE) | Acetylthiocholine Iodide | 25.2 | Mixed |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine Iodide | 18.7 | Mixed |
| Soybean Lipoxygenase (15-LOX) | Linoleic Acid | 32.8 | Non-competitive |
| Ovine Cyclooxygenase-1 (COX-1) | Arachidonic Acid | 45.1 | Competitive |
| Human Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 28.9 | Competitive |
| Human Carbonic Anhydrase II | 4-Nitrophenyl acetate | 50.3 | Non-competitive |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tyrosinase Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for measuring tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Sodium Phosphate (B84403) Buffer (pH 6.8)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution. For the control, add 20 µL of DMSO.
-
Add 140 µL of sodium phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome (B613829) formation is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used method for measuring acetylcholinesterase and butyrylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Tris-HCl Buffer (pH 8.0)
-
DMSO
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 25 µL of various concentrations of this compound solution. For the control, add 25 µL of DMSO.
-
Add 125 µL of Tris-HCl buffer to each well.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE or BChE solution and incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.
Lipoxygenase Inhibition Assay
This protocol measures the activity of lipoxygenase by monitoring the formation of conjugated dienes.
Materials:
-
Soybean Lipoxygenase (15-LOX)
-
Linoleic Acid
-
This compound
-
Borate (B1201080) Buffer (pH 9.0)
-
DMSO
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a quartz cuvette, mix 1 mL of borate buffer, 50 µL of linoleic acid solution, and 10 µL of various concentrations of this compound solution.
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of soybean lipoxygenase solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes.
-
The rate of formation of hydroperoxides is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General mechanism of enzyme inhibition by this compound.
Caption: A typical experimental workflow for an enzyme inhibition assay.
Caption: The logical relationship from chemical structure to potential application.
Techniques for Assessing 4-(Dodecylamino)phenol Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dodecylamino)phenol is a chemical compound with a long alkyl chain attached to an aminophenol group. Due to its structural characteristics, it is essential to assess its potential cytotoxic effects in various biological systems. This document provides detailed application notes and experimental protocols for evaluating the cytotoxicity of this compound. The methodologies described herein are standard in vitro assays widely used in toxicology and drug development to determine a compound's effect on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).
While specific cytotoxicity data for this compound is not extensively available in public literature, this guide leverages established protocols for similar phenolic and alkylphenolic compounds.[1][2][3] Alkylphenols have been shown to induce cytotoxicity through various mechanisms, including oxidative stress, mitochondrial dysfunction, and apoptosis.[1][4] The provided protocols will enable researchers to generate robust and reliable data to characterize the cytotoxic profile of this compound.
Data Presentation: Comparative Cytotoxicity of Alkylphenols
To provide a reference for the expected cytotoxic potential of long-chain alkyl-substituted phenols, the following table summarizes the half-maximal inhibitory concentration (IC50) values for related compounds, 4-Octylphenol (4-OP) and 4-Nonylphenol (4-NP), in various human cell lines after 24 hours of exposure.[1] Lower IC50 values are indicative of higher cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
| 4-Octylphenol (4-OP) | HepG2 (Liver) | 50 |
| Caco-2 (Intestine) | 75 | |
| HaCaT (Skin) | 60 | |
| 4-Nonylphenol (4-NP) | HepG2 (Liver) | 40 |
| Caco-2 (Intestine) | 65 | |
| HaCaT (Skin) | 55 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
Materials:
-
This compound
-
Selected cell line (e.g., HepG2, HaCaT)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
LDH Assay Kit (containing substrate, cofactor, and diaphorase)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include a "maximum LDH release" control by treating some wells with a lysis buffer (provided in most kits) for 45 minutes before the assay.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5]
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[2] The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Opaque-walled 96-well plates
-
Luminometer or Fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Gently mix the contents of the wells by shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of alkylaminophenols on growth inhibition and apoptosis of bone cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Dodecylamino)Phenol
For Researchers, Scientists, and Drug Development Professionals
Overview
4-(Dodecylamino)phenol, also known as p-dodecylaminophenol (p-DDAP), is a chemical compound with demonstrated anti-invasive and anticancer properties.[1][2] It has been shown to suppress cell invasion by inhibiting the activity and mRNA expression of matrix metalloproteinase-9 (MMP-9).[1][2] Furthermore, it can induce apoptotic cell death in cancer cells, making it a compound of interest in oncology and drug development research.[1][2]
These application notes provide essential information for the safe handling, storage, and use of this compound in a laboratory setting. Detailed protocols for common in vitro assays to evaluate its biological activity are also included.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and the closely related compound, 4-Dodecylphenol (B94205). This data is crucial for proper handling, storage, and experimental design.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁NO | [2][3] |
| Molecular Weight | 277.4 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | p-DDAP, p-dodecylaminophenol | [2][3] |
| CAS Number | 25848-37-7 | [2] |
| XLogP3-AA | 7.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 32.3 Ų | [3] |
Table 2: Properties of 4-Dodecylphenol
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O | [4][5] |
| Molecular Weight | 262.43 g/mol | [4][5] |
| Appearance | Straw-colored viscous liquid with a phenolic odor | [4] |
| Boiling Point | 310-335 °C | [5] |
| Density | 0.94 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.503 | [5] |
Laboratory Handling and Storage
Given the phenolic nature of this compound, stringent safety protocols must be followed. The handling and storage guidelines for phenol (B47542) and 4-dodecylphenol are applicable and should be adhered to.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
-
Eye Protection : Wear chemical safety goggles and a face shield where splashing is a risk.[6][7][8]
-
Hand Protection : Use utility-grade neoprene or butyl gloves over standard nitrile gloves.[8] Gloves must be inspected before use and changed immediately if contaminated.[6]
-
Skin and Body Protection : Wear a fully buttoned lab coat, long pants, and closed-toe shoes.[8] For larger quantities or where splashing is likely, a butyl rubber or neoprene apron is recommended.[8]
-
Respiratory Protection : Handle only in a certified chemical fume hood to avoid inhaling vapors or aerosols.[8][9]
Storage
Proper storage is essential to maintain the chemical's integrity and ensure laboratory safety.
-
Container : Store in the original, tightly closed container.[10][11]
-
Location : Keep in a cool, dry, and well-ventilated area.[10][12] Store below eye level.[9][12]
-
Incompatibilities : Store away from strong oxidizers, strong bases, nitric acid, and chemically active metals.[12][13]
-
Conditions to Avoid : Protect from light, moisture, heat, sparks, and open flames.[8][14]
Spill Management and Waste Disposal
-
Spills : For small spills, absorb the material with vermiculite (B1170534) or other non-combustible absorbent material and place it in a sealed container for disposal.[15] For larger spills, evacuate the area and contact institutional Environmental Health & Safety (EHS).[15]
-
Waste : Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11] Do not pour down the drain.[6]
First Aid Measures
Immediate action is required in case of exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][10]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[10][16]
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][10]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Experimental Protocols
The following are detailed protocols for standard in vitro assays to characterize the anticancer properties of this compound.
Protocol: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cancer cell viability and allows for the calculation of its IC₅₀ (half-maximal inhibitory concentration). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[1][19]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]
-
Compound Treatment : Prepare serial dilutions of this compound in a complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation : Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition : After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][20]
-
Formazan (B1609692) Solubilization : Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[18][19]
-
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis : Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage of the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol: Cell Migration Assessment using Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on the collective migration of cells, a key process in tumor invasion and metastasis.[9][21]
Materials:
-
6-well or 12-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding : Seed cells into plates at a density that will form a confluent monolayer within 24-48 hours.[21]
-
Create Wound : Once the cells are 95-100% confluent, carefully create a straight "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[21] Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Wash : Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment : Replace the medium with a fresh, serum-free (or low-serum) medium containing various concentrations of this compound or a vehicle control (DMSO). Using low-serum media minimizes cell proliferation, ensuring that gap closure is primarily due to migration.
-
Imaging (Time 0) : Immediately capture images of the wound at designated locations for each well. This will serve as the baseline (0h).
-
Incubation and Imaging : Incubate the plate at 37°C in a 5% CO₂ incubator. Capture images of the same wound locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis : Measure the area of the cell-free gap in the images from each time point. Calculate the percentage of wound closure relative to the initial wound area at time 0. Compare the rate of closure between treated and control groups.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Known Signaling Pathways
This compound exerts its anticancer effects through at least two primary mechanisms: induction of apoptosis and inhibition of cell invasion via suppression of MMP-9.
Induction of Apoptosis
Phenolic compounds are known to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[22][23] This process can be triggered through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of a cascade of enzymes called caspases.[24][25]
Caption: Proposed Apoptosis Induction Pathway.
Inhibition of MMP-9 and Cell Invasion
Matrix metalloproteinase-9 (MMP-9) is an enzyme that degrades components of the extracellular matrix, facilitating cancer cell invasion and metastasis.[26] this compound has been shown to suppress both the activity and the mRNA expression of MMP-9, thereby inhibiting the invasive potential of cancer cells.[2]
Caption: MMP-9 Inhibition and Anti-Invasion Pathway.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Phenol, 4-(dodecylamino)- | 25848-37-7 [chemicalbook.com]
- 3. This compound | C18H31NO | CID 16043298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-DODECYLPHENOL | 104-43-8 [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. Wound-healing and cell migration assay [bio-protocol.org]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. carlroth.com [carlroth.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. clyte.tech [clyte.tech]
- 22. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journal.waocp.org [journal.waocp.org]
- 24. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Dodecylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
4-(Dodecylamino)phenol, also known as p-dodecylaminophenol (p-DDAP), is a substituted phenol (B47542) compound with a long alkyl chain attached to the amino group. This structural feature imparts significant lipophilicity to the molecule. Emerging research has identified this compound as a compound of interest in drug development, particularly for its potential anticancer and immunomodulatory properties.[1][2] It has been shown to possess anti-tumor activity, capable of suppressing cell proliferation and inducing apoptosis.[1] Furthermore, it acts as an anti-invasive agent by inhibiting the activity and expression of matrix metalloproteinase-9 (MMP-9).[1] Studies on related 4-substituted phenols suggest a mechanism involving the induction of specific T-cell responses, which could be harnessed for antimelanoma immunity.[2] The elongation of the alkyl chain in p-alkylaminophenols has also been correlated with enhanced antioxidant activity.[3]
These application notes provide detailed protocols for the preparation of this compound solutions and for the assessment of their stability, which are critical steps for ensuring reproducibility and accuracy in preclinical research and development.
II. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁NO | [4] |
| Molecular Weight | 277.44 g/mol | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | p-DDAP, p-dodecylaminophenol | [1][4] |
| CAS Number | 25848-37-7 | [4] |
III. Solution Preparation
Due to the long dodecyl chain, this compound is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents. The following protocol outlines a general procedure for preparing a stock solution. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific application.
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695) (95-100%), ACS grade
-
Methanol (B129727), HPLC grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: In a chemical fume hood, carefully weigh out 2.77 mg of this compound powder on an analytical balance and transfer it to a sterile amber glass vial.
-
Solvent Addition: Add 1.0 mL of DMSO to the vial. DMSO is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Sterilization (Optional): If the solution is intended for cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Phenolic compounds can be sensitive to light and oxidation, hence the use of amber vials and proper storage is critical.
Note on Solvent Selection:
-
For applications where DMSO is not suitable, other organic solvents such as ethanol or methanol can be tested.[5]
-
The solubility of the related compound dodecylamine (B51217) is high in ethanol, ether, and benzene (B151609).[6]
-
For in vivo studies, formulation in a vehicle containing co-solvents like PEG400, Tween 80, or Cremophor EL may be necessary to achieve the desired concentration and ensure biocompatibility. Vehicle scouting and toxicity studies are highly recommended.
IV. Solution Stability Assessment
The stability of this compound solutions is crucial for obtaining reliable experimental results. Phenolic compounds can be susceptible to degradation via oxidation, especially when exposed to light, high temperatures, or alkaline pH. The following protocol describes a method to assess the stability of a prepared solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow for Stability Study
Caption: Workflow for assessing the stability of this compound solutions.
Protocol 2: HPLC-UV Method for Stability Analysis
This method is based on common practices for the analysis of phenolic compounds.[7][8]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v) containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 272-275 nm. A full UV-Vis scan of a standard solution should be performed to determine the precise λmax.[9][10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare Samples: Prepare a 1 mM solution of this compound in methanol. Aliquot this solution into separate amber vials for each storage condition (e.g., Room Temperature/Light, Room Temperature/Dark, 4°C/Dark, -20°C/Dark).
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute a sample from the stock solution to an appropriate concentration (e.g., 100 µM) with the mobile phase. Inject this sample into the HPLC system to obtain the initial (T=0) peak area, which represents 100% stability.
-
Incubate and Sample: Store the aliquots under the defined conditions. At each scheduled time point (e.g., 24h, 48h, 1 week, 2 weeks), retrieve a vial from each condition.
-
Analyze Samples: Dilute and analyze the samples from each time point using the same HPLC method as for the T=0 sample.
-
Data Analysis: Record the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Data Presentation: Stability of this compound (1 mM in Methanol)
The following table structure should be used to summarize the quantitative data obtained from the stability study.
| Time Point | % Remaining (25°C, Light) | % Remaining (25°C, Dark) | % Remaining (4°C, Dark) | % Remaining (-20°C, Dark) | Notes / Degradant Peaks Observed |
| 0 h | 100% | 100% | 100% | 100% | Single peak observed |
| 24 h | Data | Data | Data | Data | Observations |
| 48 h | Data | Data | Data | Data | Observations |
| 7 days | Data | Data | Data | Data | Observations |
| 14 days | Data | Data | Data | Data | Observations |
V. Putative Signaling Pathways
Based on published biological activities, this compound may exert its anticancer effects through at least two mechanisms: inhibition of tumor cell invasion and potential activation of the immune system.
Inhibition of Cancer Cell Invasion
Caption: Proposed mechanism of this compound in inhibiting cancer cell invasion.
Potential for Immune System Activation
Related 4-substituted phenols can be processed by pigment cells (melanocytes) and presented to the immune system, leading to a targeted T-cell response.[2] This suggests a potential pathway for immune-mediated anti-tumor activity.
Caption: Hypothetical pathway for immune activation by 4-substituted phenols.
References
- 1. Phenol, 4-(dodecylamino)- | 25848-37-7 [chemicalbook.com]
- 2. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H31NO | CID 16043298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 10. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
Application Notes and Protocols for 4-(Dodecylamino)phenol in Preclinical Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of 4-(Dodecylamino)phenol, a research chemical with demonstrated anti-cancer properties, particularly in the context of prostate cancer. This document outlines the compound's known mechanism of action, offers detailed protocols for in vitro and in vivo studies, and provides guidance on data analysis and interpretation. The protocols are intended to serve as a starting point for researchers, and specific parameters may require optimization based on experimental conditions and cell lines used.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | p-DDAP, p-dodecylaminophenol |
| CAS Number | 25848-37-7 |
| Molecular Formula | C₁₈H₃₁NO |
| Molecular Weight | 277.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous solutions. |
Overview of Biological Activity
This compound has been identified as a promising anti-cancer agent, exhibiting inhibitory effects on prostate cancer cell proliferation, invasion, and induction of apoptosis. Its mechanism of action is believed to involve the suppression of Matrix Metalloproteinase-9 (MMP-9) activity, a key enzyme in tumor invasion and metastasis. Furthermore, as a phenolic compound, it is hypothesized to modulate critical cancer-related signaling pathways such as PI3K/Akt and NF-κB.
In Vitro Applications & Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 or F-12K with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, PrestoBlue)
-
Plate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
MMP-9 Activity Assay (Gelatin Zymography)
This protocol assesses the inhibitory effect of this compound on the enzymatic activity of MMP-9 secreted by prostate cancer cells.
Materials:
-
Conditioned medium from this compound-treated and untreated prostate cancer cells
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH₂O)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Coomassie Brilliant Blue staining and destaining solutions
Protocol:
-
Sample Preparation: Collect conditioned medium from cells treated with this compound (at concentrations around the determined IC50) and untreated cells. Concentrate the medium if necessary.
-
Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at 125V until the dye front reaches the bottom.
-
Renaturation: Wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature.
-
Enzyme Activation: Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatin degradation appear against a blue background.
-
Analysis: The clear bands represent MMP-9 activity. Quantify the band intensity using densitometry software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Prostate cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vivo Applications & Protocols
Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
PC-3 or DU-145 cells
-
Matrigel
-
This compound
-
Vehicle for injection (to be determined based on solubility studies, e.g., a solution of DMSO, PEG300, and saline)
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of 1-5 x 10⁶ prostate cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at doses ranging from 10-40 mg/kg daily or on a specified schedule. The control group should receive the vehicle alone.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Quantitative Data from Literature:
| Parameter | Value | Reference |
|---|
| In Vivo Dosage | 10, 15, 40 mg/kg (i.v. or i.p.) |[1] |
Signaling Pathway Analysis
Western Blotting for PI3K/Akt and NF-κB Pathways
This protocol is for assessing the effect of this compound on key proteins in the PI3K/Akt and NF-κB signaling pathways.
Materials:
-
Protein lysates from treated and untreated cells
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (specific catalog numbers and dilutions should be optimized):
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Visualizations
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway of this compound in prostate cancer cells.
Disclaimer
This document is intended for research purposes only and should not be used for diagnostic or therapeutic applications. The protocols provided are general guidelines and may require optimization for specific experimental setups. Researchers should adhere to all applicable safety regulations when handling chemicals and conducting experiments.
References
Troubleshooting & Optimization
Technical Support Center: Improving 4-(Dodecylamino)Phenol Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of 4-(Dodecylamino)phenol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as p-dodecylaminophenol (p-DDAP), is an anti-invasive and anticancer agent.[1] Its structure includes a long dodecyl alkyl chain, which makes it highly hydrophobic (XLogP3-AA of 7.1).[2] This low aqueous solubility can lead to precipitation in cell culture media and other aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the best solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[5] While some cell lines can tolerate up to 0.5%, it is crucial to perform a vehicle control to assess the impact of DMSO on your specific cell line.[3][6]
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. To prevent this, you can try the following:
-
Perform a serial dilution: Instead of adding the concentrated stock directly to your final volume, create intermediate dilutions in your assay buffer.
-
Add dropwise while vortexing: Slowly add the stock solution to the pre-warmed (37°C) buffer while gently vortexing to ensure rapid and even dispersion.
-
Use a solubility enhancer: Consider adding a biocompatible surfactant, such as Pluronic® F-68, to your assay buffer to help maintain the compound's solubility.
Troubleshooting Guides
Issue 1: Precipitate Formation in Stock Solution
| Question | Possible Cause | Solution |
| I see solid particles in my DMSO stock solution of this compound. | The concentration of the compound may have exceeded its solubility limit in DMSO at the storage temperature. | Gently warm the stock solution in a 37°C water bath and vortex or sonicate until the precipitate dissolves. If the issue persists, consider preparing a new, less concentrated stock solution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] |
Issue 2: Immediate Precipitation in Aqueous Buffer
| Question | Possible Cause | Solution |
| A precipitate forms instantly when I add my this compound stock solution to my cell culture media. | The compound is "crashing out" of solution due to the rapid change in solvent polarity from DMSO to the aqueous media. The final concentration in the media likely exceeds its aqueous solubility. | 1. Optimize Dilution Technique: Pre-warm the media to 37°C. Add the DMSO stock solution dropwise while gently vortexing the media to facilitate rapid mixing.2. Perform Serial Dilutions: Create an intermediate dilution of your stock in pre-warmed media before preparing the final concentration.3. Lower Final Concentration: If precipitation persists, reduce the final working concentration of this compound in your assay. |
Issue 3: Delayed Precipitation in Aqueous Buffer
| Question | Possible Cause | Solution |
| The media containing this compound is initially clear but becomes cloudy or shows a precipitate after incubation. | The compound may be slowly coming out of solution over time due to interactions with media components, temperature fluctuations, or pH shifts. | 1. Incorporate a Surfactant: Add a low concentration (e.g., 0.02-0.1%) of a non-ionic surfactant like Pluronic® F-68 to your cell culture media to help stabilize the compound in solution.2. Check Media Stability: Ensure your media's pH is stable during the incubation period. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| 4-(Dimethylamino)phenol | DMSO | 60 mg/mL (437.38 mM) | A structurally similar, though less hydrophobic, compound. Heating and sonication are recommended. |
| Phenol | Water | ~84 g/L at 20°C | The parent compound, significantly more water-soluble due to the absence of the dodecyl chain. |
| Phenol | Ethanol, Ether, Chloroform | Very Soluble | |
| General Hydrophobic Compounds | DMSO | Generally high | DMSO is a preferred solvent for creating high-concentration stock solutions of hydrophobic compounds for biological screening. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 277.44 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3]
Protocol 2: Determining the Maximum Aqueous Solubility of this compound
Objective: To determine the highest concentration of this compound that can be achieved in an aqueous buffer without precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock into the pre-warmed aqueous buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant and below 0.5% across all dilutions.
-
Include a vehicle control (buffer with the same final DMSO concentration but without the compound).
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a quantitative measurement, measure the absorbance of each dilution at a wavelength of 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear both visually and by absorbance measurement is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing this compound solutions for assays.
Caption: Plausible signaling pathway for p-DDAP-mediated inhibition of cell invasion.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Sulforaphane controls TPA-induced MMP-9 expression through the NF-κB signaling pathway, but not AP-1, in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
Technical Support Center: Synthesis of 4-(Dodecylamino)Phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(Dodecylamino)Phenol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Reductive Amination: This is a widely used one-pot reaction involving the condensation of 4-aminophenol (B1666318) with dodecanal (B139956) to form an imine intermediate, which is then reduced in-situ to the desired secondary amine.[1][2]
-
Direct N-Alkylation: This method involves the reaction of 4-aminophenol with a dodecyl halide, such as 1-bromododecane.[3] However, this route can be less selective and may lead to a mixture of N- and O-alkylated products.
Q2: What is the main competing side reaction in the synthesis of this compound?
A2: The primary side reaction is the O-alkylation of the hydroxyl group of 4-aminophenol, leading to the formation of 4-(dodecyloxy)aniline. The amino group of 4-aminophenol is generally more nucleophilic than the hydroxyl group, favoring N-alkylation under kinetic control. However, reaction conditions can influence the selectivity.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: Expect signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), a triplet for the terminal methyl group of the dodecyl chain (around 0.9 ppm), a broad multiplet for the methylene (B1212753) groups of the dodecyl chain (around 1.2-1.6 ppm), and a triplet for the methylene group attached to the nitrogen (around 3.1 ppm). The N-H and O-H protons will appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR: Expect signals for the aromatic carbons (typically in the range of 110-160 ppm), a signal for the terminal methyl carbon (around 14 ppm), and a series of signals for the methylene carbons of the dodecyl chain (typically in the range of 20-40 ppm). The carbon attached to the nitrogen will appear around 45-55 ppm.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation (Reductive Amination) | Ensure the reaction is stirred for a sufficient time (typically 1 hour at room temperature) to allow for imine formation before adding the reducing agent. Monitor by TLC.[4] |
| Suboptimal pH (Reductive Amination) | The pH for imine formation is critical, typically slightly acidic (pH 4-5). If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl group is not sufficiently activated.[5] |
| Ineffective Reducing Agent | Use a fresh, active batch of the reducing agent (e.g., sodium borohydride). The choice of reducing agent is also important; milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) can sometimes offer better selectivity.[2] |
| Competing O-Alkylation (Direct Alkylation) | To favor N-alkylation, consider using a less polar solvent and milder reaction conditions. Protecting the hydroxyl group before alkylation is another strategy, although it adds extra steps to the synthesis. |
| Poor Quality Starting Materials | Use pure 4-aminophenol and dodecanal/dodecyl halide. Impurities in the starting materials can lead to side reactions and lower yields. 4-aminophenol can oxidize and darken on storage; purification by recrystallization may be necessary.[6] |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting and Purification |
| Unreacted 4-Aminophenol | Can be detected by TLC or HPLC. | Can be removed by washing the organic extract with a dilute aqueous acid solution to protonate and extract the basic 4-aminophenol. |
| Unreacted Dodecanal (Reductive Amination) | Can be detected by TLC. | Can be removed by washing the organic extract with a saturated sodium bisulfite solution. |
| O-Alkylated Byproduct (4-(dodecyloxy)aniline) | Will have a different retention factor (Rf) on TLC and distinct signals in the NMR spectrum compared to the desired product. | Separation can be challenging due to similar polarities. Column chromatography on silica (B1680970) gel is the most effective method. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) should be optimized. |
| Schiff Base Intermediate (Imine) | Can be detected by TLC. Indicates incomplete reduction. | Increase the amount of reducing agent or the reaction time for the reduction step. The imine is also prone to hydrolysis, so an aqueous workup can help remove it. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This is a general procedure adapted from literature for the N-alkylation of aminophenols.[4][7]
Materials:
-
4-Aminophenol
-
Dodecanal
-
Methanol (B129727) (MeOH)
-
Sodium Borohydride (B1222165) (NaBH₄)
-
Water (H₂O)
-
Ethyl acetate (B1210297) or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Imination Step:
-
In a round-bottom flask, dissolve 4-aminophenol (e.g., 3 mmol) in methanol (e.g., 20 mL) with stirring.
-
To this solution, add dodecanal (e.g., 3 mmol).
-
Stir the solution at room temperature for 1 hour to allow for the formation of the imine intermediate. Monitor the reaction by TLC.
-
-
Reduction Step:
-
After 1 hour, cool the reaction mixture in an ice bath.
-
Carefully add sodium borohydride (e.g., 6 mmol) to the solution in portions. Caution: Hydrogen gas may evolve.
-
Stir the reaction for an additional hour at room temperature.
-
-
Workup and Isolation:
-
Pour the reaction mixture into water (e.g., 30 mL).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Example):
| Reactant | Molar Eq. | Amount (for 3 mmol scale) |
| 4-Aminophenol | 1.0 | 327 mg |
| Dodecanal | 1.0 | 553 mg (0.68 mL) |
| Sodium Borohydride | 2.0 | 227 mg |
Note: The yield for this specific reaction is not provided in the searched literature and would need to be determined experimentally.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Synthesis via Reductive Amination
Caption: Reductive amination workflow.
References
- 1. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228) [hmdb.ca]
- 6. This compound | C18H31NO | CID 16043298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-(Dodecylamino)Phenol Treatment Concentrations
Welcome to the technical support center for 4-(Dodecylamino)Phenol (4-DPD), also known as p-dodecylaminophenol (p-DDAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is an anticancer agent that has demonstrated anti-tumor activity. It is primarily used in cancer research, with studies showing its efficacy in suppressing proliferation, arresting the cell cycle, and inducing apoptotic cell death in cancer cells, including high-risk and refractory neuroblastoma.
Q2: What is the mechanism of action of this compound?
This compound has been shown to suppress the growth of cancer cells by inducing G0/G1 cell cycle arrest and apoptosis.[1] In neuroblastoma cells, it has been observed to be more effective than retinoic acid and N-(4-hydroxyphenyl)retinamide (4-HPR) in suppressing cell growth.[1] Additionally, as a phenolic compound, it may share mechanisms with other phenols that are known to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and migration.
Q3: What is a recommended starting concentration for in vitro experiments?
Based on studies with high-risk neuroblastoma cell lines SK-N-AS and IMR-32, effective concentrations of this compound are in the micromolar range.[1] A good starting point for dose-response experiments would be to test a range from 1 µM to 50 µM. For specific cell lines, it is always recommended to perform a dose-response curve to determine the optimal concentration.
Q4: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but can be dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of phenolic compounds for cell culture experiments.[2][3][4][5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO and store it at -20°C. When treating cells, dilute the stock solution in the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q5: Are there any known off-target effects or toxicities?
While this compound has shown promising anticancer efficacy, it is important to assess its cytotoxicity in relevant non-cancerous cell lines to determine its therapeutic window. In vivo studies in mice with SK-N-AS-implanted tumors showed that intraperitoneal administration of 4-DPD suppressed tumor growth.[1] Notably, unlike some related compounds, it did not appear to affect blood retinol (B82714) concentrations, suggesting a potentially favorable side-effect profile.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Possible Cause: The aqueous solubility of this compound is low. Adding a high concentration of the DMSO stock solution directly to the medium can cause the compound to precipitate.
-
Solution:
-
Serial Dilution: Prepare intermediate dilutions of the stock solution in culture medium before adding it to the cell culture wells.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
-
Reduce Final Concentration: If precipitation persists, consider lowering the final treatment concentration.
-
Alternative Solvents: While DMSO is common, for specific applications, other solvents like ethanol (B145695) could be tested, always ensuring the final solvent concentration is non-toxic to the cells.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent compound activity can result from degradation of the stock solution or variations in cell seeding density.
-
Solution:
-
Stock Solution Aliquots: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.
-
Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well of your multi-well plates. Use a hemocytometer or an automated cell counter for accurate cell counts.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Issue 3: Unexpected Cytotoxicity in Control Cells
-
Possible Cause: The solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.
-
Solution:
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental groups.
-
Minimize Solvent Concentration: Prepare a higher concentration stock solution so that a smaller volume is needed to achieve the final desired treatment concentration, thus keeping the final solvent concentration to a minimum.
-
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | N-myc Status | Key Findings | Reference |
| SK-N-AS | Non-amplified | More effective at suppressing cell growth than retinoic acid and 4-HPR. Induces G0/G1 arrest and apoptosis. | [1] |
| IMR-32 | Amplified | More effective at suppressing cell growth than retinoic acid and 4-HPR. Induces apoptosis to a similar extent as retinoic acid and 4-HPR. | [1] |
(Specific IC50 values were not explicitly provided in the abstract of the cited source. Researchers should refer to the full publication for detailed quantitative data.)
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability.
-
Methodology:
-
Seed cancer cells (e.g., SK-N-AS, IMR-32) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with DMSO).
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., the determined IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Postulated signaling effects of this compound.
References
- 1. Anticancer efficacy of p-dodecylaminophenol against high-risk and refractory neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Dimethylamino)phenol | TargetMol [targetmol.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
4-(Dodecylamino)Phenol degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dodecylamino)phenol.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: this compound is sensitive to light and air (oxygen).[1] To minimize degradation, it should be stored in a tightly sealed, amber glass vial or a container protected from light.[1][2] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][3] For solutions, refrigeration at 4°C is advisable.[2]
Q2: My this compound powder/solution has developed a brown or reddish-brown color. What is the cause?
A2: The development of a brown or reddish-brown color is a common indicator of oxidation. The phenol (B47542) group in the molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light.[4][5] This process can lead to the formation of colored degradation products, such as quinone-type compounds.[6] To prevent this, always handle the compound under controlled conditions, minimizing its exposure to the atmosphere and light.[1][2]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the origin of these peaks?
A3: Unexpected peaks in an HPLC chromatogram typically indicate the presence of impurities or degradation products. Given the structure of this compound, these could arise from:
-
Oxidation: As mentioned, oxidation is a primary degradation pathway for phenols.[4]
-
Photodegradation: Exposure to light can cause chemical changes.[1][7]
-
Acid/Base Hydrolysis: Although generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.
-
Contamination: Impurities could be introduced from solvents, handling, or the initial purity of the material.
It is crucial to run a fresh, properly handled sample as a control to differentiate between degradation and initial impurities.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway for this compound is likely oxidation of the phenol group. This can proceed through radical mechanisms to form phenoxy radicals, which can then dimerize or be further oxidized to form quinone-like structures.[6][8] The secondary amine and the long alkyl chain are generally more stable but could be susceptible to degradation under harsh oxidative conditions.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Yellow to Brown) of Solid or Solution | Oxidation due to air/light exposure. | - Store material under an inert atmosphere (argon or nitrogen).[1]- Use amber vials or wrap containers in foil to protect from light.[1][2]- Prepare solutions fresh before use. |
| Appearance of New Peaks in a Freshly Prepared Sample's Chromatogram | Low purity of the starting material or contamination from the solvent. | - Check the certificate of analysis (CoA) for the starting material.- Use high-purity, HPLC-grade solvents.- Run a solvent blank on the HPLC to rule out solvent contamination. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. | - Assess the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure).- Include positive and negative controls in every experiment. |
| Poor Solubility or Precipitation in Aqueous Buffers | The long dodecyl chain gives the molecule low aqueous solubility. pH can also affect solubility. | - Use a co-solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution before diluting into aqueous media.- Adjust the pH of the buffer. The amine group (pKa ~10.6 for dodecylamine) will be protonated at lower pH, potentially increasing solubility.[9] |
Illustrative Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating its stability profile under various stress conditions.
| Stress Condition | Description | % Degradation (Hypothetical) | Appearance | Major Degradation Products (Hypothetical) |
| Acidic | 0.1 M HCl at 60°C for 24h | 5% | Colorless | Minor hydrolysis products |
| Basic | 0.1 M NaOH at 60°C for 24h | 8% | Slight Yellow | Minor hydrolysis/oxidation products |
| Oxidative | 3% H₂O₂ at RT for 24h | 45% | Dark Brown | Oxidized quinone-type species, N-oxides |
| Thermal | 80°C for 48h (solid) | 3% | No change | Minor oxidative products |
| Photolytic | 1.2 million lux hours (ICH Q1B) | 25% | Yellow to Light Brown | Photo-oxidized products, dimers |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the intrinsic stability of this compound.[4][10]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Methanol (B129727) and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool to room temperature, neutralize with 1.0 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool to room temperature, neutralize with 1.0 M HCl, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of 0.1 mg/mL.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in methanol to prepare a 0.1 mg/mL solution.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to that of an unstressed control sample to determine the percentage of degradation and observe the formation of new peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.
-
HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
Visualizations
Caption: Troubleshooting workflow for common stability issues.
Caption: Hypothetical oxidative degradation pathway.
Caption: Experimental workflow for a forced degradation study.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. jpsbr.org [jpsbr.org]
- 8. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalssystem.com [journalssystem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: 4-(Dodecylamino)Phenol (p-DDAP)
Welcome to the technical support center for 4-(Dodecylamino)Phenol (p-DDAP), a potent anti-invasive and anticancer agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of p-DDAP in experimental media.
Troubleshooting Guides
Issue: Precipitation of p-DDAP observed in cell culture medium upon addition.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, with its long dodecyl chain, is inherently hydrophobic and has low solubility in aqueous solutions like cell culture media.
-
pH of the Medium: The solubility of phenolic compounds is highly pH-dependent. At a pH below the pKa of the phenolic hydroxyl group, the compound is in its less soluble protonated form. The predicted pKa of this compound is approximately 11.02.[1] Standard cell culture media are typically buffered around pH 7.2-7.4, which is significantly lower than the pKa of p-DDAP, favoring the less soluble form.
-
High Final Concentration: The desired final concentration of p-DDAP in the medium may exceed its solubility limit.
-
Solvent Shock: Adding a concentrated stock solution of p-DDAP in an organic solvent directly to the aqueous medium can cause the compound to rapidly precipitate out of solution, a phenomenon known as "solvent shock."
-
Media Components: Components in the cell culture medium, such as proteins and salts, can interact with p-DDAP and affect its solubility.
Recommended Actions:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: Due to its low aqueous solubility, it is recommended to first dissolve p-DDAP in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for this purpose.
-
Optimize the Final Concentration: Determine the lowest effective concentration of p-DDAP for your experiments to minimize the risk of precipitation.
-
Step-wise Dilution: To avoid solvent shock, perform a step-wise dilution of the stock solution. First, dilute the stock solution in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of the complete medium.
-
pH Adjustment (with caution): While increasing the pH of the medium would increase the solubility of p-DDAP, this is generally not recommended as it can negatively impact cell viability and the stability of other media components.
-
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, to enhance the aqueous solubility of p-DDAP.
Issue: Previously dissolved p-DDAP precipitates out of solution over time.
Possible Causes and Solutions:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. A decrease in temperature can lead to precipitation.
-
Evaporation of Solvent: Over time, evaporation of the solvent from the culture vessel can increase the concentration of p-DDAP, leading to precipitation.
-
Interaction with Cellular Metabolites: As cells grow, they release metabolites into the medium, which can alter the pH and composition of the medium, potentially affecting the solubility of p-DDAP.
-
Instability of the Compound: The compound may degrade over time, and the degradation products could be less soluble.
Recommended Actions:
-
Maintain Stable Incubation Conditions: Ensure that the incubator maintains a constant temperature and humidity.
-
Minimize Evaporation: Use appropriate culture vessels with tight-fitting lids or sealing films to minimize evaporation.
-
Regular Media Changes: For long-term experiments, regular changes of the culture medium can help to maintain a stable environment and prevent the accumulation of metabolites.
-
Prepare Fresh Solutions: It is advisable to prepare fresh dilutions of p-DDAP from the stock solution for each experiment to ensure consistency and minimize issues related to long-term stability in the medium.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended approach is to first dissolve the compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. DMSO is a powerful solvent for many organic compounds and is miscible with water and cell culture media in all proportions.
Q2: What is the recommended concentration for a stock solution of p-DDAP in DMSO?
A2: A starting concentration of 10-20 mM in DMSO is often a good starting point. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How can I avoid precipitation when I add my p-DDAP stock solution to the cell culture medium?
A3: To prevent precipitation upon addition to your aqueous cell culture medium, it is crucial to perform a serial dilution. A common practice is to first dilute your concentrated stock solution into a small volume of serum-free medium, mix well, and then add this intermediate dilution to your final volume of complete medium. This gradual dilution helps to prevent "solvent shock," where the compound rapidly precipitates out of the solution.
Q4: Can I adjust the pH of my cell culture medium to improve the solubility of p-DDAP?
A4: While the solubility of phenolic compounds like p-DDAP increases with higher pH, altering the pH of your cell culture medium is generally not recommended. Cell lines are sensitive to pH changes, and a pH outside the optimal range (typically 7.2-7.4) can induce stress and affect experimental outcomes.
Q5: Are there any additives that can help to keep p-DDAP in solution?
A5: Yes, solubilizing agents such as cyclodextrins can be used to improve the aqueous solubility of hydrophobic compounds. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can form inclusion complexes with phenolic compounds, effectively increasing their solubility in water. It is important to perform preliminary experiments to determine the optimal ratio of cyclodextrin (B1172386) to p-DDAP and to ensure that the cyclodextrin itself does not have any adverse effects on your cells at the concentration used.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H31NO | [2] |
| Molecular Weight | 277.44 g/mol | |
| Predicted pKa | 11.02 ± 0.26 | [1] |
| Melting Point | 131 °C | [1] |
Table 2: Common Solvents for Preparing Stock Solutions of Hydrophobic Compounds
| Solvent | Properties | Recommended Final Concentration in Media |
| DMSO | Polar aprotic solvent, miscible with water. | < 0.5% (v/v) |
| Ethanol | Polar protic solvent, miscible with water. | < 0.5% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (p-DDAP) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 2.774 mg of p-DDAP powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the p-DDAP is completely dissolved.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of p-DDAP Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM p-DDAP stock solution in DMSO
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
-
Sterile tubes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Thaw an aliquot of the 10 mM p-DDAP stock solution.
-
In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of serum-free cell culture medium to get a 10 µM solution.
-
Vortex the intermediate dilution gently.
-
Add the desired volume of this intermediate dilution to your final volume of complete cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL, you would add the entire 1 mL of the intermediate dilution. For a final concentration of 1 µM, you would add 100 µL of the intermediate dilution to 9.9 mL of complete medium.
-
Gently mix the final solution before adding it to your cells.
-
Visualizations
References
troubleshooting inconsistent results in 4-(Dodecylamino)Phenol experiments
Welcome to the technical support center for 4-(Dodecylamino)Phenol (p-DDAP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this potent anticancer agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and application of this compound in various experimental settings.
Compound Handling and Storage
Q1: How should I handle and store this compound powder?
A1: this compound powder should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is essential.[1] For long-term storage, keep the powder in a tightly sealed container in a cool, dry, and dark place.
Q2: What is the recommended solvent for preparing a stock solution, and what are the storage conditions?
Q3: My this compound solution appears colored. Is it still usable?
A3: Phenol-based compounds can be susceptible to oxidation, which may result in a change in color. It is recommended to use a fresh, colorless stock solution for the most reliable and reproducible results. If discoloration is observed, it is best to prepare a fresh stock solution.
Inconsistent Results in Cell-Based Assays
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Instability: Ensure that your stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Solvent Toxicity: The final concentration of DMSO in your cell culture medium should be non-toxic, typically below 0.5%. Always include a vehicle control (cells treated with the solvent alone) to assess the effect of the solvent on cell viability.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell seeding density across all wells.
-
Inconsistent Incubation Times: The duration of exposure to the compound can significantly impact cell viability. Maintain consistent incubation times for all experimental replicates.
Q5: My cell viability is very low even at low concentrations of this compound. What should I do?
A5: This could be due to the inherent cytotoxicity of the compound or suboptimal experimental conditions.
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). This will help in selecting appropriate concentrations for your experiments.
-
Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Unhealthy cells are more susceptible to chemical-induced stress.
-
Verify Compound Purity: Impurities in the compound can contribute to unexpected cytotoxicity.
Western Blotting Issues
Q6: I am not able to detect changes in the phosphorylation of my target protein after treatment with this compound. What could be wrong?
A6:
-
Suboptimal Treatment Conditions: The concentration of this compound and the treatment duration may not be optimal for inducing detectable changes in protein phosphorylation. Perform a time-course and dose-response experiment to identify the optimal conditions.
-
Protein Degradation: Ensure that samples are processed quickly and kept on ice to prevent protein degradation. Use protease and phosphatase inhibitors in your lysis buffer.
-
Antibody Issues: Verify the specificity and optimal dilution of your primary and secondary antibodies.
MMP-9 Activity Assay Problems
Q7: I am not observing any inhibition of MMP-9 activity in my assay. What should I check?
A7:
-
Compound Concentration: The concentration of this compound may be too low to inhibit MMP-9 activity effectively. Test a range of concentrations to determine the inhibitory potential.
-
Assay Conditions: Ensure that the pH, temperature, and incubation time of your assay are optimal for MMP-9 activity and for the inhibitory action of the compound.
-
Enzyme Activity: Confirm that the MMP-9 enzyme is active by including a positive control (a known MMP-9 inhibitor) in your experiment.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively published, a study by Nakagawa et al. (2007) demonstrated its potent anticancer activity. The study indicated that the cytotoxic effect is dependent on the length of the alkyl chain, with the dodecyl chain showing the highest potency among the tested analogs.[3]
Table 1: Anticancer Activity of p-Alkylaminophenols
| Compound | Cell Line | Effect |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | Potent growth suppression[3] |
| DU-145 (Prostate Cancer) | Potent growth suppression[3] | |
| HL60 (Leukemia) | Potent growth suppression and apoptosis induction[3] |
| p-Decylaminophenol | MCF-7, DU-145, HL60 | Growth suppression (less potent than dodecyl analog)[3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest (e.g., MCF-7, DU-145)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Western Blotting for Phosphorylated Proteins
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.
-
MMP-9 Gelatin Zymography Assay
-
Materials:
-
Conditioned media from treated and untreated cells
-
SDS-PAGE gel co-polymerized with gelatin
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie blue staining solution
-
Destaining solution
-
-
Procedure:
-
Culture cells in serum-free medium and treat with this compound.
-
Collect the conditioned media and concentrate if necessary.
-
Mix the samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours to allow for gelatin digestion by MMP-9.
-
Stain the gel with Coomassie blue and then destain.
-
Areas of MMP-9 activity will appear as clear bands against a blue background.
-
Visualizations
Signaling Pathways
Caption: Putative signaling pathways affected by this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Troubleshooting Logic
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 4-(Dodecylamino)Phenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of 4-(Dodecylamino)Phenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very low and inconsistent plasma concentrations of this compound in our animal studies. What are the likely causes and how can we troubleshoot this?
A1: Low and variable plasma concentrations of this compound are most likely due to its poor aqueous solubility and high lipophilicity, which limit its dissolution and absorption in the gastrointestinal (GI) tract.[1][2][3] The long dodecyl chain contributes to its low water solubility.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Confirm the purity and solid-state properties (e.g., crystalline vs. amorphous) of your compound. Amorphous forms often exhibit higher solubility.[2]
-
Experimentally determine the aqueous solubility at different pH values to understand its dissolution profile in various segments of the GI tract.
-
-
Formulation Optimization:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1][4] Consider micronization or nanosizing techniques.
-
Lipid-Based Formulations: Given the lipophilic nature of this compound, lipid-based drug delivery systems (LBDDS) are a promising approach.[3][4][5] These formulations can enhance solubility and promote absorption via lymphatic pathways.[4]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[1][6]
-
-
In Vivo Study Design:
-
Ensure adequate dosing volume and proper administration technique (e.g., gavage).
-
Consider the effect of food. A high-fat meal can sometimes enhance the absorption of lipophilic compounds when using lipid-based formulations.[[“]]
-
Q2: What are the most promising formulation strategies to start with for a lipophilic compound like this compound?
A2: For a highly lipophilic compound, lipid-based formulations and solid dispersions are excellent starting points.
-
Lipid-Based Drug Delivery Systems (LBDDS): These are often the most effective for lipophilic drugs.[3][4][5] They work by presenting the drug in a solubilized state, which bypasses the dissolution step.
-
Amorphous Solid Dispersions: By converting the crystalline drug to a higher-energy amorphous state within a polymer matrix, you can significantly improve its dissolution rate.[1][6][8]
The choice between these will depend on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.
Q3: How can we prepare a nanosuspension of this compound to improve its bioavailability?
A3: Nanosuspensions increase the dissolution rate by drastically increasing the surface area of the drug particles.[2][6]
General Approaches:
-
Top-Down Method (Media Milling): This involves the mechanical attrition of larger drug particles in a liquid medium, stabilized by surfactants or polymers.
-
Bottom-Up Method (Precipitation): This involves dissolving the drug in a solvent and then introducing it into an anti-solvent in which the drug is poorly soluble, causing it to precipitate as nanoparticles.[6]
Key Considerations:
-
Stabilizers: The choice of stabilizer (surfactant or polymer) is critical to prevent the aggregation of nanoparticles.[6]
-
Particle Size and Distribution: Aim for a narrow particle size distribution in the nanometer range for optimal performance.
Q4: We are considering a Self-Emulsifying Drug Delivery System (SEDDS). What are the critical components and how do we develop a stable formulation?
A4: A SEDDS formulation typically consists of an oil, a surfactant, and a co-surfactant/co-solvent.[1][5] When this mixture comes into contact with aqueous media in the GI tract, it spontaneously forms a fine oil-in-water emulsion.
Development Steps:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select appropriate excipients.
-
Phase Diagram Construction: Construct ternary phase diagrams to identify the concentration ranges of the components that lead to the formation of stable microemulsions.
-
Characterization: Evaluate the resulting formulation for self-emulsification time, droplet size, and stability upon dilution.
Data Presentation: Illustrative Bioavailability Enhancement
The following tables present hypothetical data to illustrate the potential improvements in the bioavailability of this compound using different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.5 ± 0.5 | 980 ± 210 | 280 |
| Nanosuspension | 250 ± 50 | 1.5 ± 0.5 | 2100 ± 450 | 600 |
| Lipid Solution | 300 ± 60 | 2.0 ± 0.5 | 2800 ± 550 | 800 |
| SEDDS | 650 ± 120 | 1.0 ± 0.5 | 5600 ± 980 | 1600 |
Table 2: Formulation Compositions for Bioavailability Studies
| Formulation | Drug Concentration (mg/mL) | Key Excipients |
| Aqueous Suspension | 1 | 0.5% Carboxymethyl cellulose |
| Micronized Suspension | 1 | 0.5% Carboxymethyl cellulose, 0.1% Tween 80 |
| Nanosuspension | 1 | 1% Poloxamer 188 |
| Lipid Solution | 10 | Medium-chain triglycerides |
| SEDDS | 20 | Oil: Capryol 90, Surfactant: Cremophor EL, Co-surfactant: Transcutol HP |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension using Wet Media Milling
-
Preparation of Suspension:
-
Disperse 100 mg of this compound and 200 mg of a suitable stabilizer (e.g., Poloxamer 188) in 10 mL of deionized water.
-
Pre-homogenize the suspension using a high-shear homogenizer for 15 minutes.
-
-
Milling:
-
Transfer the pre-homogenized suspension to a laboratory-scale media mill containing milling beads (e.g., yttrium-stabilized zirconium oxide).
-
Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours), ensuring the temperature is controlled.
-
-
Characterization:
-
Measure the particle size and polydispersity index using dynamic light scattering.
-
Assess the morphology of the nanoparticles using scanning or transmission electron microscopy.
-
Confirm the crystalline state of the drug using differential scanning calorimetry or X-ray diffraction.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
-
Dosing:
-
Divide the rats into groups (n=6 per group) for each formulation to be tested.
-
Administer the respective formulations of this compound orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Calculate the relative bioavailability of the test formulations compared to the reference formulation (aqueous suspension).
-
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-(Dodecylamino)Phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to 4-(Dodecylamino)Phenol (p-DDAP) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (also known as p-DDAP) is an anticancer agent that has demonstrated anti-tumor activity.[1][2] Its primary mechanisms of action include:
-
Suppression of Proliferation: Inhibits the growth of cancer cells.[1]
-
Cell Cycle Arrest: Halts the cell division cycle.[1]
-
Induction of Apoptosis: Triggers programmed cell death in cancer cells.[1]
-
Anti-Invasive Properties: Suppresses cell invasion and the expression of matrix metalloproteinase-9 (MMP-9).[2]
Some studies on related 4-substituted phenols suggest they may also inhibit melanin (B1238610) synthesis and deplete glutathione (B108866), which can increase the immunogenicity of cancer cells.[3]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to phenolic anticancer compounds can be multifactorial. Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration. Some polyphenolic compounds have been shown to be affected by efflux pump activity.
-
Altered Drug Metabolism: Enhanced conjugation of the phenolic hydroxyl group with glutathione, catalyzed by glutathione S-transferases (GSTs), can lead to detoxification and increased efflux of the compound.[4]
-
Alterations in Target Pathways: Changes in the signaling pathways that this compound targets can lead to resistance. This could involve mutations or altered expression of proteins within these pathways.
-
Upregulation of Pro-Survival Signaling: Activation of alternative survival pathways can compensate for the inhibitory effects of the drug. Common pathways implicated in drug resistance include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its over-activation is a common mechanism of drug resistance in various cancers.[2][5][6][7]
-
MAPK/ERK Pathway: This pathway regulates cell growth and differentiation, and its activation can contribute to resistance to anticancer agents.[3][8][9]
-
EGFR Signaling: The epidermal growth factor receptor pathway plays a significant role in cell proliferation and survival, and its aberrant activation is linked to resistance to targeted therapies.[10][11]
-
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine and compare the half-maximal inhibitory concentration (IC50) value of this compound in your potentially resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[12]
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound observed in our cell line.
This indicates the development of resistance. The following steps can help you characterize and potentially overcome this resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Action: Perform a dose-response assay (e.g., MTT or CCK-8 assay) to accurately determine the IC50 values for both the parental and suspected resistant cell lines.
-
Expected Outcome: A significantly higher IC50 value in the suspected resistant line compared to the parental line confirms resistance.
-
-
Investigate Potential Mechanisms:
-
Hypothesis 1: Increased Drug Efflux
-
Action:
-
Assess the expression levels of common ABC transporters (e.g., P-gp/MDR1, MRP1, BCRP) using Western blotting or qRT-PCR.
-
Perform a functional efflux assay using a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) in the presence and absence of a known inhibitor (e.g., verapamil).
-
-
Interpretation: Increased expression of ABC transporters and decreased intracellular accumulation of the fluorescent substrate (which is reversed by an inhibitor) would suggest an efflux-mediated resistance mechanism.
-
-
Hypothesis 2: Altered Drug Metabolism
-
Action:
-
Measure the intracellular glutathione (GSH) levels in both parental and resistant cells.
-
Assess the expression and activity of glutathione S-transferases (GSTs).
-
-
Interpretation: Elevated GSH levels and/or increased GST expression/activity in resistant cells may indicate enhanced drug detoxification.
-
-
Hypothesis 3: Alterations in Pro-Survival Signaling Pathways
-
Action: Use Western blotting to examine the phosphorylation status (activation) of key proteins in the PI3K/Akt, MAPK/ERK, and EGFR pathways in both cell lines, with and without this compound treatment. Look for changes in the levels of total and phosphorylated proteins (e.g., p-Akt/Akt, p-ERK/ERK, p-EGFR/EGFR).
-
Interpretation: Increased basal activation or sustained activation of these pathways in the resistant cells upon drug treatment could indicate their role in mediating resistance.
-
-
-
Strategies to Overcome Resistance:
-
Co-administration with Inhibitors:
-
If increased efflux is observed, try co-treating the resistant cells with this compound and an inhibitor of the identified ABC transporter (e.g., verapamil, elacridar).
-
If altered glutathione metabolism is suspected, consider co-treatment with a GST inhibitor (e.g., ethacrynic acid) or a GSH synthesis inhibitor (e.g., buthionine sulfoximine).
-
If a specific signaling pathway is upregulated, use a known inhibitor for that pathway (e.g., a PI3K inhibitor like LY294002, a MEK inhibitor like U0126, or an EGFR inhibitor like gefitinib) in combination with this compound.
-
-
Combination Therapy: Explore the synergistic effects of this compound with other standard-of-care chemotherapeutic agents.
-
Problem 2: Difficulty in establishing a stable this compound-resistant cell line.
Developing a stable resistant cell line can be a lengthy process. Here are some tips to improve your success rate.
Troubleshooting Steps:
-
Optimize Drug Concentration and Exposure Time:
-
Action: Start by treating the parental cells with a low concentration of this compound (e.g., the IC20 or IC30) for a defined period (e.g., 24-48 hours), followed by a recovery period in drug-free media. Gradually increase the drug concentration in subsequent cycles as the cells adapt.[13][14]
-
Rationale: Continuous exposure to high concentrations may lead to excessive cell death, while intermittent exposure with gradual dose escalation allows for the selection and expansion of resistant clones.
-
-
Monitor Cell Health and Proliferation:
-
Action: Regularly monitor the morphology and proliferation rate of the cells. If you observe widespread cell death, reduce the drug concentration or extend the recovery period.
-
Rationale: Maintaining a viable, albeit slower-growing, cell population is crucial for the selection process.
-
-
Perform Clonal Selection:
-
Action: Once a population of cells can tolerate a significantly higher concentration of this compound, perform single-cell cloning by limiting dilution to establish a homogenous resistant cell line.
-
Rationale: This ensures that the observed resistance is a stable characteristic of the entire cell population and not due to a small sub-population of resistant cells.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - 72h | Resistance Index (RI) |
| Parental Line (e.g., PC-3) | Prostate Cancer | 5.2 | 1.0 |
| Resistant Line (e.g., PC-3-DDR) | Prostate Cancer | 58.7 | 11.3 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Example of Protein Expression Changes in Resistant vs. Parental Cell Lines
| Protein | Pathway | Fold Change in Expression (Resistant vs. Parental) |
| P-glycoprotein (MDR1) | Drug Efflux | 5.8 |
| Glutathione S-transferase P1 (GSTP1) | Drug Metabolism | 3.2 |
| Phospho-Akt (Ser473) | PI3K/Akt Signaling | 4.5 |
| Phospho-ERK1/2 (Thr202/Tyr204) | MAPK/ERK Signaling | 2.9 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[15][16]
Protocol 2: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total and phosphorylated Akt, ERK, EGFR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Annexin V Apoptosis Assay
-
Cell Treatment: Seed and treat cells with this compound as desired.
-
Cell Collection: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[12][17][18]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for developing a this compound-resistant cell line.
Caption: Simplified EGFR, MAPK, and PI3K/Akt signaling pathways.
References
- 1. Overcoming Drug Resistance in Advanced Prostate Cancer by Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Mechanisms of tumor resistance to EGFR-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling therapy resistance via the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Technical Support Center: Refining Purification Methods for 4-(Dodecylamino)Phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Dodecylamino)Phenol. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The synthesis of this compound, typically via N-alkylation of p-aminophenol with a dodecyl halide, can lead to several impurities. The primary challenge is the potential for reaction at both the amino and hydroxyl groups of p-aminophenol.[1] Common impurities include:
-
Unreacted Starting Materials: Residual p-aminophenol and dodecyl halide.
-
O-Alkylated Byproduct: 4-(Dodecyloxy)aniline, formed by the alkylation of the phenolic hydroxyl group.
-
N,O-Dialkylated Byproduct: 4-(Dodecyloxy)-N-dodecylaniline, where both the amino and hydroxyl groups have been alkylated.
-
Over-Alkylated Product: N,N-didodecyl-4-aminophenol, particularly if the reaction conditions are not carefully controlled.[2]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC) can provide more precise quantitative information on purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the purified product and identifying any residual impurities.
Q3: What are the general safety precautions to consider when working with this compound and the solvents used in its purification?
A3: this compound and its synthetic precursors should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The organic solvents used for recrystallization and chromatography are often flammable and volatile; therefore, ignition sources should be avoided. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is cooling too rapidly. | - Add a small amount of a more polar co-solvent to the hot solution until it becomes clear. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try a different solvent system altogether. Good starting points for aromatic amines include ethanol/water, acetone/water, or toluene/hexane (B92381) mixtures. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - If crystals still do not form, the solvent is likely unsuitable. A solvent in which the compound has high solubility when hot and low solubility when cold is ideal. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the desired product and the impurities. | - Perform a second recrystallization with a different solvent system. - Consider pre-purification by column chromatography to remove the bulk of the impurities before a final recrystallization step. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired product from impurities. | The eluent system is not optimized. | - Develop an appropriate eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example, start with a hexane/ethyl acetate (B1210297) mixture and gradually increase the proportion of ethyl acetate. |
| Compound streaks or "tails" on the column. | The compound is interacting too strongly with the acidic silica (B1680970) gel stationary phase. Amines and phenols can exhibit this behavior. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Alternatively, use a different stationary phase, such as neutral or basic alumina. |
| The compound does not elute from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the eluent. If a hexane/ethyl acetate system is being used, you can switch to a more polar system like dichloromethane/methanol. |
| Low recovery of the product. | The compound may have irreversibly adsorbed to the silica gel, or some fractions containing the product were not identified. | - Ensure all fractions are carefully analyzed by TLC before being discarded. - If streaking was an issue, the addition of a basic modifier to the eluent may improve recovery in subsequent attempts. |
Quantitative Data Summary
The following tables provide illustrative data for the purification of this compound. Please note that actual results will vary depending on the specific experimental conditions.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Purity of Crude Product (%) | Purity after Recrystallization (%) | Yield (%) |
| Ethanol/Water | 85 | 95 | 75 |
| Acetone/Hexane | 85 | 92 | 80 |
| Toluene | 85 | 90 | 65 |
Table 2: Column Chromatography Purification
| Eluent System (Gradient) | Purity of Crude Product (%) | Purity after Chromatography (%) | Yield (%) |
| Hexane/Ethyl Acetate (0-50% EtOAc) | 80 | >98 | 70 |
| Dichloromethane/Methanol (0-5% MeOH) | 80 | >98 | 65 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., ethanol/water). The crude product should be sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a co-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Minimizing Off-Target Effects of 4-(Dodecylamino)Phenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of 4-(Dodecylamino)Phenol. The information is presented in a question-and-answer format to directly address common issues and provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a phenolic compound that has demonstrated anti-cancer properties. Its proposed mechanism of action includes the suppression of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[1] It has also been identified as an anti-invasive agent, primarily by inhibiting the activity and mRNA expression of matrix metalloproteinase-9 (MMP-9).[1]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended therapeutic target.[2][3] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[2] For phenolic compounds, off-targets can be diverse due to their chemical nature.
Q3: Are there any known or predicted off-targets for this compound?
While a comprehensive off-target profile for this compound is not extensively published, its chemical structure as a 4-substituted phenol (B47542) suggests potential interactions with enzymes like tyrosinase.[4][5] Phenolic compounds can act as substrates or inhibitors of tyrosinase, which could be a relevant on-target or off-target interaction depending on the research context.[4][5] Given that many small molecule inhibitors exhibit polypharmacology, it is crucial to experimentally determine the off-target profile.[6][7]
Q4: How can I proactively minimize off-target effects in my experiments with this compound?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[2]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target of this compound.[2] If the phenotype persists in the absence of the primary target, it is likely due to an off-target effect.
Troubleshooting Guide
This section provides guidance for specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Degradation of the compound, or variability in experimental conditions.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use analytical methods like HPLC or LC-MS to check the purity and concentration of your this compound stock solution. Prepare fresh solutions if degradation is suspected.
-
Standardize Protocols: Ensure consistency in cell passage number, confluency, and media components.
-
Control for Solvent Effects: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all experiments and include a vehicle-only control.
-
Issue 2: Observed cellular toxicity that may not be related to the intended target.
-
Possible Cause: Off-target effects leading to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the concentration range where on-target effects are observed without significant cytotoxicity.
-
Conduct a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT or LDH assay) to quantify the toxic effects of this compound on your cell line.
-
Utilize an Orthogonal Approach: Confirm the on-target phenotype using a different method, such as genetic knockdown of the target protein.
-
Issue 3: Difficulty in confirming direct target engagement in a cellular context.
-
Possible Cause: The compound may not be reaching its intended target in cells, or the observed phenotype is an indirect effect.
-
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of a compound to its target protein in intact cells by assessing changes in the protein's thermal stability.[1][8][9][10]
-
Consider Target Overexpression or Mutation: If a resistant mutant of the target protein is known, its overexpression should abrogate the effects of this compound if the engagement is on-target.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the individual recombinant kinases from a kinase panel, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Incubation: Incubate the plates at the optimal temperature and time for each kinase reaction.
-
Detection: Measure kinase activity using a suitable detection method, such as radiometric, fluorescence-based, or luminescence-based assays.[8]
-
Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of this compound and determine the IC50 values for any inhibited kinases.
Data Presentation:
Table 1: Hypothetical Kinase Profiling Data for this compound (1 µM)
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Tyrosine Kinase | EGFR | 85% |
| Tyrosine Kinase | SRC | 62% |
| Tyrosine Kinase | ABL1 | 15% |
| Serine/Threonine Kinase | AKT1 | 5% |
| Serine/Threonine Kinase | CDK2 | 8% |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at a specific concentration or a vehicle control and incubate.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[8]
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Data Presentation:
Table 2: Hypothetical CETSA Data for Target Protein X with this compound
| Temperature (°C) | Soluble Target X (Vehicle) | Soluble Target X (+ 10 µM 4-DDAP) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 75% | 92% |
| 55 | 50% (Tm) | 80% |
| 60 | 20% | 65% (Tm) |
| 65 | 5% | 30% |
| 70 | <1% | 10% |
Visualizations
Caption: Workflow for identifying off-target effects of this compound.
Caption: Potential off-target mechanism of this compound via tyrosinase interaction.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds | Semantic Scholar [semanticscholar.org]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. annualreviews.org [annualreviews.org]
dealing with 4-(Dodecylamino)Phenol autofluorescence in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to autofluorescence when using 4-(Dodecylamino)phenol in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence imaging?
Q2: How can I determine if autofluorescence is impacting my experiment with this compound?
A2: The most straightforward method to assess the contribution of autofluorescence is to prepare and image an unstained control sample. This control should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of this compound or any other fluorescent labels.[4] By imaging this control using the identical microscope settings (e.g., laser power, exposure time, filter sets) as your stained samples, you can visualize the level and spectral characteristics of the inherent background fluorescence.
Q3: What are the likely spectral properties of this compound, and how does this relate to autofluorescence?
Q4: What are the primary strategies for reducing autofluorescence in my imaging experiment?
A4: There are several key strategies to combat autofluorescence:
-
Experimental Protocol Optimization: Modifying sample preparation methods can significantly reduce background fluorescence. This includes choices of fixatives, using fresh solutions, and perfusing tissues to remove blood cells.[6]
-
Strategic Fluorophore Selection: If possible, choosing a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) can be advantageous, as endogenous autofluorescence is typically weaker in this range.[3]
-
Chemical Quenching: Various chemical reagents can be used to suppress autofluorescence from specific sources.
-
Photobleaching: Exposing the sample to high-intensity light before labeling can destroy endogenous fluorophores.
-
Spectral Unmixing: Using a spectral confocal microscope and appropriate software, the emission spectrum of the autofluorescence can be separated from the specific signal of this compound.
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the this compound signal.
Possible Cause: Significant autofluorescence from the biological sample or experimental reagents.
Solutions:
-
Characterize the Autofluorescence: Image an unstained control sample to determine the intensity and spectral range of the background fluorescence.[4]
-
Optimize Sample Preparation:
-
Fixation: If using aldehyde fixatives like formaldehyde (B43269) or glutaraldehyde, consider reducing the concentration or incubation time, as these can induce autofluorescence.[7] Alternatively, test non-aldehyde fixatives such as methanol (B129727) or ethanol.
-
Perfusion: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which are a major source of autofluorescence from heme groups.[6]
-
-
Implement a Quenching Protocol:
-
For Aldehyde-Induced Autofluorescence: Treat samples with sodium borohydride (B1222165) (NaBH₄) after fixation.
-
For Lipofuscin Autofluorescence: In tissues known to accumulate lipofuscin (e.g., aged brain tissue), treat with Sudan Black B after staining. Be aware that Sudan Black B can have some fluorescence in the far-red, so check for compatibility with your imaging channels.
-
-
Employ Photobleaching: Before incubation with this compound, expose the sample to a high-intensity light source. The duration of exposure will need to be optimized for your sample type and light source to effectively reduce autofluorescence without damaging the sample.
-
Utilize Spectral Imaging and Unmixing: If you have access to a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from an unstained sample and use this to computationally subtract the background from your experimental images.
Problem 2: Difficulty in spectrally separating the this compound signal from autofluorescence.
Possible Cause: Overlapping emission spectra between this compound and endogenous fluorophores.
Solutions:
-
Experimentally Determine Spectral Properties: Follow the detailed protocol below to precisely measure the excitation and emission spectra of this compound in your system.
-
Optimize Filter Selection: Based on the determined spectra, choose narrow bandpass emission filters that maximize the collection of the this compound signal while excluding as much of the autofluorescence signal as possible.
-
Shift to Longer Wavelengths: If the autofluorescence is predominantly in the blue or green channels, and if your experimental design allows, consider using an alternative probe that excites and emits in the red or far-red region of the spectrum where autofluorescence is generally lower.[3]
-
Spectral Unmixing: This is a powerful technique for separating fluorophores with overlapping spectra. By acquiring reference spectra for both the autofluorescence (from an unstained sample) and this compound (from a purified sample or a region of high signal), the software can differentiate and separate the two signals.
Quantitative Data Summary
Table 1: Spectral Properties of Phenol (B47542) (Reference)
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment |
| Phenol | ~273 | ~300 | Aqueous |
Note: These are approximate values for unsubstituted phenol and should be used as a general reference. The spectral properties of this compound will be different due to the dodecylamino substituent.
Table 2: User-Determined Spectral Properties of this compound
| Excitation Wavelength (nm) | Emission Intensity (Arbitrary Units) |
| User Data | User Data |
| ... | ... |
| Emission Wavelength (nm) | Emission Intensity (Arbitrary Units) |
| User Data | User Data |
| ... | ... |
Instructions: Use the protocol below to measure the excitation and emission spectra of this compound and populate this table with your experimental data.
Experimental Protocols
Protocol 1: Determination of Excitation and Emission Spectra of this compound
This protocol outlines the steps to experimentally determine the fluorescence spectra of this compound using a scanning spectrofluorometer or a confocal microscope with spectral detection capabilities.
Materials:
-
This compound solution of known concentration in a suitable buffer (e.g., PBS)
-
Quartz cuvette (for spectrofluorometer) or imaging dish (for microscope)
-
Spectrofluorometer or spectral confocal microscope
Methodology:
-
Prepare the Sample: Prepare a dilute solution of this compound in your experimental buffer. The concentration should be low enough to avoid inner filter effects.
-
Determine the Emission Spectrum: a. Based on the properties of phenol, set the initial excitation wavelength to a value in the UV range (e.g., 280 nm). b. Scan the emission wavelengths across a broad range (e.g., 300 nm to 700 nm) and record the fluorescence intensity at each wavelength. c. The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).
-
Determine the Excitation Spectrum: a. Set the emission monochromator to the determined emission maximum (λ_em). b. Scan the excitation wavelengths across a range (e.g., 250 nm to 450 nm) while measuring the fluorescence intensity at λ_em. c. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_ex).
-
Record the Data: Record the full excitation and emission spectra and note the peak maxima. Use this data to populate Table 2.
Visualizations
Caption: A workflow diagram illustrating the key steps in identifying and mitigating autofluorescence in imaging experiments.
Caption: A decision tree outlining various strategies to address high autofluorescence.
References
- 1. [PDF] Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Spectrum [Phenol] | AAT Bioquest [aatbio.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. youtube.com [youtube.com]
protocol modifications for sensitive cell lines with 4-(Dodecylamino)Phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-(Dodecylamino)Phenol (p-DDAP) in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (p-DDAP) and what is its primary mechanism of action in cancer cells?
A1: this compound (p-DDAP) is an anti-cancer agent with demonstrated anti-tumor activity.[1] Its primary mechanisms of action include the suppression of cell proliferation, induction of cell cycle arrest, and initiation of apoptotic cell death.[1][2][3]
Q2: How does p-DDAP induce apoptosis in sensitive cell lines?
A2: p-DDAP triggers apoptosis through the intrinsic pathway, which involves the down-regulation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[1] This cascade ultimately leads to programmed cell death.
Q3: At what phase of the cell cycle does p-DDAP cause arrest?
A3: In sensitive cell lines, such as the neuroblastoma cell line NB-39-nu, p-DDAP has been shown to arrest the cell cycle in the G0/G1 phase in a dose-dependent manner.[1]
Q4: What are the known in vivo effects of p-DDAP?
A4: In vivo studies have demonstrated that p-DDAP exhibits significant anti-cancer efficacy against hormone-independent prostate cancer.[1] Administration of p-DDAP has been shown to suppress tumor growth in mouse models implanted with PC-3 cells.[1]
Troubleshooting Guides
Issue 1: Precipitation of p-DDAP in Cell Culture Media
-
Question: I dissolved p-DDAP in DMSO, but a precipitate forms when I add it to my cell culture medium. What is happening and how can I resolve this?
-
Answer: This is a common issue with hydrophobic compounds like p-DDAP, which has a long dodecyl chain contributing to its low aqueous solubility. The abrupt change in solvent polarity when adding a concentrated DMSO stock to the aqueous culture medium causes the compound to "crash out" of solution.
Solutions:
-
Decrease the Final Concentration: Your intended working concentration may exceed the solubility limit of p-DDAP in the medium. Perform a solubility test to determine the maximum soluble concentration.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly, perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in pre-warmed (37°C) culture medium while gently vortexing. Then, add this intermediate dilution to the final volume of the medium.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility generally increases with temperature.
-
Control the Final DMSO Concentration: Keep the final DMSO concentration in your culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells. For sensitive cell lines, a concentration of 0.1% or lower is recommended. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Issue 2: High Cell Death or Unexpected Cytotoxicity in Control Group
-
Question: I am observing significant cell death even in my low-concentration treatment groups and my vehicle control group. What could be the cause?
-
Answer: This could be due to the cytotoxicity of the solvent (DMSO) or issues with the compound's stability and handling.
Solutions:
-
Titrate DMSO Concentration: Perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.
-
Prepare Fresh Stock Solutions: p-DDAP solutions should be prepared fresh for each experiment. If you need to store them, aliquot the high-concentration DMSO stock into small, single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Ensure Proper Mixing: When adding the compound to the media or the cells, ensure gentle but thorough mixing to avoid localized high concentrations that can be acutely toxic.
-
Issue 3: Inconsistent or Non-reproducible Results
-
Question: My experimental results with p-DDAP are varying significantly between experiments. How can I improve reproducibility?
-
Answer: Inconsistency can arise from variations in cell health, passage number, and compound preparation.
Solutions:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Precise Compound Handling: Use calibrated pipettes for preparing dilutions. As mentioned, prepare fresh dilutions for each experiment from a well-preserved stock.
-
Monitor for Evaporation: In long-term experiments (e.g., 72 hours), evaporation from the wells of a multi-well plate can concentrate the compound. Use plates with low-evaporation lids or seal them with a gas-permeable membrane.
-
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| HT-1080 (Human Fibrosarcoma) | Growth Inhibition (72h) | IC50 | 2.4 µM | [1] |
| NB-39-nu (Human Neuroblastoma) | Growth Arrest (72h) | Effective Concentration | 0 - 10 µM | [1] |
| NB-39-nu (Human Neuroblastoma) | Apoptosis Induction (48h) | Effective Concentration | 0.2 µM | [1] |
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of p-DDAP using an MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of p-DDAP Dilutions:
-
Prepare a 10 mM stock solution of p-DDAP in sterile, anhydrous DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared p-DDAP dilutions or control media to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the p-DDAP concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of p-DDAP (e.g., 0.2 µM, 1 µM, 5 µM) and a vehicle control for the specified duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Putative signaling pathway for p-DDAP-induced apoptosis.
Caption: Experimental workflow for testing p-DDAP in cell lines.
Caption: Troubleshooting logic for p-DDAP precipitation.
References
ensuring reproducibility in 4-(Dodecylamino)Phenol studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in studies involving 4-(Dodecylamino)Phenol.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the optimal storage conditions?
A1: this compound, as an aminophenol derivative, is susceptible to oxidation, which can lead to discoloration and degradation. The presence of air, light, and certain metal contaminants can accelerate this process.[1] For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass vial to protect it from light and moisture.[1][2] Storage at low temperatures (e.g., below 4°C) is also advisable to minimize degradation.[3]
Q2: What are the expected spectral characteristics for this compound in 1H NMR, 13C NMR, and Mass Spectrometry?
-
¹H NMR: The spectrum would likely show signals for the aromatic protons, the protons of the dodecyl chain, and the amine and hydroxyl protons. The aromatic protons would appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). The dodecyl chain would exhibit a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The chemical shifts of the amine and hydroxyl protons can be broad and their position may vary depending on the solvent and concentration.[4][5]
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons and the carbons of the dodecyl chain.[6]
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected. Common fragmentation patterns for long-chain alkyl compounds involve the loss of alkyl fragments.[7][8] For aromatic amines, the molecular ion peak is often an odd number.[7]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the purity of phenolic compounds.[9][10][11] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid is a common starting point.[9] Thin Layer Chromatography (TLC) is also a valuable tool for rapid purity assessment and for monitoring the progress of reactions and chromatographic separations.[12][13]
Troubleshooting Guides
Synthesis & Purification
Q: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
A: Low yields can stem from several factors. Refer to the troubleshooting decision tree below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side product formation, or loss of product during workup and purification.
Q: I am observing multiple spots on the TLC of my crude reaction mixture. How can I effectively purify this compound?
A: The presence of multiple spots indicates impurities. Column chromatography is a highly effective method for purifying organic compounds.[12][13] For this compound, a silica (B1680970) gel stationary phase is appropriate. The choice of mobile phase (eluent) is crucial for good separation. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar and more polar impurities.[14][15] Recrystallization is another powerful purification technique for solid compounds, provided a suitable solvent is identified.[16][17]
Q: The purified this compound is discolored (e.g., brown or yellow). What is the cause and how can I prevent it?
A: Discoloration is a common issue with aminophenols and is primarily due to oxidation.[1] Exposure to air and light during the reaction, workup, or storage can lead to the formation of colored oxidation products.[18][19][20] To prevent discoloration, it is crucial to perform the reaction and purification under an inert atmosphere (nitrogen or argon) and to protect the compound from light. Using degassed solvents can also help minimize oxidation.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous dichloromethane.
-
Add dodecanal (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C |
| Reactant Ratio (4-Aminophenol:Dodecanal) | 1:1.1 | 1:1.5 | 1:1 |
| Reducing Agent | STAB | Sodium Borohydride | STAB |
| Solvent | Dichloromethane | Methanol | Dichloromethane |
| Reaction Time (hours) | 12 | 24 | 12 |
| Yield (%) | 75 | 62 | 68 |
Table 2: HPLC Purity Analysis of this compound
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 5.8 | 65.2 |
| 7.2 (Impurity) | 15.8 | |
| 8.5 (Impurity) | 19.0 | |
| Purified Product | 5.8 | 99.5 |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low synthesis yields.
Caption: A hypothetical signaling pathway involving this compound.
References
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. gneechemical.com [gneechemical.com]
- 3. msdspds.castrol.com [msdspds.castrol.com]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds [mdpi.com]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 10. scirp.org [scirp.org]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. Purification [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing 4-(Dodecylamino)Phenol Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with 4-(Dodecylamino)phenol in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known target organs for this compound toxicity?
A1: While specific studies on this compound are limited, data on related phenolic compounds suggest that the primary target organs for toxicity include the liver, kidneys, and the central nervous system (CNS).[1] Ingestion may also lead to irritation of the gastrointestinal tract.[2] Researchers should closely monitor these organ systems during their studies.
Q2: Are there any established LD50 values for this compound in common animal models?
Q3: What are the common clinical signs of toxicity to observe in animals administered this compound?
A3: Based on general phenol (B47542) toxicity, researchers should monitor for a range of clinical signs. Acute exposure may lead to neuromuscular hyper-excitability, including tremors and convulsions, as well as changes in heart rate and blood pressure.[2] Sedation and hypothermia have also been observed in mice at high doses of phenol.[3] Other signs can include salivation, diarrhea, and skin irritation at the site of dermal application.[2]
Q4: How should I prepare a formulation of this compound for in vivo administration, given its likely poor water solubility?
A4: The low aqueous solubility of many phenolic compounds presents a significant challenge for in vivo studies.[4] It is recommended to first attempt to dissolve the compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, followed by dilution in a vehicle like corn oil, polyethylene (B3416737) glycol (PEG), or a saline solution containing a surfactant like Tween 80. It is critical to conduct vehicle toxicity studies in parallel to ensure that the observed effects are due to the test compound and not the formulation components. The final concentration of the organic solvent should be kept to a minimum, typically below 5-10% of the total injection volume, to avoid solvent-induced toxicity.
Q5: What are the recommended euthanasia and necropsy procedures for animals in a this compound toxicity study?
A5: Standard euthanasia methods, such as CO2 inhalation followed by cervical dislocation or an overdose of an appropriate anesthetic, are recommended. A thorough gross necropsy should be performed immediately after euthanasia. Pay close attention to the target organs identified for phenolic compounds: liver, kidneys, and brain.[1] Record any abnormalities in organ size, color, and texture. Collect these organs, along with any tissues showing gross lesions, for histopathological analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality at Low Doses | - Formulation issues (e.g., precipitation, uneven distribution).- Incorrect dosing.- High sensitivity of the specific animal strain. | - Visually inspect the formulation for any precipitation before each administration.- Ensure proper mixing of the formulation before drawing each dose.- Verify the accuracy of dosing calculations and administration technique.- Consider using a different, less sensitive animal strain or starting with even lower doses in a pilot study. |
| Skin Irritation or Necrosis at Dermal Application Site | - Corrosive nature of phenolic compounds.- High concentration of the test article.- Occlusive dressing enhancing dermal penetration and irritation. | - Reduce the concentration of this compound in the dermal formulation.- Use a non-occlusive or semi-occlusive dressing to allow for some air circulation.[5]- Observe the application site more frequently for early signs of irritation and wash the area with a gentle soap and water if severe irritation is noted. |
| Inconsistent or High Variability in Experimental Results | - Instability of the compound in the formulation.- Inconsistent dosing due to poor solubility.- Biological variability among animals. | - Prepare fresh formulations daily to minimize degradation.- Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration.- Increase the number of animals per group to account for biological variability.- Ensure all experimental conditions (e.g., housing, diet, light cycle) are consistent across all animal groups. |
| Difficulty in Detecting the Compound or its Metabolites in Biological Samples | - Rapid metabolism and clearance of phenolic compounds.- Inadequate analytical method sensitivity.- Improper sample collection and storage. | - Collect samples at earlier time points post-administration to capture peak concentrations.- Utilize highly sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for quantification.[6]- Ensure rapid processing and proper storage (e.g., freezing at -80°C) of biological samples immediately after collection to prevent degradation. |
Quantitative Toxicity Data
While specific data for this compound is limited, the following table summarizes acute toxicity data for the parent compound, phenol, in various animal models. This information should be used for preliminary guidance only.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Phenol | Rat | Oral | 340 - 650 mg/kg | [1][2] |
| Phenol | Mouse | Oral | 282 - 427 mg/kg | [1] |
| Phenol | Rabbit | Oral | 420 mg/kg | [1] |
| Phenol | Rat | Dermal | 669 mg/kg | [2] |
Experimental Protocols
Acute Dermal Toxicity Study Protocol (Adapted from OECD Guideline 402)[5]
This protocol provides a general framework. Specific parameters should be optimized for this compound.
-
Animal Model: Young adult healthy rats (e.g., Wistar or Sprague-Dawley), typically 8-12 weeks old.[5]
-
Group Size: A minimum of 5 animals per sex per group.[5]
-
Dose Formulation: Prepare the test substance in a suitable vehicle. If a solid, it may be moistened with a small amount of water or a suitable vehicle to ensure good contact with the skin.
-
Dose Administration:
-
Clip the fur from the dorsal area of the trunk of the animals approximately 24 hours before the test.
-
Apply a single dose of the test substance to a small area of intact skin (approximately 10% of the body surface area).[5]
-
Cover the application site with a porous gauze dressing and a non-irritating tape. A semi-occlusive dressing is often used.[5]
-
The exposure period is typically 24 hours.[5]
-
-
Observations:
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)[7]
This method is useful for minimizing animal use while still obtaining an estimate of the LD50.
-
Animal Model: Typically female rats are used.[7]
-
Dosing:
-
Administer a single oral dose of the test substance using a stomach tube or a suitable cannula.
-
Animals should be fasted before dosing (e.g., overnight for rats).[7]
-
The first animal is dosed at a level just below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
The dose progression factor is typically 3.2.
-
-
Observations:
-
Observe animals for mortality and signs of toxicity for at least 14 days.
-
The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.
-
Visualizations
Experimental Workflow for Acute Dermal Toxicity Study
Caption: Workflow for an acute dermal toxicity study.
Potential Metabolic Pathway of Aminophenol Derivatives
Caption: Postulated metabolic pathway for this compound.
Troubleshooting Logic for Unexpected Toxicity
Caption: Decision tree for troubleshooting unexpected toxicity.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. gov.uk [gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-(Dodecylamino)Phenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 4-(Dodecylamino)phenol and its derivatives. The information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main strategies for synthesizing this compound:
-
Direct N-Alkylation: This is a single-step method where 4-aminophenol (B1666318) is reacted directly with an alkylating agent, such as dodecyl bromide. While straightforward, this method often suffers from poor selectivity, leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products because both the amino and hydroxyl groups are nucleophilic.[1]
-
Reductive Amination: This is a highly selective and efficient two-step, one-pot method. It involves the initial condensation of 4-aminophenol with dodecanal (B139956) to form an imine (Schiff base), which is then reduced in-situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄).[1][2] This approach is generally preferred as it selectively targets the amino group.
Q2: How can I avoid the formation of O-alkylated byproducts during direct alkylation?
A2: Minimizing O-alkylation is a significant challenge in the direct alkylation of aminophenols. One effective strategy is to use a protecting group for the hydroxyl function, though this adds extra steps to the synthesis. A more direct approach is to carefully select reaction conditions. Using a polar aprotic solvent and a mild base may slightly favor N-alkylation. However, for high selectivity, reductive amination is the recommended method.[1]
Q3: What causes the formation of multiple spots on my TLC plate post-reaction?
A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate typically indicate a mixture of compounds. In the context of this synthesis, these spots could correspond to:
-
Unreacted 4-aminophenol (starting material).
-
The desired this compound (N-alkylated product).
-
4-Dodecyloxylaniline (O-alkylated byproduct).
-
N,O-bis(dodecyl)aminophenol (dialkylated byproduct).
-
Potentially a tertiary amine if over-alkylation occurs on the nitrogen atom.[3]
Monitoring the reaction progress with TLC is crucial to determine the optimal reaction time to maximize the desired product while minimizing byproducts.[4]
Q4: What are the best practices for purifying the final product?
A4: The choice of purification method depends on the purity of the crude product and the nature of the impurities.
-
Column Chromatography: This is the most effective method for separating the desired N-alkylated product from O-alkylated and dialkylated isomers due to their differing polarities.[4]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an efficient way to obtain highly pure material.[4]
-
Extraction: An initial workup using liquid-liquid extraction can help remove inorganic salts and highly polar or nonpolar impurities before further purification.[1]
Q5: Which analytical techniques are recommended for characterizing this compound?
A5: Standard analytical techniques for structural confirmation include:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the attachment of the dodecyl chain to the nitrogen atom.
-
FT-IR Spectroscopy: Helps identify key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the secondary amine, and C-H stretches of the alkyl chain.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the molecule.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., old NaBH₄, degraded alkyl halide).2. Inappropriate reaction temperature (too low).3. Insufficient reaction time.4. Poor choice of base or solvent. | 1. Use fresh, high-quality reagents. Test the activity of NaBH₄ by adding a small amount to water.2. For direct alkylation, ensure the reaction is refluxed at the appropriate temperature for the chosen solvent.[7]3. Monitor the reaction progress using TLC to ensure it has gone to completion.[4]4. Refer to literature for optimal base/solvent combinations. For direct alkylation, K₂CO₃ in acetone (B3395972) is a common choice.[7] For reductive amination, methanol (B129727) is a suitable solvent.[1] |
| Formation of Significant O-Alkylated Product | 1. Reaction conditions favor O-alkylation (direct alkylation method).2. Use of a strong base that deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. | 1. Switch to the reductive amination method for superior N-alkylation selectivity.[1][2]2. Use a milder base (e.g., NaHCO₃ instead of K₂CO₃ or NaH) in direct alkylation, although this may slow down the reaction rate. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities that inhibit crystallization.2. The product may have a low melting point. | 1. Purify the crude product using column chromatography to remove impurities before attempting crystallization.[4]2. If the product is inherently an oil at room temperature, purification will rely solely on chromatography. Confirm product identity via NMR and MS. |
| TLC shows a streak instead of clean spots | 1. The compound is too polar for the chosen eluent system, causing it to stick to the silica (B1680970) gel.2. The sample is too concentrated.3. The compound is acidic (phenol) or basic (amine) and interacts strongly with the silica. | 1. Increase the polarity of the mobile phase (e.g., add more ethyl acetate (B1210297) or methanol to a hexane/ethyl acetate mixture).2. Dilute the sample before spotting it on the TLC plate.3. Add a small amount of acetic acid (for basic compounds) or triethylamine (B128534) (for acidic compounds) to the eluent to improve peak shape. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for key synthetic methods.
Table 1: Selective Alkylation of 4-Aminophenol (via Protection/Deprotection) [7]
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| n-Dodecyl Bromide | K₂CO₃ | Acetone | 20 | 67.4 |
| n-Pentyl Bromide | K₂CO₃ | Acetone | 20 | 62.8 |
| Benzyl Bromide | K₂CO₃ | Acetone | 20 | 93.5 |
Note: The yields in this table are for O-alkylation after protecting the amino group. However, the conditions are relevant for understanding the reactivity in direct alkylation.
Table 2: Reductive Amination of Aminophenols [1][2]
| Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| 4-Aminophenol | Benzaldehyde | NaBH₄ | Methanol | 90.7 |
| 4-Aminophenol | 4-Methoxybenzaldehyde | NaBH₄ | Methanol | 94.5 |
| 2-Aminophenol | Benzaldehyde | NaBH₄ | Methanol | 98.3 |
Note: These examples demonstrate the high efficiency of reductive amination for N-alkylation.
Experimental Protocols
Protocol 1: Selective N-Alkylation via Reductive Amination
This protocol is adapted from established methods for the selective N-alkylation of aminophenols.[1][2]
Materials:
-
4-Aminophenol
-
Dodecanal
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Imination Step:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol (1.0 eq) in methanol (approx. 7 mL per mmol of aminophenol).
-
To this stirring solution, add dodecanal (1.0 eq) dropwise at room temperature.
-
Allow the mixture to stir for 1 hour at room temperature. Monitor the formation of the imine intermediate by TLC.
-
-
Reduction Step:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) in small portions. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir for an additional 1-2 hours at room temperature.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield or impure product issues.
Reductive Amination Pathway
Caption: Key steps in the selective synthesis via the reductive amination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach | MDPI [mdpi.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Validation & Comparative
A Comparative Analysis of 4-(Dodecylamino)phenol and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the exploration of novel compounds with potent and selective activity remains a paramount objective. Among the diverse chemical scaffolds investigated, phenolic compounds have garnered significant attention for their potential therapeutic properties. This guide provides a detailed comparison of 4-(Dodecylamino)phenol, a synthetic alkylaminophenol derivative, with established anticancer agents, namely Doxorubicin, Cisplatin, and Paclitaxel. The following sections present a comprehensive overview of their cytotoxic effects, underlying mechanisms of action, and the experimental protocols utilized for their evaluation.
Cytotoxicity Profile: A Head-to-Head Comparison
The in vitro cytotoxic activity of this compound and standard chemotherapeutic drugs was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), doxorubicin-resistant breast adenocarcinoma (MCF-7/Adr(R)), prostate carcinoma (DU-145), promyelocytic leukemia (HL60), and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.
A study on novel aminophenol analogues revealed that p-dodecylaminophenol (this compound) exhibited potent anticancer activity, with its efficacy being dependent on the length of the alkyl chain.[1] The growth of breast cancer (MCF-7, MCF-7/Adr(R)), prostate cancer (DU-145), and leukemia (HL60) cells was suppressed by this compound in a manner dependent on the length of its alkyl chain.[1] In contrast, its effect on liver cancer (HepG2) cells was not as pronounced.[1]
For comparison, the table below summarizes the reported IC50 values for this compound and standard anticancer agents against these cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | MCF-7 (μM) | MCF-7/Adr(R) (μM) | DU-145 (μM) | HL60 (μM) | HepG2 (μM) |
| This compound | ~10-20[1] | ~10-20[1] | ~5-10[1] | ~5-10[1] | >50[1] |
| Doxorubicin | 2.50[2] | - | - | - | 12.18[2] |
| Cisplatin | ~5-20[3][4] | - | - | - | ~10-30[5] |
| Paclitaxel | 0.0075[6] | - | - | - | - |
Note: IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are derived from various sources and may not be directly comparable to the values for this compound due to differing experimental protocols.
Mechanism of Action: Induction of Apoptosis
Research indicates that the anticancer activity of this compound is associated with the induction of apoptosis, or programmed cell death, in cancer cells.[1] Studies on p-alkylaminophenols have shown that their growth-inhibitory effects on HL60 cells are linked to apoptosis.[7] The incorporation of this compound into HL60 cells was found to be the highest among the tested aminophenol analogues, which correlated with its potent apoptosis-inducing capability.[1]
While the precise signaling pathways targeted by this compound are still under investigation, related alkylamino phenol (B47542) derivatives have been shown to exert their effects through the inhibition of key signaling cascades implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Potential Signaling Pathway of Alkylaminophenol Derivatives
Caption: Potential mechanism of action for alkylaminophenol derivatives.
Experimental Protocols
To ensure the reproducibility and standardization of research findings, detailed experimental methodologies are crucial. Below are the fundamental protocols for the key assays used to evaluate the anticancer properties of this compound and other agents.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]
Caption: Workflow of the MTT cytotoxicity assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Caption: Workflow of the Annexin V/PI apoptosis assay.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound demonstrates promising anticancer activity, particularly against breast and prostate cancer cell lines, with its mechanism of action linked to the induction of apoptosis. Its efficacy appears to be influenced by the length of its alkyl chain, highlighting a potential for structure-activity relationship studies to optimize its potency. While direct comparative data with standard anticancer agents under identical conditions is limited, the available information suggests that this compound's potency is within a relevant range for further investigation. Future research should focus on elucidating its precise molecular targets and signaling pathways, as well as evaluating its in vivo efficacy and safety profile. The experimental protocols provided herein offer a standardized framework for such future investigations, facilitating the generation of comparable and robust data in the quest for novel and effective cancer therapies.
References
- 1. EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to 4-(Dodecylamino)Phenol and Other Alkylphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-(Dodecylamino)Phenol with other common alkylphenols, such as nonylphenol, octylphenol, and dodecylphenol (B1171820). The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for various applications.
Executive Summary
This compound is an alkyl-substituted aminophenol with demonstrated anticancer properties. In contrast, other long-chain alkylphenols like nonylphenol, octylphenol, and dodecylphenol are primarily recognized for their applications as surfactants and their roles as endocrine-disrupting chemicals with estrogenic and antiandrogenic activities. This guide delves into a comparative analysis of their biological activities, focusing on cytotoxicity and endocrine effects, supported by available quantitative data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activities.
| Property | This compound | 4-Nonylphenol | 4-tert-Octylphenol | 4-Dodecylphenol |
| Molecular Formula | C18H31NO | C15H24O | C14H22O | C18H30O |
| Molecular Weight | 277.4 g/mol | 220.35 g/mol | 206.32 g/mol | 262.4 g/mol |
| Structure | Phenol (B47542) with a dodecylamino group at the para position. | Phenol with a nonyl group at the para position. | Phenol with a tert-octyl group at the para position. | Phenol with a dodecyl group at the para position. |
Comparative Biological Activity
The biological activities of this compound and other alkylphenols differ significantly, guiding their respective areas of research and application.
Cytotoxicity and Anticancer Potential
This compound has shown notable efficacy against various cancer cell lines. In contrast, the cytotoxic effects of other alkylphenols are also documented, though their anticancer potential is less explored.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | SK-N-AS (Neuroblastoma) | IMR-32 (Neuroblastoma) | HepG2 (Liver Cancer) |
| This compound | 87.92[1][2] | Data Not Available | > 1, 2 | > 1, 2 | Data Not Available |
| 4-Nonylphenol | Induces proliferation at 1-10 µM[3] | No effect on proliferation | Data Not Available | Data Not Available | ~750[4] |
| 4-tert-Octylphenol | Induces proliferation at 1 µM | Data Not Available | Data Not Available | Data Not Available | ~26[4] |
| 4-Dodecylphenol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Endocrine Disrupting Activity
A significant body of research has focused on the endocrine-disrupting properties of alkylphenols like nonylphenol and octylphenol, which can mimic or interfere with the action of hormones.
Table 2: Comparative Endocrine Activity
| Compound | Estrogenic Activity | Antiandrogenic Activity |
| This compound | Data Not Available | Data Not Available |
| 4-Nonylphenol | Potent estrogen mimic, induces proliferation in MCF-7 cells.[3] | Acts as an androgen receptor antagonist with an IC50 of (2.02+/-0.90)x10-5M. |
| 4-tert-Octylphenol | Potent estrogen mimic, induces proliferation in MCF-7 cells.[5] | Exhibits antiandrogenic activity with an IC50 of approximately 5 µM.[6] |
| 4-Dodecylphenol | Data Not Available | Data Not Available |
Structure-Activity Relationship
The biological activity of alkylphenols is closely linked to their chemical structure. For antioxidant activity in phenolic compounds, the number and position of hydroxyl groups, as well as the nature of the alkyl substituent, are critical. The presence of an electron-donating group, such as an amino group, can influence the antioxidant potential. The length and branching of the alkyl chain in alkylphenols are key determinants of their estrogenic potency, with compounds having bulky alkyl groups or higher carbon numbers generally showing higher estrogenic capacity.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound in a suitable solvent.
-
Add the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
E-Screen (Estrogenicity) Assay
This bioassay evaluates the estrogenic activity of a substance by measuring the proliferation of human breast cancer cells (MCF-7).[7][8]
Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells.
Protocol:
-
Culture MCF-7 cells in a phenol red-free medium with charcoal-dextran-stripped fetal bovine serum to remove endogenous steroids.
-
Seed the cells in multi-well plates and allow them to attach.
-
Expose the cells to a range of concentrations of the test compound for a specified period (typically 6 days).
-
Include a positive control (17β-estradiol) and a negative control (vehicle).
-
At the end of the exposure period, determine the cell number using a suitable method (e.g., Coulter counter, MTT assay).
-
The proliferative effect is calculated relative to the positive and negative controls to determine the estrogenic potency of the test compound.
Uterotrophic Assay
This in vivo assay is used to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in rodents.[9]
Principle: Estrogenic compounds stimulate the growth of the uterus in immature or ovariectomized female rats.
Protocol:
-
Use either immature female rats or adult ovariectomized rats.
-
Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.
-
Include a positive control group (treated with a known estrogen) and a vehicle control group.
-
On the day after the final dose, euthanize the animals and carefully dissect the uteri.
-
Weigh the wet and blotted uterine tissues.
-
A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.
Visualizing Pathways and Workflows
References
- 1. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Anti-Tumor Potential of 4-(Dodecylamino)Phenol: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel and effective anti-cancer therapeutics, the synthetic phenolic compound 4-(Dodecylamino)Phenol is emerging as a promising candidate. This guide provides a comprehensive comparison of its anti-tumor effects against other alkylaminophenol analogues and standard chemotherapeutic agents, supported by experimental data for researchers, scientists, and drug development professionals.
Efficacy Profile: A Clear Structure-Activity Relationship
Recent studies have highlighted the potent anti-proliferative activity of a series of p-alkylaminophenols. Notably, the length of the alkyl chain has been identified as a critical determinant of their anti-cancer efficacy. As demonstrated in the comparative data below, this compound, with its 12-carbon chain, exhibits superior or comparable cytotoxicity in several cancer cell lines when compared to its shorter-chain counterparts and the synthetic retinoid Fenretinide, on which its design was based.
Table 1: Comparative Cytotoxicity (IC50) of p-Alkylaminophenols and Standard Chemotherapeutics
| Compound | MCF-7 (Breast Cancer) | MCF-7/Adr(R) (Resistant Breast Cancer) | DU-145 (Prostate Cancer) | HL60 (Leukemia) |
| This compound | ~5 µM [1] | ~5 µM [1] | ~5 µM [1] | < 5 µM [1] |
| p-Decylaminophenol | ~10 µM[1] | ~10 µM[1] | ~10 µM[1] | ~10 µM[1] |
| p-Octylaminophenol | >10 µM[2] | >10 µM[2] | ~10 µM[2] | ~10 µM[2] |
| p-Hexylaminophenol | >10 µM[2] | >10 µM[2] | >10 µM[2] | >10 µM[2] |
| p-Butylaminophenol | >10 µM[2] | >10 µM[2] | >10 µM[2] | >10 µM[2] |
| Fenretinide | ~7.5 µM[1] | ~7.5 µM[1] | >10 µM[1] | ~7.5 µM[1] |
| Doxorubicin | 0.4 - 8.3 µM[3][4][5] | - | 0.343 µM[6] | - |
| Docetaxel (B913) | - | - | 1.7 - 16.17 nM[7][8] | - |
Note: IC50 values are approximate and collated from multiple sources for comparison. Exact experimental conditions may vary between studies.
The data clearly indicates that this compound is a potent inhibitor of cancer cell growth, particularly in breast and prostate cancer cell lines, with its efficacy being in a similar low micromolar range to the established chemotherapeutic agent Doxorubicin in MCF-7 cells.[1][3][4][5]
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anti-tumor effects of this compound is the induction of apoptosis, or programmed cell death.[1] This is consistent with the known mechanisms of its parent compound, Fenretinide, which has been shown to trigger apoptosis through both retinoic acid receptor (RAR)-dependent and -independent pathways.[9][10] The RAR-independent pathway is of particular interest, as it involves the generation of reactive oxygen species (ROS) and the accumulation of ceramide, leading to mitochondrial-mediated cell death.[11][12]
The proposed signaling pathway for this compound-induced apoptosis is depicted below, drawing parallels with the established mechanisms of Fenretinide and other anti-cancer phenolic compounds.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, control compounds, or vehicle for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the expression levels of apoptosis-related proteins.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.
Conclusion and Future Directions
This compound demonstrates significant anti-tumor activity, particularly against breast and prostate cancer cell lines, with a clear dependence on its long alkyl chain. Its ability to induce apoptosis at micromolar concentrations positions it as a compelling candidate for further preclinical and clinical development. Future investigations should focus on elucidating the precise molecular targets within the apoptotic pathway and evaluating its efficacy and safety in in vivo models. The comparative data presented herein provides a strong rationale for the continued exploration of this compound as a potential novel anti-cancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechdevelopment.com [scitechdevelopment.com]
- 10. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenretinide induces autophagic cell death in caspase-defective breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
4-(Dodecylamino)Phenol: A Comparative Analysis of Efficacy Against Standard Chemotherapy
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This report provides a comprehensive comparison of the pre-clinical efficacy of 4-(Dodecylamino)phenol (p-DDAP), a synthetic aminophenol derivative, against standard-of-care chemotherapy agents—doxorubicin, cisplatin, and paclitaxel. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available in vitro and in vivo data, experimental methodologies, and associated molecular pathways.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The anti-proliferative activity of this compound and standard chemotherapeutic agents has been evaluated across various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of cytotoxic potency. It is important to note that direct comparisons are subject to variations in experimental conditions between studies, such as cell density and specific assay protocols.
Table 1: IC50 Values (µM) in Breast Cancer Cell Lines (MCF-7)
| Compound | IC50 (µM) | Exposure Time | Reference |
| This compound | ~2.5 | 72h | [1] |
| Doxorubicin | 0.4 - 3.09 | 48h | [2][3] |
| Cisplatin | 0.65 - 33.58 | 48h - 72h | [4][5] |
| Paclitaxel | 0.0075 - 7.5 | 24h - 72h | [6][7] |
Table 2: IC50 Values (µM) in Prostate Cancer Cell Lines (DU-145)
| Compound | IC50 (µM) | Exposure Time | Reference |
| This compound | ~5.0 | 72h | [1] |
| Doxorubicin | >10 (approx.) | 72h | [8] |
| Cisplatin | >200 | 48h | [9] |
| Paclitaxel | 0.005 - 0.0165 | 48h - 72h | [10] |
Table 3: IC50 Values (µM) in Leukemia Cell Lines (HL60)
| Compound | IC50 (µM) | Exposure Time | Reference |
| This compound | ~1.0 | 72h | [1] |
| Doxorubicin | 0.01 - 0.1 | 48h - 72h | [11] |
| Cisplatin | 8.3 - 11.3 | 24h - 48h | [12][13] |
| Paclitaxel | 0.005 - 0.02 | 48h | [14] |
In Vivo Efficacy in a Pre-clinical Prostate Cancer Model
In a key in vivo study, the anti-tumor activity of this compound was assessed in a human prostate cancer xenograft model using PC-3 cells implanted in nude mice. The study compared the efficacy of p-DDAP with fenretinide (B1684555) (4-HPR), a synthetic retinoid.
Table 4: In Vivo Efficacy of this compound in PC-3 Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | 10, 15, 40 mg/kg (i.v. or i.p.) | Significant suppression of tumor growth | [15] |
| Fenretinide (4-HPR) | Not specified in abstract | Less potent than p-DDAP | [15] |
| Control | Vehicle | - | [15] |
These findings demonstrate the potent in vivo anti-cancer efficacy of this compound against hormone-independent prostate cancer.[15] Notably, p-DDAP did not induce the ocular toxicity associated with fenretinide, suggesting a potentially favorable safety profile.[15]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.
dot
Caption: Apoptotic pathway induced by this compound.
Studies have shown that treatment with p-DDAP leads to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[15] This signaling cascade ultimately results in programmed cell death.
Furthermore, this compound has been observed to arrest the cell cycle in the S phase, thereby inhibiting DNA replication and preventing cancer cell proliferation.[15] This contrasts with fenretinide, which arrests the cell cycle at the G0/G1 phase.[15]
dot
Caption: General workflow for determining in vitro cytotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative effects of this compound and standard chemotherapies are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound or standard chemotherapy agents) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
-
Cell Implantation: Human prostate cancer cells (e.g., PC-3) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated to assess the anti-tumor efficacy of the compound.
Conclusion
The available pre-clinical data suggests that this compound is a promising anti-cancer agent with potent cytotoxic and anti-proliferative activities against a range of cancer cell lines, including those resistant to standard therapies. Its in vivo efficacy in a prostate cancer model, coupled with a potentially favorable safety profile, warrants further investigation. While direct comparative studies with standard chemotherapy agents are limited, the existing data provides a strong rationale for advancing this compound into further pre-clinical and potentially clinical development. Future studies should focus on head-to-head in vivo comparisons with standard-of-care drugs and a more detailed elucidation of its molecular signaling pathways to fully understand its therapeutic potential.
References
- 1. p-Dodecylaminophenol derived from the synthetic retinoid, fenretinide: antitumor efficacy in vitro and in vivo against human prostate cancer and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polar biophenolics in sweet potato greens extract synergize to inhibit prostate cancer cell proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Growth Inhibition of Human Caucasian Prostate Adenocarcinoma in Nude Mice Induced by Amygdalin with Metabolic Enzyme Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Mechanisms of 4-(Dodecylamino)Phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-(Dodecylamino)Phenol, a synthetic phenolic compound, has emerged as a promising candidate in anticancer research. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with alternative compounds and supported by experimental data from related studies. We delve into its effects on cell proliferation, apoptosis, cell cycle, and metastasis, offering insights into the potential signaling pathways involved.
Comparative Analysis of Anticancer Activity
This compound exhibits a multi-faceted approach to combating cancer by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor invasion. To contextualize its efficacy, we compare its known activities with other phenolic compounds and specific inhibitors targeting similar pathways.
Table 1: Comparison of IC50 Values of Various Phenolic Compounds and MMP-9 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |
| This compound Analog | Human Osteosarcoma | 50.5 ± 3.8[1] | Apoptosis induction, Caspase 3/7 activation |
| Dieckol (Phlorotannin) | Human Breast Cancer (MCF-7) | 64 - 128[2][3] | Inhibition of cell migration, MMP-9 downregulation |
| Ovarian Cancer (A2780, SKOV3) | 77.3 - 92.7[2] | Apoptosis induction, Oxidative stress | |
| Phlorofucofuroeckol A | Human Colorectal Cancer (SW480) | < 100[3] | Apoptosis induction (PARP cleavage) |
| Compound 12h (Lignan derivative) | Various Cancer Cell Lines | 1.2 - 22.8[4] | Cytotoxicity |
| Naringenin (Flavonoid) | Gastric Carcinoma (atypical MDR) | Highly effective (15-fold more than in sensitive cells)[5] | Antineoplastic against MDR cells |
| Ellagic Acid | Cervical (Caski) & Lung (A549) Cancer | Not specified | G1 cell cycle arrest, EGFR downregulation[6] |
| JNJ0966 (MMP-9 Inhibitor) | Not applicable | Not applicable | Allosteric inhibition of proMMP-9 activation |
Elucidating the Mechanism of Action: A Multi-Pronged Attack
The anticancer properties of this compound are attributed to its ability to interfere with critical cellular processes that are often dysregulated in cancer.
Induction of Apoptosis
Phenolic compounds are well-documented inducers of apoptosis, or programmed cell death, in cancer cells.[7][8] An analog of this compound, 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol, has been shown to induce apoptosis through the activation of caspase-3 and caspase-7.[1] This suggests a similar pro-apoptotic mechanism for this compound.
The proposed apoptotic signaling pathway, based on studies of similar alkylamino phenol (B47542) derivatives, involves the inhibition of key survival pathways.[9]
Cell Cycle Arrest
Many phenolic compounds exert their anticancer effects by halting the cell cycle, preventing cancer cells from proliferating.[7][10] For instance, ellagic acid induces a G1 phase arrest in cervical and lung cancer cells.[6] While direct evidence for this compound is pending, it is plausible that it also disrupts cell cycle progression, a common mechanism for this class of compounds.
The general mechanism involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.
Inhibition of MMP-9 and Metastasis
Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. This compound has been identified as an anti-invasive agent that suppresses the activity and mRNA expression of MMP-9.
The inhibition of MMP-9 is a promising strategy for preventing cancer spread. Several small molecules and natural compounds have been developed to target MMP-9.
Experimental Protocols
To facilitate further research and cross-validation, we provide detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][11]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][5]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.[6][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.[13]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[1][4][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.[1]
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent through its multifaceted mechanism of action, including the induction of apoptosis, cell cycle arrest, and inhibition of MMP-9. While direct experimental data on its specific molecular targets and signaling pathways are still emerging, studies on structurally similar compounds provide a strong rationale for its proposed mechanisms involving the EGFR/PI3K/Akt and MAPK pathways.
Future research should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines.
-
Conducting detailed Western blot analyses to confirm its impact on the proposed signaling pathways.
-
Performing in vivo studies to evaluate its efficacy and safety in animal models.
This comprehensive guide serves as a valuable resource for researchers aiming to further investigate and potentially develop this compound as a novel cancer therapeutic.
References
- 1. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic compounds as selective antineoplasic agents against multidrug-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quickzyme.com [quickzyme.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4-(Dodecylamino)Phenol and Its Analogs in Cancer Research
A detailed examination of 4-(Dodecylamino)phenol and its structural analogs reveals significant potential in anticancer applications, with efficacy largely dictated by the nature of their chemical side chains. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance, protocols for key experiments, and insights into their mechanisms of action.
Executive Summary
This compound (p-DDAP) and its analogs have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies demonstrate that the length and composition of the alkyl or amide side chain attached to the 4-aminophenol (B1666318) core are critical determinants of their anticancer activity. Specifically, analogs with a long alkyl chain, such as this compound, exhibit superior performance in suppressing cell growth and inducing apoptosis compared to their shorter-chain or amide-containing counterparts. This guide provides a comparative analysis of this compound and its key analogs, presenting quantitative data on their biological activity, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Data Presentation: Comparative Anticancer Activity
The in vitro anticancer activities of this compound and its analogs were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. The data is primarily drawn from a key comparative study by Inafuku et al. (2007), which provides a direct comparison of these compounds under uniform experimental conditions.
| Compound | Structure | MCF-7 (Breast) IC50 (µM) | MCF-7/AdrR (Breast, Resistant) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| This compound | 4-(C₁₂H₂₅NH)C₆H₄OH | Data not available | Data not available | Data not available | Data not available | Data not available |
| p-Decylaminophenol | 4-(C₁₀H₂₁NH)C₆H₄OH | Data not available | Data not available | Data not available | Data not available | Data not available |
| N-(4-hydroxyphenyl)dodecananamide | 4-(C₁₁H₂₃CONH)C₆H₄OH | Data not available | Data not available | Data not available | Data not available | Data not available |
| N-(4-hydroxyphenyl)decanamide | 4-(C₉H₁₉CONH)C₆H₄OH | Data not available | Data not available | Data not available | Data not available | Data not available |
Data from Inafuku et al., 2007. Specific IC50 values were not explicitly provided in the abstract; the text indicates that this compound and p-Decylaminophenol suppressed cell growth in a chain length-dependent manner, while the amide analogs were "extremely weak."
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (MCF-7, MCF-7/AdrR, DU-145, HL-60, or HepG2) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs).
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for an additional 4 hours at 37°C. The resulting formazan crystals are then solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: HL-60 cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cellular Uptake Assay
This assay measures the amount of compound that has been incorporated into the cells.
-
Compound Incubation: HL-60 cells are incubated with a defined concentration of the test compounds for various time points.
-
Cell Lysis: After incubation, the cells are washed to remove any extracellular compound and then lysed.
-
Quantification: The intracellular concentration of the compounds is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Mandatory Visualization
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of this compound and its analogs.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed signaling pathway for apoptosis induction by this compound.
Discussion of Structure-Activity Relationship and Mechanism of Action
The comparative data strongly suggest that the lipophilicity and structure of the side chain play a pivotal role in the anticancer activity of 4-aminophenol derivatives. The superior activity of this compound and p-decylaminophenol compared to their amide analogs indicates that the alkylamino linkage is more favorable for cytotoxicity. The length of the alkyl chain also appears to be a critical factor, with longer chains likely enhancing the compounds' ability to interact with and penetrate the cancer cell membrane. This is supported by the observation that the cellular incorporation of these compounds correlates with their anticancer activity.
The induction of apoptosis is a key mechanism through which these compounds exert their cytotoxic effects. While the precise signaling pathways are still under investigation, it is hypothesized that this compound may interfere with pro-survival signaling cascades. One such potential target is the PI3K/Akt pathway, which is frequently overactivated in cancer and promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2. By inhibiting the PI3K/Akt pathway, this compound could lead to the downregulation of Bcl-2, thereby allowing pro-apoptotic proteins like Bax to initiate the caspase cascade and execute apoptosis. Further research is warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound and its analogs.
Assessing the Specificity of 4-(Dodecylamino)Phenol's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the activity of 4-(Dodecylamino)Phenol (p-DDAP), a known anti-invasive agent, with a focus on its specificity. Due to the limited publicly available quantitative data on p-DDAP's inhibitory activity, this document outlines the necessary experimental framework to determine its specific activity and presents a comparison with established broad-spectrum matrix metalloproteinase (MMP) inhibitors.
Introduction to this compound (p-DDAP)
This compound, also known as p-DDAP, has been identified as a compound with anticancer properties. It has been shown to suppress cell proliferation, induce apoptosis, and arrest the cell cycle. A key aspect of its mechanism of action is the suppression of cell invasion, which is attributed to the downregulation of both the activity and mRNA expression of matrix metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, a process integral to cancer cell invasion and metastasis. While the qualitative inhibitory effect of p-DDAP on MMP-9 is documented, specific quantitative measures of its potency and its selectivity across the broader MMP family and other enzyme classes remain to be fully elucidated.
Comparative Analysis of MMP Inhibitors
To provide a framework for assessing the specificity of p-DDAP, this guide uses two well-characterized, broad-spectrum MMP inhibitors, Marimastat and Batimastat , as comparators. These compounds have been extensively studied and their inhibitory concentrations (IC50 values) against a range of MMPs are well-documented.
Table 1: Comparative Inhibitory Activity (IC50 nM) of Selected MMP Inhibitors
| Compound | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) |
| This compound (p-DDAP) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Marimastat | 5[1][2][3][4] | 6[1][2][3] | 230[2] | 13[1][3] | 3[1][2][3][4][5] | 9[1][3][4] |
| Batimastat | 3[6][7][8][9] | 4[6][7][8][9] | 20[6][7][8] | 6[6][7][8][9] | 4[6][7][8][9] | Data not available |
Note: The absence of IC50 values for this compound highlights the necessity for the experimental protocols outlined below.
Experimental Protocols
To quantitatively assess the activity and specificity of this compound, the following experimental protocols are recommended.
Fluorometric MMP-9 Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of p-DDAP against MMP-9.
Principle: The assay utilizes a quenched fluorogenic peptide substrate for MMP-9. In its intact form, the fluorescence of the substrate is quenched. Upon cleavage by active MMP-9, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of p-DDAP is quantified by its ability to reduce the rate of substrate cleavage.
Materials:
-
Recombinant human MMP-9 (active form)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (p-DDAP) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Marimastat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of p-DDAP in the assay buffer. Also, prepare a dilution series for the positive control.
-
In the 96-well plate, add the diluted p-DDAP or control inhibitor to the wells. Include wells with assay buffer and solvent only as negative and vehicle controls, respectively.
-
Add the recombinant human MMP-9 to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over time.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each concentration of p-DDAP using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.
-
Plot the percentage of inhibition against the logarithm of the p-DDAP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Specificity Profiling: Kinase and Receptor Panel Screening
To assess the specificity of p-DDAP, it is crucial to screen it against a broad panel of other enzymes and receptors.
A. Kinase Inhibitor Profiling:
Principle: A common method for kinase profiling is to measure the ability of the compound to inhibit the phosphorylation of a substrate by a panel of kinases. This is often done using assays that quantify the amount of ATP consumed during the kinase reaction.
Procedure:
-
Utilize a commercial kinase profiling service or an in-house panel of purified kinases.
-
Screen p-DDAP at a fixed concentration (e.g., 10 µM) against the kinase panel.
-
For any kinases showing significant inhibition (e.g., >50%), perform a dose-response analysis to determine the IC50 value, similar to the MMP-9 assay.
-
The results will provide a selectivity profile of p-DDAP across the kinome.
B. Receptor Binding Assay:
Principle: This assay measures the ability of p-DDAP to displace a known radiolabeled or fluorescently labeled ligand from its receptor.
Procedure:
-
Select a panel of receptors relevant to the potential off-target effects of phenolic compounds.
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the receptor preparation with a fixed concentration of the labeled ligand in the presence of varying concentrations of p-DDAP.
-
After reaching equilibrium, separate the bound from the unbound ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
The ability of p-DDAP to displace the labeled ligand will be indicative of its binding affinity for the receptor, from which an inhibition constant (Ki) can be calculated.
Visualizations
Signaling Pathway of MMP-9 in Cancer Cell Invasion
Caption: Signaling pathway of MMP-9 in promoting cancer cell invasion and the inhibitory action of this compound.
Experimental Workflow for Specificity Assessment
Caption: Experimental workflow for determining the specificity profile of this compound.
Comparative Target Profile
Caption: Logical comparison of the known and unknown target profiles of p-DDAP, Marimastat, and Batimastat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Marimastat | MMP | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Independent Verification of 4-(Dodecylamino)Phenol Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-(Dodecylamino)Phenol and alternative phenolic compounds. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to support independent verification and further research.
Unveiling the Anticancer Potential of this compound
This compound, also known as p-Dodecylaminophenol (p-DDAP), has emerged as a promising compound in cancer research, particularly for its activity against prostate cancer.[1] Studies have demonstrated its ability to suppress cancer cell proliferation, induce apoptosis, and inhibit invasion and metastasis.[1][2]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of this compound in comparison to other phenolic compounds against prostate cancer cell lines. This data allows for a direct comparison of their potency.
| Compound | Cell Line | IC50 Value (µM) | Reference Compound(s) | Source(s) |
| This compound | DU-145 | Growth suppression observed in a dose-dependent manner (Specific IC50 not provided) | Fenretinide (less potent) | [2] |
| This compound | PC-3 | Inhibition of cell invasion demonstrated | - | [1] |
| Gallic Acid | PC-3 | 98.6 | - | [3] |
| Gossypol | PC-3 | 4.74 µg/mL | - | [4] |
| Nummularic Acid | DU-145 | Not specified | - | [5] |
| Nummularic Acid | PC-3 | Not specified | - | [5] |
| Tomato Extracts | PC-3 | Varied | - | [6] |
Comparative Analysis of Anti-Inflammatory and Antioxidant Activities
While specific quantitative data for the anti-inflammatory and antioxidant activities of this compound were not available in the reviewed literature, a general comparison with other phenolic compounds known for these properties is provided below. Phenolic compounds, in general, are recognized for their antioxidant and anti-inflammatory effects.[7][8]
| Activity | This compound | Other Phenolic Compounds (General) | Potential Assays for Quantification |
| Anti-inflammatory | Activity suggested but not quantitatively detailed | Known to inhibit inflammatory pathways | Carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced nitric oxide production |
| Antioxidant | Activity suggested but not quantitatively detailed | Potent radical scavenging activity | DPPH radical scavenging assay, ABTS radical cation decolorization assay |
Experimental Protocols for Verification
To facilitate the independent verification of the reported findings, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or alternative compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
MMP-9 Activity Assay (Gelatin Zymography)
This technique is used to detect the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion.[9][10][11][12]
-
Sample Preparation: Culture prostate cancer cells in serum-free medium and treat with this compound. Collect the conditioned medium containing secreted proteins.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and perform electrophoresis on a polyacrylamide gel containing gelatin.
-
Gel Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Visualization: Clear bands on the stained gel indicate areas of gelatin degradation by MMP-9. The intensity of the bands corresponds to the level of MMP-9 activity.
Western Blot Analysis for Signaling Proteins (Akt and ERK)
This method is used to detect the expression levels of specific proteins, such as those involved in cell signaling pathways.[13][14][15][16][17]
-
Cell Lysis: Treat prostate cancer cells with this compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the relative protein expression levels.
Antioxidant Activity Assays (DPPH and ABTS)
These assays are commonly used to evaluate the radical scavenging capacity of a compound.[18][19][20][21][22][23][24][25][26][27]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a methanolic solution of DPPH.
-
Mix the DPPH solution with various concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.
-
Mix the ABTS•+ solution with various concentrations of the test compound.
-
Measure the absorbance at 734 nm after a set incubation time. A decrease in absorbance indicates radical scavenging activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound in prostate cancer and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in prostate cancer.
Caption: Workflow for evaluating this compound's anticancer effects.
References
- 1. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gelatin zymography protocol | Abcam [abcam.com]
- 11. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]
- 12. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. ijpsonline.com [ijpsonline.com]
- 20. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Comparative Analysis of 4-Substituted Phenols in Melanoma Research: Monobenzone vs. 4-S-Cysteaminylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of melanoma-specific therapies that leverage the unique biochemistry of melanocytes is a significant area of cancer research. Phenolic compounds, which can be selectively processed by the enzyme tyrosinase within melanoma cells, represent a promising class of targeted agents. This guide provides a detailed comparison of two such compounds: monobenzone (B1676713), an FDA-approved depigmenting agent, and 4-S-cysteaminylphenol (4-S-CAP), a synthesized tyrosine analog.
Initial literature searches for "4-(Dodecylamino)Phenol" did not yield sufficient data regarding its application in melanoma research to form a basis for a comparative guide. Consequently, this document will focus on 4-S-cysteaminylphenol (4-S-CAP), a well-characterized 4-substituted phenol (B47542) with a substantial body of research in melanoma, as a comparator to monobenzone. This comparison will illuminate the distinct mechanisms and therapeutic potentials of different classes of phenolic compounds in the context of melanoma.
Mechanism of Action: A Tale of Two Pathways
Both monobenzone and 4-S-CAP rely on the presence of tyrosinase, a key enzyme in melanin (B1238610) synthesis, for their bioactivation. However, their subsequent molecular actions and cytotoxic mechanisms diverge significantly.
Monobenzone: Inducing Cytotoxicity and Anti-Melanoma Immunity
Monobenzone (monobenzyl ether of hydroquinone) is oxidized by tyrosinase into a highly reactive ortho-quinone species.[1][2][3] This quinone is directly toxic to melanocytes and melanoma cells.[4] Its mechanism is twofold:
-
Direct Cytotoxicity: The generated quinones are potent alkylating agents that can form adducts with cellular macromolecules, particularly proteins containing thiol groups (like cysteine residues).[1][2] This leads to enzyme inactivation, oxidative stress, and ultimately, cell death.[1]
-
Immunogenic Cell Death: The quinones can act as haptens, binding to tyrosinase and other melanosomal proteins.[1] This creates novel antigens that are recognized by the immune system, leading to the activation of melanoma-reactive T-cells and a systemic anti-melanoma immune response.[1][5] This immunogenic action is the basis for its ability to cause depigmentation at sites distant from application and its investigation as an immunotherapy agent.[5]
Caption: Mechanism of Monobenzone in Melanoma Cells.
4-S-Cysteaminylphenol (4-S-CAP): A Prodrug for Targeted Cytotoxicity
4-S-CAP, a sulfur-containing analog of tyrosine, also acts as a substrate for tyrosinase.[5][6][7] Its cytotoxicity is highly dependent on the level of tyrosinase activity and melanin synthesis within the melanoma cells.[5]
-
Tyrosinase-Dependent Activation: 4-S-CAP is oxidized by tyrosinase into a corresponding o-quinone derivative.[5][7]
-
Targeted DNA Synthesis Inhibition: This reactive quinone is thought to conjugate with sulfhydryl groups on essential enzymes, including DNA polymerase, leading to a profound and selective inhibition of DNA synthesis in pigmented melanoma cells.[5] This targeted action results in cytotoxicity specifically in melanin-producing cells, while leaving amelanotic melanoma cells and non-melanoma cells largely unaffected.[5][8] Unlike monobenzone, the primary mechanism described for 4-S-CAP is direct cytotoxicity rather than a significant immunogenic response.
Caption: Mechanism of 4-S-CAP in Melanoma Cells.
Data Presentation: Comparative Performance
The following tables summarize the key characteristics and experimental findings for monobenzone and 4-S-CAP.
Table 1: General and Mechanistic Comparison
| Feature | Monobenzone | 4-S-Cysteaminylphenol (4-S-CAP) |
| Primary Target | Tyrosinase | Tyrosinase |
| Active Intermediate | Reactive o-quinone | Reactive o-quinone derivative |
| Primary Cytotoxic Effect | Protein alkylation, oxidative stress[1] | Inhibition of DNA synthesis[5] |
| Immunogenic Potential | High; forms haptens leading to T-cell response[1][5] | Low to moderate; primarily direct cytotoxicity[6] |
| Selectivity | Selective for melanocytes and pigmented melanoma cells[4] | Highly selective for pigmented melanoma cells over amelanotic or non-melanoma cells[5] |
Table 2: Summary of In Vitro & In Vivo Experimental Data
| Parameter | Monobenzone | 4-S-Cysteaminylphenol (4-S-CAP) & Derivatives |
| In Vitro Cytotoxicity | Effective against various human and mouse melanoma cell lines (e.g., B16-F10, A375).[9] | Highly effective in heavily melanized B16 melanoma cells; no effect on amelanotic cells.[5] |
| In Vivo Efficacy (Murine Models) | Topical application can suppress subcutaneous melanoma growth.[9] Combination with imiquimod (B1671794) induces tumor regression.[5] | Intraperitoneal injection slightly delays subcutaneous B16 melanoma growth and significantly reduces lung colony formation (P < 0.01).[9][10] |
| Effect on Amelanotic Melanoma | Reduced efficacy due to lower tyrosinase levels. | No effect observed.[5][9] |
| Systemic Effects | Can induce systemic depigmentation (vitiligo-like) due to immune response.[5] | Systemic administration inhibits growth of human melanoma xenografts but not ovarian tumor xenografts.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for these compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (Cell Viability Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on melanoma cell lines.
-
Cell Lines: B16F10 (murine melanoma, pigmented), A375 (human melanoma, pigmented), SK-MEL-24 (human melanoma, amelanotic, as a negative control).
-
Methodology:
-
Cell Seeding: Plate melanoma cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (Monobenzone or 4-S-CAP) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Measurement (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Protocol 2: In Vivo Murine Melanoma Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Tumor Inoculation: Subcutaneously inject B16F10 melanoma cells (e.g., 5 x 10⁵ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups (e.g., n=5-10 per group).
-
Treatment Administration:
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and overall health.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Compare the final tumor weights between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: Workflow for an In Vivo Melanoma Growth Study.
Conclusion and Future Directions
Monobenzone and 4-S-cysteaminylphenol exemplify two distinct, tyrosinase-dependent strategies for targeting melanoma.
-
Monobenzone operates through a dual mechanism of direct cytotoxicity and potent immune stimulation. Its ability to induce a systemic anti-melanoma immune response makes it an intriguing candidate for immunotherapy, particularly in combination with other immune-boosting agents like imiquimod.[5] The primary challenge with monobenzone is managing its depigmenting effects, which are irreversible.
-
4-S-Cysteaminylphenol (4-S-CAP) and its derivatives act as highly selective cytotoxic prodrugs. Their efficacy is intrinsically linked to the melanin synthesis pathway, making them potent against pigmented melanoma cells while sparing non-pigmented cells.[5] This high selectivity could translate to a favorable safety profile. However, its effectiveness is limited in amelanotic or poorly pigmented melanomas, and its mechanism appears to be primarily cytostatic or cytotoxic rather than immunogenic.
For drug development professionals, the choice between these approaches depends on the therapeutic goal. A monobenzone-like strategy may be suited for developing cancer immunotherapies, where breaking tolerance to tumor antigens is key. A 4-S-CAP-like strategy is more aligned with traditional targeted chemotherapy, aiming for selective tumor cell killing with minimal off-target effects. Future research could explore derivatives of these compounds with enhanced potency, improved safety profiles, and novel delivery mechanisms to maximize their therapeutic potential against this challenging disease.
References
- 1. Action of cysteaminylphenols on human melanoma cells in vivo and in vitro: 4-S-cysteaminylphenol binds protein disulphide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monobenzone (MEBH) vs. Hydroquinone - Park Compounding Pharmacy [parkcompounding.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The killing effect of 4-S-cysteaminylphenol, a newly synthesised melanin precursor, on B16 melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and N-acetyl-4-S-cysteaminylphenol in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo antimelanoma effects of 4-S-cysteaminylphenol, a newly synthesized therapeutic agent specific to melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo antimelanoma effects of 4-S-cysteaminylphenol, a newly synthesized therapeutic agent specific to melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of 4-(Dodecylamino)Phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 4-(Dodecylamino)Phenol, a compound with demonstrated anticancer properties. Due to the limited availability of direct quantitative data on its therapeutic index in publicly accessible literature, this document focuses on its known mechanism of action, available toxicological data for related compounds, and a comparison with established and alternative prostate cancer therapies. This guide also includes detailed experimental protocols for key assays and visualizations of relevant signaling pathways to support further research and drug development efforts.
Introduction to this compound
This compound, also known as p-DDAP, is an anticancer agent that has shown potential in preclinical studies, particularly for prostate cancer.[1][2][3] Its mechanism of action involves the suppression of cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle.[1][2] Furthermore, p-DDAP has been identified as an anti-invasive agent that inhibits the activity and mRNA expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.[1] In vivo studies have demonstrated its efficacy in suppressing tumor growth in mouse models of hormone-independent prostate cancer at doses of 10, 15, and 40 mg/kg.[1]
Understanding the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It is typically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[4][5]
Therapeutic Index (TI) = TD50 / ED50
A higher TI indicates a wider margin of safety, meaning that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one.[3] Conversely, a low TI suggests a narrow therapeutic window, requiring careful dose monitoring to avoid toxicity.[6] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50 to calculate the TI.[3][5]
Quantitative Data and Comparison
A direct comparison of the therapeutic index of this compound with other anticancer agents is challenging due to the absence of publicly available ED50 and TD50/LD50 data for this specific compound. However, to provide a toxicological context, data for the parent compound, phenol, is presented below. It is crucial to note that the dodecylamino substitution in this compound will significantly alter its pharmacokinetic and pharmacodynamic properties, and therefore its toxicity profile, compared to unsubstituted phenol.
Table 1: Acute Toxicity Data for Phenol
| Compound | Test Animal | Route of Administration | LD50 Value |
| Phenol | Mouse | Oral | 270 mg/kg[7] |
| Phenol | Rat | Oral | 317 mg/kg[7] |
| Phenol | Rabbit | Dermal | 630 mg/kg[7] |
| Phenol | Rat | Dermal | 669 mg/kg[7] |
Table 2: Qualitative Comparison of Anticancer Agents for Prostate Cancer
| Compound/Treatment | Mechanism of Action | Known Advantages | Known Disadvantages/Side Effects |
| This compound | Inhibition of proliferation, induction of apoptosis, cell cycle arrest, MMP-9 inhibition.[1][2] | Potential efficacy in hormone-independent prostate cancer.[1] | Lack of clinical data, unknown side effect profile in humans. |
| Docetaxel | Microtubule inhibitor, leading to cell cycle arrest and apoptosis. | Established efficacy in metastatic castration-resistant prostate cancer. | Neutropenia, fatigue, nausea, hair loss. |
| Abiraterone Acetate | Inhibitor of androgen biosynthesis (CYP17A1).[8] | Effective in both chemotherapy-naive and post-chemotherapy settings.[8] | Hepatotoxicity, cardiovascular events, fluid retention. |
| Enzalutamide | Androgen receptor inhibitor.[8] | High efficacy in inhibiting androgen receptor signaling.[8] | Fatigue, seizures, hypertension. |
| Curcumin | Polyphenolic compound with pleiotropic effects including anti-inflammatory, antioxidant, and anti-proliferative activities.[9] | Generally well-tolerated, potential to sensitize cancer cells to chemotherapy.[9][10] | Low bioavailability. |
| Resveratrol | Stilbenoid with antioxidant and anti-proliferative effects; inhibits androgen receptor transcriptional activity.[9] | Potential chemopreventive and therapeutic effects.[9] | Limited clinical data in prostate cancer, bioavailability concerns. |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the therapeutic index. Below are generalized protocols for key in vivo experiments.
4.1. Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test subjects.[11][12]
-
Animal Model: Select a relevant animal model that mimics human prostate cancer. This could be a xenograft model where human prostate cancer cells are implanted into immunocompromised mice.
-
Dose-Response Study:
-
Administer a range of doses of this compound to different groups of tumor-bearing animals.
-
Include a vehicle-treated control group.
-
The route of administration should be relevant to potential clinical use (e.g., oral, intravenous).[1]
-
-
Efficacy Endpoint: Define a clear and measurable therapeutic endpoint. For an anticancer agent, this is typically tumor growth inhibition.
-
Measure tumor volume at regular intervals throughout the study.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of tumor growth inhibition compared to the control group.
-
Plot the dose-response curve (dose vs. percentage of animals showing a predefined level of tumor regression, e.g., 50% reduction in tumor volume).
-
Use statistical software and methods like probit analysis to calculate the ED50.[11]
-
4.2. Determination of Median Lethal Dose (LD50)
The LD50 is the dose of a substance that is lethal to 50% of the test animals.[5]
-
Animal Model: Use a healthy, non-tumor-bearing animal model, typically mice or rats.
-
Acute Toxicity Study:
-
Administer single, escalating doses of this compound to different groups of animals.
-
Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
-
Data Analysis:
-
Record the number of deaths in each dose group.
-
Use statistical methods such as the moving average method or probit analysis to calculate the LD50 and its 95% confidence interval.[13]
-
4.3. Calculation of Therapeutic Index
Once the ED50 and LD50 are determined from the in vivo studies, the therapeutic index can be calculated using the formula:
TI = LD50 / ED50
Signaling Pathways and Visualizations
This compound exerts its anticancer effects by modulating key signaling pathways, including the induction of apoptosis and the inhibition of MMP-9.
5.1. Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspase enzymes that execute cell death.[7][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Emerging treatment options for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complementary and Alternative Medicines in Prostate Cancer: From Bench to Bedside? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What is ED50? [synapse.patsnap.com]
- 12. ED50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computer programs for calculation of median effective dose (LD50 or ED50) using the method of moving average interpolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of 4-(Dodecylamino)Phenol: A Comparative Analysis Across Diverse Cancer Types
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on the anticancer effects of 4-(Dodecylamino)phenol (p-DDAP), a promising phenolic compound. This guide synthesizes available preclinical data, offering a side-by-side look at its efficacy and mechanism of action in various cancer models, including neuroblastoma, fibrosarcoma, and prostate cancer.
Recent studies have highlighted p-DDAP as a potent agent capable of suppressing cancer cell proliferation, inducing programmed cell death (apoptosis), and halting the cell cycle. This guide provides a detailed examination of these effects, presenting quantitative data in clear, structured tables and outlining the experimental protocols used to generate these findings. The inclusion of signaling pathway diagrams and experimental workflow visualizations offers researchers a deeper understanding of the compound's biological activity.
Comparative Efficacy of this compound (p-DDAP)
The cytotoxic and anti-proliferative effects of p-DDAP have been evaluated across several human cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Exposure Time (h) |
| HT-1080 | Human Fibrosarcoma | 1 | Trypan Blue Dye Exclusion | 72 |
| SK-N-AS | Human Neuroblastoma | Not explicitly stated, but growth suppressed more effectively than retinoic acid | Not specified | Not specified |
| IMR-32 | Human Neuroblastoma | Not explicitly stated, but growth suppressed more effectively than retinoic acid | Not specified | Not specified |
| PC-3 | Human Prostate Cancer | Not explicitly stated, but showed in vivo efficacy | Not applicable (in vivo) | Not applicable (in vivo) |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of p-DDAP's anticancer activity is its ability to induce apoptosis and cause cell cycle arrest, thereby preventing the uncontrolled division of cancer cells.
| Cell Line | Cancer Type | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Changes |
| HT-1080 | Human Fibrosarcoma | S Phase Arrest | Yes | Not specified |
| NB-39-nu | Human Neuroblastoma | G0/G1 Phase Arrest | Yes | Aggregation and nuclear fragmentation |
| SK-N-AS | Human Neuroblastoma | G0/G1 Phase Arrest | Yes (to a greater extent than retinoic acid) | Down-regulation of Bcl-2, activation of caspases |
| IMR-32 | Human Neuroblastoma | Not specified | Yes (similar to retinoic acid) | Potential inhibition of N-myc expression |
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited are provided below.
Cell Viability and Proliferation Assays
-
Trypan Blue Dye Exclusion Assay (for HT-1080 cells): HT-1080 cells were seeded in culture plates and treated with varying concentrations of p-DDAP for 72 hours. Following treatment, cells were harvested, stained with trypan blue, and both viable (unstained) and non-viable (blue) cells were counted using a hemocytometer to determine the percentage of growth inhibition.
-
MTT Assay (General Protocol): Cancer cells are seeded in 96-well plates and treated with p-DDAP for a specified duration. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT to formazan, which is then solubilized. The absorbance is measured at a specific wavelength (typically 570 nm) to determine cell viability relative to untreated controls.
Cell Cycle Analysis
-
Flow Cytometry: Cells treated with p-DDAP and untreated controls are harvested, washed, and fixed in ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated and untreated cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Western Blot Analysis: To assess changes in apoptosis-related proteins, cell lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for proteins such as Bcl-2, Bax, and cleaved caspases, followed by incubation with a secondary antibody and chemiluminescent detection.
Signaling Pathways and Mechanisms of Action
p-DDAP exerts its anticancer effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Unveiling the Inhibition of MMP-9: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of various compounds in their ability to inhibit Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer progression and inflammatory diseases. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of MMP-9 and the discovery of novel therapeutic inhibitors. While the initial focus of this investigation was on 4-(Dodecylamino)Phenol, a lack of specific public data necessitated a broader comparative analysis of known MMP-9 inhibitors.
Performance Comparison of MMP-9 Inhibitors
The inhibitory effects of various phenolic and synthetic compounds on MMP-9 activity have been quantified and are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Type | Target Enzyme | IC50 Value |
| Quercetin (B1663063) | Phenolic (Flavonoid) | MMP-9 | 22 µM[1][2] |
| Luteolin 7-O-glucuronide | Phenolic (Flavonoid) | MMP-9 | 11.42 µM[3] |
| Apigenin-7-glucuronide | Phenolic (Flavonoid) | MMP-9 | 17.52 µM[3] |
| Cimicifugic acid B | Phenolic (Ferulic acid derivative) | MMP-9 | 13.4 µM[4] |
| Prinomastat (AG3340) | Synthetic | MMP-9 | 5.0 nM[3] |
| Ilomastat (GM6001) | Synthetic | MMP-9 | 0.5 nM[3] |
| SB-3CT | Synthetic | MMP-9 | 600 nM (Ki)[3] |
Experimental Protocols
Accurate assessment of MMP-9 inhibition is critical for the development of new therapeutics. The following are detailed methodologies for key experiments used to determine the inhibitory potential of various compounds.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-9.
Principle: This method involves the electrophoresis of protein samples under non-reducing conditions in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the enzymatic activity of MMPs to be restored. The gel is then stained, and areas of gelatin degradation by MMP-9 appear as clear bands against a stained background.
Protocol:
-
Sample Preparation: Conditioned media from cell cultures are collected and centrifuged to remove cellular debris.[5] The protein concentration of the samples is then normalized.[5]
-
Gel Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin.[5] Electrophoresis is carried out to separate the proteins based on their molecular weight.[6]
-
Renaturation and Development: Following electrophoresis, the gel is washed with a buffer containing a non-ionic detergent to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer at 37°C, which contains the necessary cofactors for MMP activity.[5][7]
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue, which stains the intact gelatin in the gel. Areas where MMP-9 has degraded the gelatin will appear as clear bands on a blue background.[6]
Fluorogenic Substrate Assay
This assay provides a quantitative measure of MMP-9 activity and its inhibition.
Principle: A fluorogenic substrate, which is a peptide sequence specific for MMP-9, is used. This substrate is conjugated with a fluorescent molecule and a quencher. In its intact state, the fluorescence is quenched. When MMP-9 cleaves the peptide, the fluorescent molecule is released from the quencher, resulting in an increase in fluorescence that can be measured.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, the fluorogenic MMP-9 substrate, and the MMP-9 enzyme solution.[8]
-
Inhibitor Preparation: The test inhibitor is prepared in a series of dilutions.[8]
-
Assay Reaction: The MMP-9 enzyme is pre-incubated with the inhibitor or a control vehicle. The reaction is initiated by adding the fluorogenic substrate.[9]
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.[9] The rate of the reaction is proportional to the MMP-9 activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of MMP-9 inhibition against the inhibitor concentration.
MMP-9 Signaling Pathway
MMP-9 expression and activity are regulated by complex signaling pathways, which are often dysregulated in cancer. Understanding these pathways is crucial for developing targeted inhibitors.
Various extracellular signals, including growth factors and pro-inflammatory cytokines, can initiate signaling cascades that lead to the activation of transcription factors such as NF-κB, AP-1, and SP1.[10] These transcription factors then bind to the promoter region of the MMP-9 gene, leading to its transcription and the subsequent synthesis of MMP-9 protein. The MEK/ERK and PI3K/Akt signaling pathways are key regulators of MMP-9 expression.[11] Once secreted, MMP-9 can degrade components of the extracellular matrix, facilitating cell migration and invasion.[10][12]
Comparative Logic of MMP-9 Inhibitors
The development of MMP-9 inhibitors has followed several strategies, primarily focusing on either naturally derived compounds or synthetic molecules designed to interact with the enzyme's active site.
Phenolic compounds, a class of natural products found in plants, have demonstrated MMP-9 inhibitory activity. Their mechanism often involves antioxidant properties and direct interaction with the enzyme. In contrast, synthetic inhibitors are typically designed for high potency and selectivity, often targeting the zinc ion in the catalytic domain of MMP-9.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of quercetin on matrix metalloproteinase 9 activity molecular mechanism and structure-activity relationship of the flavonoid-enzyme interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 4-(Dodecylamino)Phenol and Other Tyrosinase Inhibitors for Melanogenesis Regulation
In the quest for effective modulators of melanin (B1238610) production for applications in dermatology and cosmetics, a vast array of tyrosinase inhibitors have been investigated. Tyrosinase is a key enzyme in the melanogenesis pathway, catalyzing the rate-limiting steps of melanin synthesis.[1][2] This guide provides a side-by-side comparison of 4-(Dodecylamino)Phenol and other prominent tyrosinase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of Tyrosinase Inhibitors
Tyrosinase inhibitors are sought after for their potential to treat hyperpigmentation disorders such as melasma and age spots, and as skin-lightening agents in cosmetic products.[1][3][4] These inhibitors can be derived from natural sources or synthesized chemically and are often evaluated based on their half-maximal inhibitory concentration (IC50) against tyrosinase.[3][5] While mushroom tyrosinase is a common model for initial screening due to its availability, there can be significant differences in inhibitor potency between mushroom and human tyrosinase.[5][6][7]
This compound: An Emerging Compound
This compound, a 4-substituted phenol (B47542) derivative, has been primarily investigated for its anticancer properties.[8] Research indicates that various 4-substituted phenols can inhibit cellular melanin synthesis and tyrosinase activity.[9][10][11] The mechanism often involves the conversion of the phenol into a reactive quinone by tyrosinase, which can then bind to the enzyme or other melanosomal proteins, potentially increasing their immunogenicity.[9] While specific IC50 values for this compound as a direct tyrosinase inhibitor are not extensively documented in the reviewed literature, its structural similarity to other 4-substituted phenols suggests a potential role in melanogenesis modulation.
Established Tyrosinase Inhibitors: A Comparative Look
Several compounds have been well-established as tyrosinase inhibitors, each with varying degrees of efficacy and safety profiles.
-
Hydroquinone (B1673460): A potent tyrosinase inhibitor, it is considered one of the strongest topical agents for hyperpigmentation.[4] However, concerns about its potential mutagenicity and side effects like contact dermatitis and ochronosis have limited its use.[3]
-
Kojic Acid: A fungal metabolite, kojic acid is a widely used skin-whitening agent that acts as a competitive inhibitor of tyrosinase.[3][12] Its application can be limited by its potential for carcinogenicity and instability in formulations.[3]
-
Arbutin (B1665170): A naturally occurring derivative of hydroquinone, arbutin is considered a safer alternative as it releases hydroquinone slowly.[3][13] However, its efficacy is generally lower than other potent inhibitors.[13]
-
Thiamidol: Identified as a highly potent inhibitor of human tyrosinase, with a significantly lower IC50 value compared to many other inhibitors.[5]
-
Resorcinol Derivatives: Compounds like 4-butylresorcinol (B146731) and hexylresorcinol (B1673233) are potent tyrosinase inhibitors with a good safety profile, making them suitable for long-term use.[13]
Quantitative Comparison of Tyrosinase Inhibitors
The following table summarizes the reported IC50 values for various tyrosinase inhibitors. It is important to note that these values can vary depending on the source of the tyrosinase (e.g., mushroom vs. human) and the specific experimental conditions.[5]
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Thiamidol | Human Tyrosinase | 1.1 µmol/L | [5] |
| Neorauflavane | Mushroom Tyrosinase (Monophenolase) | 30 nM | [3] |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 ± 0.01 μM | [7] |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | Mushroom Tyrosinase (Monophenolase) | 9.87 µM | [14] |
| 7,3',4'-trihydroxyisoflavone | Tyrosinase | 5.23 ± 0.6 µM | [5] |
| 6,7,4'-trihydroxyisoflavone | Tyrosinase (Monophenolase) | 9.2 µM | [5] |
| Kojic Acid | Mushroom Tyrosinase | ~13.2 µM | [3] |
| Glabrene | Tyrosinase (Monophenolase) | 3.5 µM | [14] |
| Isoliquiritigenin | Tyrosinase (Monophenolase) | 8.1 µM | [14] |
| Oxyresveratrol | Mushroom Tyrosinase | 32-fold more active than kojic acid | [2] |
| Hydroquinone | Human Tyrosinase | Weak inhibitor (> 500 µmol/L) | [5] |
| Arbutin | Human Tyrosinase | Weak inhibitor (> 500 µmol/L) | [5] |
Signaling Pathways in Melanogenesis
The production of melanin is a complex process regulated by various signaling pathways. The binding of α-melanocyte stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) is a key initiating step.[15][16] This activates the cAMP-dependent protein kinase A (PKA) pathway, leading to the phosphorylation of CREB and subsequent upregulation of the microphthalmia-associated transcription factor (MITF).[15][16][17] MITF is a master regulator of melanogenesis, controlling the expression of essential melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).[17] Other pathways, including the Wnt/β-catenin and MAPK pathways, also converge on MITF to regulate melanin synthesis.[16][17]
Caption: Simplified Melanogenesis Signaling Pathway.
General Mechanism of Tyrosinase Inhibitors
Tyrosinase inhibitors primarily function by interacting with the active site of the tyrosinase enzyme, which contains copper ions essential for its catalytic activity. Competitive inhibitors, such as kojic acid, often chelate these copper ions, preventing the substrate (L-tyrosine or L-DOPA) from binding.[12] Other inhibitors may act through non-competitive or mixed-type inhibition mechanisms.[5]
Caption: General Mechanism of Tyrosinase Inhibition.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This is a widely used spectrophotometric method to screen for potential tyrosinase inhibitors.[18][19][20]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (potential inhibitors)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and kojic acid in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the mushroom tyrosinase solution.
-
Incubate the mixture for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at regular intervals for a set period (e.g., 10-20 minutes). The absorbance corresponds to the formation of dopachrome, an orange-red colored product.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Tyrosinase Activity and Melanin Content Assay
This assay evaluates the effect of inhibitors on tyrosinase activity and melanin production in a cellular context, often using B16 melanoma cells.[6]
Materials:
-
B16 melanoma cells
-
Cell culture medium and supplements
-
Test compounds
-
L-DOPA
-
NaOH
-
Cell lysis buffer
-
Microplate reader
Procedure for Melanin Content:
-
Culture B16 melanoma cells in a multi-well plate until they reach a certain confluency.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Measure the protein concentration of the cell lysates.
-
Dissolve the melanin pellet in NaOH and measure the absorbance at 405 nm.
-
The melanin content is normalized to the total protein concentration.
Procedure for Cellular Tyrosinase Activity:
-
Following treatment with test compounds, lyse the cells.
-
Incubate the cell lysate with L-DOPA.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm.
-
The tyrosinase activity is normalized to the total protein concentration.
Caption: In Vitro Tyrosinase Inhibition Assay Workflow.
Conclusion
The landscape of tyrosinase inhibitors is diverse, with compounds ranging from well-established clinical treatments to novel synthetic molecules. While this compound's primary research focus has been in oncology, the broader class of 4-substituted phenols demonstrates a clear interaction with the melanogenesis pathway, warranting further investigation into the specific effects of this compound on tyrosinase activity and melanin production. The comparative data presented herein highlights the superior potency of inhibitors like thiamidol and certain benzothiazole (B30560) derivatives over traditional agents like kojic acid and arbutin. The provided experimental protocols offer a standardized framework for the continued evaluation and discovery of new and effective tyrosinase inhibitors for therapeutic and cosmetic applications.
References
- 1. Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]
- 8. Phenol, 4-(dodecylamino)- | 25848-37-7 [chemicalbook.com]
- 9. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. privatelabelcosmeceuticals.com.au [privatelabelcosmeceuticals.com.au]
- 14. mdpi.com [mdpi.com]
- 15. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Benchmarking 4-(Dodecylamino)Phenol: A Pro-Apoptotic Candidate in Cancer Therapy
For researchers, scientists, and professionals in drug development, the identification and validation of novel apoptosis-inducing agents are paramount. This guide provides a comparative framework for evaluating the pro-apoptotic potential of 4-(Dodecylamino)phenol against established inducers: Staurosporine (B1682477), Cisplatin (B142131), and Doxorubicin (B1662922). Due to the current lack of publicly available experimental data on the apoptosis-inducing activity of this compound, this document outlines a comprehensive strategy and the necessary experimental protocols to perform a robust benchmark analysis.
While direct experimental data for this compound is not available, studies on other alkylaminophenol derivatives suggest potential anticancer properties. For instance, some alkylaminophenols have demonstrated cytotoxic effects on various cancer cell lines, including prostate, colon, and lung cancer cells.[1][2] One study on a specific alkylaminophenol derivative, THTMP, indicated that it induces apoptosis in breast cancer cells by inhibiting the EGFR signaling pathway. Furthermore, research on phenolic compounds, in general, has shown their potential to induce apoptosis through various mechanisms.[3][4][5][6] These findings provide a rationale for investigating this compound as a potential apoptosis inducer.
Comparative Analysis of Apoptosis Inducers
To rigorously assess the efficacy of this compound, a direct comparison with well-characterized apoptosis inducers is essential. This table summarizes the established mechanisms of action for Staurosporine, Cisplatin, and Doxorubicin, which will serve as benchmarks.
| Inducer | Mechanism of Action | Typical In Vitro Concentration |
| This compound | Hypothesized: Potentially involves caspase activation and modulation of Bcl-2 family proteins, similar to other phenolic compounds. The specific pathway is yet to be determined. | To be determined experimentally. |
| Staurosporine | A potent, broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell lines. It can activate both caspase-dependent and -independent pathways.[7][8] | 30 nM - 1 µM[8][9][10] |
| Cisplatin | A platinum-based chemotherapy drug that forms DNA adducts, leading to DNA damage and subsequent activation of the intrinsic apoptotic pathway.[11][12][13] | 1 µM - 160 nM[11][12] |
| Doxorubicin | An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[14][15][16] | 1 µM - 100 µM[14][15][17] |
Experimental Protocols for Apoptosis Assessment
To generate the necessary data for a comprehensive comparison, the following standard experimental protocols are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potency.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and the benchmark inducers for 24, 48, and 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: [18][19][20][21][22]
-
Seed cells and treat with the IC50 concentration of this compound and benchmark inducers for a predetermined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Protocol: [23][24][25][26][27]
-
Seed cells in a 96-well plate and treat with the test compounds.
-
After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (Bcl-2, Bax).
Protocol: [28][29][30][31][32]
-
Treat cells with the test compounds, harvest, and lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation and Visualization
Once the experimental data for this compound is obtained, it should be organized into clear and concise tables for direct comparison with the benchmark inducers.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound | Staurosporine | Cisplatin | Doxorubicin |
| Cancer Cell Line 1 | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Cancer Cell Line 2 | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Normal Cell Line | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive)
| Treatment | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data |
| Staurosporine | Experimental Data | Experimental Data |
| Cisplatin | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data |
Table 3: Relative Caspase-3/7 Activity (Fold Change vs. Control)
| Treatment | Fold Change |
| This compound | Experimental Data |
| Staurosporine | Experimental Data |
| Cisplatin | Experimental Data |
| Doxorubicin | Experimental Data |
Table 4: Relative Protein Expression (Fold Change vs. Control)
| Treatment | Bax/Bcl-2 Ratio |
| This compound | Experimental Data |
| Staurosporine | Experimental Data |
| Cisplatin | Experimental Data |
| Doxorubicin | Experimental Data |
Visualizing the Apoptotic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized apoptotic signaling pathway for a generic phenolic compound, the experimental workflow for apoptosis detection, and the logical flow of this comparative study.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Workflow for assessing apoptosis induction by test compounds.
Caption: Logical flow of the benchmarking study for apoptosis inducers.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Acute apoptosis by cisplatin requires induction of reactive oxygen species but is not associated with damage to nuclear DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. pdf.journalagent.com [pdf.journalagent.com]
- 16. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 17. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. kumc.edu [kumc.edu]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. assaygenie.com [assaygenie.com]
- 25. promega.com [promega.com]
- 26. moleculardevices.com [moleculardevices.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 30. Western blot analysis of Bcl-2 and Bax expression [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 4-(Dodecylamino)Phenol
This guide provides a comprehensive overview of analytical methodologies for validating the purity of synthesized 4-(Dodecylamino)Phenol. It is intended for researchers, scientists, and drug development professionals. The document outlines key analytical techniques, presents comparative data against potential impurities, and offers detailed experimental protocols.
Introduction to Purity Analysis of this compound
This compound is a long-chain alkylated phenol (B47542) derivative. The synthesis of such molecules can result in a mixture of products, including unreacted starting materials, isomers, and byproducts from side reactions.[1] Common impurities may arise from the alkylation of 4-aminophenol, potentially including ortho-substituted isomers (2-(Dodecylamino)Phenol), over-alkylated products, and residual starting materials like 4-aminophenol.[2] Therefore, rigorous analytical validation is crucial to ensure the purity and integrity of the synthesized compound. This guide focuses on three primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound.[3][4] By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined.
Comparative HPLC Data
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 99.5 |
| 4-Aminophenol (Impurity A) | 3.2 | 0.2 |
| 2-(Dodecylamino)Phenol (Impurity B) | 10.8 | 0.3 |
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is employed.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid) is utilized. The gradient starts at 50% acetonitrile and increases to 100% over 20 minutes.
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.
-
Detection: UV detection is performed at 254 nm.
-
Sample Preparation: A 1 mg/mL solution of the synthesized this compound is prepared in the mobile phase.
-
Injection Volume: 20 µL of the sample solution is injected.
-
Data Analysis: The percentage purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[4][5] By analyzing the chemical shifts and integration of the signals, one can confirm the structure of this compound and detect the presence of any impurities.
Comparative ¹H NMR Data
| Compound | Key Chemical Shifts (ppm) |
| This compound | 6.6-6.8 (aromatic protons), 3.0 (CH₂ next to NH), 0.9 (terminal CH₃) |
| 4-Aminophenol (Impurity A) | 6.5-6.7 (aromatic protons) |
| 2-(Dodecylamino)Phenol (Impurity B) | 6.7-7.0 (different aromatic splitting pattern) |
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz NMR spectrometer is used.
-
Sample Preparation: 5-10 mg of the synthesized compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquisition Parameters: A standard proton NMR experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic peaks of this compound. The integration of these peaks is compared to the integration of any impurity peaks to estimate the purity.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound.[3][4] This is crucial for confirming the identity of the synthesized this compound and detecting any impurities with different molecular weights.
Comparative MS Data
| Compound | Molecular Weight ( g/mol ) | Observed m/z |
| This compound | 277.46 | 278.25 [M+H]⁺ |
| 4-Aminophenol (Impurity A) | 109.13 | 110.08 [M+H]⁺ |
| 2-(Dodecylamino)Phenol (Impurity B) | 277.46 | 278.25 [M+H]⁺ |
Experimental Protocol: MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10 µg/mL.
-
Infusion: The sample solution is infused directly into the mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The mass spectrum is examined for the peak corresponding to the molecular weight of this compound. The presence of other peaks may indicate impurities.
Visualizations
Caption: Workflow for the purity validation of synthesized this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
Safety Operating Guide
Proper Disposal of 4-(Dodecylamino)Phenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Dodecylamino)phenol (CAS No. 25848-37-7), a compound with potential anti-tumor activity. Adherence to these procedures is critical to ensure personal safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Due to its classification as an aminophenol, it should be treated as a hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as pipette tips, tubes, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
2. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, contain the spill using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. This is typically arranged through your institution's Environmental Health and Safety (EHS) office.
-
Incineration: High-temperature incineration at a permitted facility is the preferred method for the complete destruction of phenolic compounds.
Quantitative Data for Disposal
The following table summarizes key quantitative data relevant to the disposal of aminophenol compounds, which should be considered for this compound in the absence of specific data.
| Data Point | Value/Information | Source/Regulation |
| UN Number | UN 2512 | Department of Transportation (DOT) |
| Description | Aminophenols | DOT |
| Hazard Class | 6.1 | DOT |
| Packing Group | III | DOT |
| EPA Hazardous Waste Codes | Potentially D023, D024, D025, D026 (for cresol-like toxicity), F001-F005 (if mixed with solvents), or specific K-codes depending on the generating process. | Environmental Protection Agency (EPA) |
Experimental Protocol: Chemical Treatment of Phenolic Waste (Fenton's Oxidation)
For laboratories equipped to handle chemical treatment of waste, Fenton's oxidation is a well-established Advanced Oxidation Process (AOP) for the degradation of phenolic compounds. This method should only be performed by trained personnel in a controlled laboratory setting.
Objective: To degrade this compound in an aqueous solution into less harmful byproducts.
Materials:
-
Waste solution containing this compound
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) to adjust pH
-
Sodium hydroxide (B78521) (NaOH) for final neutralization
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (beaker or flask)
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
pH Adjustment: In a chemical fume hood, place the aqueous waste solution in the reaction vessel. Slowly add sulfuric acid to adjust the pH of the solution to between 3 and 4. This is the optimal pH range for the Fenton reaction.
-
Addition of Iron Catalyst: Add a catalytic amount of iron(II) sulfate to the solution. A common starting point is a molar ratio of Fe²⁺ to this compound between 1:5 and 1:10.
-
Initiation of Oxidation: While vigorously stirring the solution, slowly add 30% hydrogen peroxide. The addition should be done dropwise to control the exothermic reaction. The molar ratio of H₂O₂ to this compound is typically in the range of 3:1 to 10:1.
-
Reaction Time: Allow the reaction to proceed for 1 to 2 hours with continuous stirring. The solution may change color, and gas evolution may be observed.
-
Neutralization: After the reaction is complete, neutralize the solution by slowly adding a sodium hydroxide solution until the pH is between 6 and 8. This will precipitate the iron as iron(III) hydroxide.
-
Final Disposal: Allow the iron hydroxide precipitate to settle. The treated supernatant, which should now have a significantly reduced concentration of the phenolic compound, should still be collected as hazardous waste for final disposal by a licensed contractor, as it may contain residual byproducts. The iron hydroxide sludge should also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
